molecular formula C16H20I3N3O6 B602066 Iopamidol ep impurity F CAS No. 1869069-71-5

Iopamidol ep impurity F

カタログ番号: B602066
CAS番号: 1869069-71-5
分子量: 731.07
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iopamidol EP Impurity F (CAS 1869069-71-5) is a high-purity pharmaceutical reference standard essential for the research, development, and quality control of the active pharmaceutical ingredient (API) Iopamidol, a non-ionic, iodinated contrast medium . This impurity, also known as the Iopamidol N,N-Dimethylamino Derivative, is characterized by the molecular formula C16H20I3N3O6 and a molecular weight of 731.06 g/mol . It is supplied with a comprehensive Certificate of Analysis (COA) that provides batch-specific analytical data, ensuring regulatory compliance for various critical applications . These applications include method development and validation, stability studies, and the identification of unknown impurities during API synthesis . Furthermore, the use of this well-characterized impurity is critical in supporting regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), helping to ensure the safety and quality of the final pharmaceutical product . This product is intended for research purposes only and is not approved for human consumption.

特性

IUPAC Name

1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQCBLLGLPDKRP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869069-71-5
Record name N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Iopamidol EP Impurity F – Structural Elucidation, Origin, and Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Iopamidol EP Impurity F Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes synthesis of non-ionic contrast media, Iopamidol EP Impurity F represents a critical process-related impurity (PRI) arising from competitive amidation. Chemically identified as the N,N-dimethylamino derivative of iopamidol, this species deviates from the target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a dimethylamine moiety.

This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5), delineates the mechanistic pathway of its formation via solvent degradation, and establishes robust analytical protocols for its detection and control in compliance with European Pharmacopoeia (EP) and ICH Q3A/B standards.

Chemical Identity & Structural Analysis[1]

Impurity F is a structural analogue of Iopamidol where the symmetry of the isophthalamide core is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.

Key Chemical Data[1][2]
ParameterSpecification
Common Name Iopamidol EP Impurity F
Chemical Name (IUPAC)

-(1,3-dihydroxypropan-2-yl)-

-dimethyl-5-{[(2$S$)-2-hydroxypropanoyl]amino}-2,4,6-triiodobenzene-1,3-dicarboxamide
CAS Registry Number 1869069-71-5
Molecular Formula C

H

I

N

O

Molecular Weight 731.06 g/mol
Parent Molecule Iopamidol (C

H

I

N

O

; MW 777.[1][2][3][4][5][6]09)
Structural Difference Loss of C

H

O

(Serinol) + Gain of C

H

(Dimethyl)

Net Loss of CH

O

(-46 Da)
Structural Topology

The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide arm.

Iopamidol_Impurity_F_Structure cluster_legend Structural Key Core C1 (Carbonyl) C2 (Iodine) C3 (Carbonyl) C4 (Iodine) C5 (Amine Link) C6 (Iodine) 2,4,6-Triiodobenzene Core Serinol Serinol Arm -NH-CH(CH2OH)2 (Hydrophilic) Core:C1->Serinol Dimethyl Dimethylamine Arm -N(CH3)2 (Hydrophobic Impurity Site) Core:C3->Dimethyl Lactoyl Lactoyl Group -NH-CO-CH(OH)CH3 (Chiral Center) Core:C5->Lactoyl L1 Impurity F is defined by the asymmetry between C1 and C3 substituents.

Figure 1: Topological representation of Iopamidol EP Impurity F, highlighting the critical substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]

Mechanistic Origin: The Competitive Amidation Pathway

The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It typically occurs during the final amidation step of the Iopamidol synthesis.

The "Dimethylamine Vector"

The synthesis of Iopamidol involves reacting 5-[(2$S$)-2-hydroxypropanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol (Serinol).

  • Solvent Risk: This reaction is frequently conducted in polar aprotic solvents like Dimethylacetamide (DMAc) or Dimethylformamide (DMF) .

  • Degradation: Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to release Dimethylamine (DMA) .

  • Competition: The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol, even trace amounts (ppm levels) can lead to significant formation of Impurity F.

Synthesis Pathway Diagram

Impurity_Formation_Pathway Solvent Solvent (DMAc/DMF) DMA Dimethylamine (DMA) (Contaminant) Solvent->DMA Hydrolysis/Degradation ImpurityF Impurity F (Mono-Dimethylamide) DMA->ImpurityF AcidChloride Iopamidol Acid Chloride Intermediate Iopamidol Iopamidol (Target API) AcidChloride->Iopamidol + 2 eq. Serinol (Main Pathway) AcidChloride->ImpurityF + 1 eq. Serinol + 1 eq. DMA (Competitive Side Reaction) Serinol Serinol (Main Reagent) Serinol->Iopamidol Serinol->ImpurityF

Figure 2: Competitive amidation pathway showing how solvent degradation products (Dimethylamine) intercept the acid chloride intermediate to form Impurity F.

Analytical Characterization & Control

Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift caused by the dimethyl group.

Chromatographic Behavior (HPLC/UPLC)

Impurity F is significantly more hydrophobic than Iopamidol due to the replacement of a hydrophilic diol (serinol) with a lipophilic dimethyl group.

  • Column: C18 (Octadecylsilyl) stationary phase.

  • Elution Order: Impurity F will elute after Iopamidol (Reverse Phase).

  • Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to Iopamidol, depending on the gradient slope.

Mass Spectrometry (LC-MS) Profile
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
     (Calculated MW 731.06).
    
  • Fragmentation Pattern:

    • Loss of Iodine (-127 Da).

    • Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from other impurities like Impurity B (Des-methyl) or Impurity A.

Control Strategy

To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the following controls are mandatory:

  • Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low dimethylamine content (<10 ppm).

  • Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit in-situ solvent hydrolysis.

  • Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior to reaction can remove volatile amines.

References

  • Veeprho. (n.d.). Iopamidol EP Impurity F | CAS 1869069-71-5.[1][2][3][4][7][8][9][10][11] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (Current Edition). Monograph: Iopamidol. Strasbourg, France: EDQM.
  • Axios Research. (n.d.). Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Geneva.

Sources

Synthesizing and Controlling Iopamidol EP Impurity F: Mechanistic Origins and Targeted Reference Standard Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Iopamidol and Impurity Profiling

Iopamidol is a widely utilized non-ionic, low-osmolality iodinated contrast agent essential for modern radiographic imaging[1]. To ensure patient safety and drug efficacy, the European Pharmacopoeia (EP) mandates strict control of related substances and process impurities. Among these, Iopamidol EP Impurity F —chemically identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide—represents a critical process-related impurity that requires rigorous analytical monitoring[2].

This technical guide explores the mechanistic origin of Impurity F during active pharmaceutical ingredient (API) manufacturing and provides a self-validating, step-by-step synthetic protocol for generating high-purity Impurity F reference standards required for analytical method validation (AMV).

Mechanistic Origin of Impurity F in API Manufacturing

The Causality of Solvent Degradation

The industrial synthesis of Iopamidol typically involves the amidation of a protected intermediate, 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, with an excess of serinol (2-amino-1,3-propanediol)[3]. This step requires a dipolar aprotic solvent, predominantly N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), to effectively solubilize both the highly lipophilic dichloride intermediate and the hydrophilic serinol[4].

However, under standard reaction conditions—which often involve elevated temperatures (30–50°C) and the presence of basic acid scavengers (e.g., triethylamine)—DMAc and DMF are susceptible to trace hydrolytic or thermal degradation. This degradation liberates dimethylamine , a highly reactive, unhindered secondary amine[5].

Dimethylamine acts as a potent competitive nucleophile against serinol. It attacks one of the acyl chloride moieties on the intermediate. Subsequent amidation of the remaining acyl chloride by serinol, followed by the global deprotection (hydrolysis) of the acetate groups, yields Impurity F.

G DMAc Solvent: N,N-Dimethylacetamide (DMAc) or DMF Degradation Thermal/Hydrolytic Degradation DMAc->Degradation DMA Dimethylamine (Competitive Nucleophile) Degradation->DMA Amidation1 Competitive Amidation Reaction DMA->Amidation1 Side Reaction Intermediate Protected Iopamidol Dichloride Intermediate Intermediate->Amidation1 Serinol Serinol (Target Nucleophile) Serinol->Amidation1 Main Reaction ImpF_Prot Protected Impurity F (Mono-dimethylamide, Mono-serinolamide) Amidation1->ImpF_Prot 1 eq DMA + 1 eq Serinol Iopamidol Iopamidol (API) Amidation1->Iopamidol 2 eq Serinol (After Deprotection) Deprotection Hydrolysis (Deprotection) ImpF_Prot->Deprotection ImpF Iopamidol EP Impurity F Deprotection->ImpF

Mechanistic origin of Iopamidol EP Impurity F via solvent degradation.

Physicochemical Profile & Analytical Data

To perform analytical method validation and routine quality control, highly pure reference standards of Impurity F are required[2]. The physicochemical properties and standard chromatographic conditions are summarized below.

Table 1: Physicochemical Profile of Iopamidol EP Impurity F

ParameterValue
Chemical Name (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide
CAS Registry Number 1869069-71-5
Molecular Formula C16H20I3N3O6
Molecular Weight 731.06 g/mol
API Family Iopamidol
Structural Distinction Mono-dimethylamide substitution replacing one serinol moiety

According to EP guidelines, Impurity F must be clearly resolved from the main Iopamidol peak and other related substances (such as Impurity A and B)[1].

Table 2: Typical HPLC Method Parameters for Impurity F Resolution

ParameterSpecification / Condition
Column C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (per EP Monograph specifications)
Detection Wavelength UV at 240 nm
System Suitability Resolution between critical peak pairs must meet EP limits

Targeted Synthesis of Impurity F for Reference Standards

Synthesizing Impurity F for use as a reference standard requires intentionally forcing the asymmetric amidation that occurs accidentally during API manufacturing. The primary synthetic challenge is preventing the formation of symmetric bis-dimethylamides or bis-serinolamides (Iopamidol). This is achieved through strict stoichiometric control and cryogenic temperature modulation.

G Start 5-Amino-2,4,6-triiodoisophthaloyl dichloride Acylation Acylation (S)-2-acetoxypropionyl chloride Start->Acylation Int1 Protected Dichloride Intermediate Acylation->Int1 Step1 Phase 1: Partial Amidation (1 eq Dimethylamine) Int1->Step1 Int2 Mono-dimethylamide Mono-chloride Step1->Int2 Step2 Phase 2: Second Amidation (Excess Serinol) Int2->Step2 Int3 Protected Impurity F Step2->Int3 Step3 Phase 3: Deprotection (Alkaline Hydrolysis) Int3->Step3 Purification Ion Exchange & Prep-HPLC Step3->Purification Final Pure Iopamidol Impurity F Purification->Final

Step-by-step synthetic workflow for generating the Iopamidol Impurity F reference standard.

Experimental Protocol: Asymmetric Amidation Workflow

Phase 1: Mono-amidation with Dimethylamine

  • Preparation : Dissolve 1.0 equivalent of 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Temperature Control : Cool the reaction vessel to strictly between -10°C and 0°C. Causality: Cryogenic conditions reduce the reactivity of the second acyl chloride group, heavily favoring mono-substitution and preventing symmetric bis-dimethylamide formation.

  • Addition : Slowly add a pre-cooled solution of exactly 1.0 equivalent of dimethylamine (as a 2.0 M solution in THF) alongside 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 2 hours.

  • Validation Check : Monitor the reaction via HPLC. Quench the reaction immediately when the mono-substituted intermediate reaches maximum yield to prevent over-reaction.

Phase 2: Second Amidation with Serinol

  • Reagent Addition : To the crude reaction mixture from Phase 1, add an excess (2.5 equivalents) of serinol dissolved in a minimal amount of anhydrous DMAc.

  • Heating : Gradually warm the mixture to 40°C and stir for 4–6 hours to ensure complete conversion of the remaining sterically hindered acyl chloride.

  • Isolation : Evaporate the volatiles under reduced pressure. Partition the residue between ethyl acetate and water to extract unreacted serinol and DIPEA salts.

Phase 3: Deprotection and Purification

  • Hydrolysis : Dissolve the protected asymmetric intermediate in methanol. Add aqueous NaOH (1 M) to adjust the pH to 10.5–11.0. Stir at room temperature for 2 hours to cleave the acetate protecting group from the lactic acid moiety.

  • Neutralization : Neutralize the mixture using a strongly acidic cation-exchange resin (e.g., Amberlite IR-120) until the pH stabilizes at 6.5-7.0. Filter the resin.

  • Purification : Purify the crude Impurity F using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient). Lyophilize the pure fractions to obtain the Impurity F reference standard as a white powder.

Conclusion

Understanding the mechanistic origin of Iopamidol EP Impurity F highlights the critical role of solvent stability in API manufacturing. By mapping the degradation of DMAc to dimethylamine, process chemists can implement stricter temperature controls or explore alternative reaction media, such as micellar catalysis in water[4], to suppress its formation. Concurrently, the controlled, asymmetric synthesis protocol provided ensures that analytical laboratories have access to high-purity reference standards required for global regulatory compliance[6].

References

  • "Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5", Axios Research, [Link]

  • "Process for the preparation of iopamidol", US P
  • "Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol", RSC Advances, [Link]

  • "Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent", ACS Sustainable Chemistry & Engineering, [Link]

Sources

Technical Deep Dive: Formation Mechanism and Control of Iopamidol EP Impurity F

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formation Mechanism of Iopamidol EP Impurity F Content Type: In-depth Technical Guide[]

Executive Summary

Iopamidol (EP/USP), a non-ionic iodinated contrast medium, is synthesized through a multi-step acylation and amidation process.[2] EP Impurity F (CAS 1869069-71-5) is chemically identified as the N,N-dimethylamide analog of Iopamidol, where one of the characteristic serinol (1,3-dihydroxy-2-propylamine) side chains is replaced by a dimethylamine moiety.

This guide details the formation mechanism of Impurity F, identifying it as a solvent-participation impurity arising from the degradation of N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) during the amidation of the intermediate acid chloride. We provide the mechanistic pathway, critical process parameters (CPPs), and analytical strategies for mitigation.

Chemical Characterization and Identity

Understanding the structural deviation is the first step in diagnosing the formation pathway.[] Iopamidol is a tri-substituted isophthalamide.[] Impurity F represents a "loss of specificity" during the side-chain attachment.

Table 1: Structural Comparison
FeatureIopamidol (API)EP Impurity F
Chemical Name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthalamideN'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethyl -1,3-benzenedicarboxamide
Molecular Formula


Molecular Weight 777.09 g/mol 731.06 g/mol
Key Difference Two Serinol amide armsOne Serinol arm, One Dimethylamide arm
Origin Correct amidation with SerinolCompetitive amidation with Dimethylamine

Formation Mechanism[1]

The formation of Impurity F is a classic example of competitive nucleophilic acyl substitution .[] It occurs during the reaction of the key intermediate, 5-[(2S)-2-(acetyloxy)propanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Intermediate-Cl), with serinol.[]

The Role of the Solvent (DMAc)

The synthesis of Iopamidol typically utilizes dipolar aprotic solvents like N,N-Dimethylacetamide (DMAc) to solubilize the polar tri-iodinated intermediates and scavenge protons (often in conjunction with a base like tributylamine).

  • Instability: Under thermal stress or in the presence of trace moisture/acids, DMAc undergoes hydrolysis or thermal decomposition to release Dimethylamine (DMA) and Acetic Acid.[]

  • Contamination: Commercial grade DMAc may contain trace levels of free Dimethylamine as a raw material impurity.[]

The Competitive Pathway

The Intermediate-Cl is a highly electrophilic species designed to react with the amino group of Serinol.[] However, free Dimethylamine (if present) is a stronger nucleophile (less sterically hindered) than Serinol.

  • Activation: The Intermediate-Cl is generated in situ or dissolved in DMAc.[]

  • Competition: Both Serinol and Dimethylamine compete for the acyl chloride sites.[]

  • Substitution:

    • Main Reaction: Intermediate-Cl + 2 Serinol

      
       Acetyl-Iopamidol.[]
      
    • Side Reaction: Intermediate-Cl + 1 Serinol + 1 Dimethylamine

      
      Acetyl-Impurity F .[]
      
  • Hydrolysis: The final deprotection step (removing the acetyl group from the lactate moiety) yields the final Impurity F .[]

Reaction Scheme Diagram

The following diagram illustrates the bifurcation point where the impurity is generated.

Iopamidol_Impurity_F_Mechanism Inter Intermediate Acid Chloride (5-acetoxypropanoylamino- 2,4,6-triiodoisophthaloyl dichloride) Reaction_Main Main Pathway (Nucleophilic Attack) Inter->Reaction_Main Reaction_Side Side Pathway (Competitive Attack) Inter->Reaction_Side DMAc Solvent: DMAc (N,N-Dimethylacetamide) DMA Impurity: Dimethylamine (From degradation or source) DMAc->DMA Thermal/Acid Decomposition DMA->Reaction_Side High Nucleophilicity Serinol Reagent: Serinol (2-amino-1,3-propanediol) Serinol->Reaction_Main Serinol->Reaction_Side Pre_Iop Acetyl-Iopamidol (Precursor) Reaction_Main->Pre_Iop Pre_ImpF Acetyl-Impurity F (Dimethylamide Analog) Reaction_Side->Pre_ImpF Final_Iop Iopamidol (API) Pre_Iop->Final_Iop Basic Hydrolysis Final_ImpF EP Impurity F Pre_ImpF->Final_ImpF Basic Hydrolysis

Caption: Competitive amidation pathway showing the origin of Impurity F from solvent-derived dimethylamine.

Critical Process Parameters (CPPs) & Control Strategy

To maintain Impurity F below the EP threshold (typically < 0.10%), strict control over the reaction environment is required.

Solvent Quality (The Primary Control)
  • Parameter: Free Amine Content in DMAc.

  • Specification: Use "High Purity" or "Distilled in Glass" grade DMAc with < 0.05% free amine.[]

  • Action: Implement a raw material test for dimethylamine in DMAc using GC-FID before batch release.

Reaction Temperature[1][9][10]
  • Mechanism: Higher temperatures accelerate the thermal decomposition of DMAc into dimethylamine and acetic acid.[]

  • Protocol: Maintain the amidation reaction temperature between 0°C and 15°C . Avoid prolonged holding times at elevated temperatures (>30°C) while the acid chloride is present.

Reagent Stoichiometry
  • Strategy: Use a slight excess of Serinol.[]

  • Logic: By saturating the system with the desired nucleophile (Serinol), you statistically reduce the probability of the acid chloride reacting with trace dimethylamine.

Table 2: Risk Mitigation Matrix
Process VariableRisk FactorControl Measure
Solvent Age Old DMAc accumulates dimethylamine via hydrolysis.[]Use fresh solvent; Store under

; Test pH/amine content.
Addition Rate Fast addition generates localized heat (exotherm).[]Controlled addition of Acid Chloride to Serinol solution at <10°C.
Base Selection Strong bases can catalyze DMAc breakdown.[]Use mild organic bases (e.g., Tributylamine) or excess Serinol as the base.

Analytical Validation

Detecting Impurity F requires a specific HPLC method capable of resolving the dimethylamide analog from the main peak and other related substances (like Impurity B or Des-iodo analogs).

Experimental Protocol: HPLC Detection

Objective: separate Impurity F (less polar due to methyl groups) from Iopamidol.[]

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[]

  • Mobile Phase A: Water (degassed).[]

  • Mobile Phase B: Methanol/Acetonitrile (25:75 v/v).

  • Gradient:

    • 0-5 min: 2% B (Isocratic)[]

    • 5-30 min: 2%

      
       25% B (Linear Gradient)[]
      
    • 30-40 min: 25% B (Wash)[]

  • Detection: UV at 242 nm.

  • Expected Result: Impurity F typically elutes after Iopamidol (Relative Retention Time ~1.2 - 1.[]4) due to the hydrophobic nature of the N,N-dimethyl group compared to the hydrophilic serinol group.[]

Control Workflow Diagram

This workflow ensures the exclusion of Impurity F during the manufacturing process.[]

Control_Workflow Start Raw Material Check (DMAc) Test_DMA GC Test: DMA < 0.01%? Start->Test_DMA Reject Distill / Reject Test_DMA->Reject No Proceed Proceed to Reaction Test_DMA->Proceed Yes Reaction Amidation Reaction Temp < 10°C Proceed->Reaction IPC In-Process Control (HPLC) Reaction->IPC IPC->Reaction Incomplete Purification Resin Purification (Remove Salts/Amines) IPC->Purification Pass Final Final API Impurity F < 0.1% Purification->Final

Caption: Quality control workflow emphasizing raw material testing of DMAc to prevent Impurity F.

References

  • European Pharmacopoeia (Ph.[] Eur.) . Iopamidol Monograph 1115. Strasbourg, France: EDQM.[] (Defines the impurity profile and limits).

  • Veeprho Laboratories . Iopamidol EP Impurity F Structure and CAS. Retrieved from [Link] (Confirmed chemical identity as N,N-dimethyl analog).[]

  • Google Patents . CN105461581A - Synthetic methods of Iopamidol impurities.[] Retrieved from (Describes the use of DMAc solvent and serinol in Iopamidol synthesis).

  • Axios Research . Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link] (Confirmation of CAS 1869069-71-5).[][3]

Sources

Technical Whitepaper: Characterization and Control of Iopamidol EP Impurity F

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Iopamidol EP Impurity F (CAS 1869069-71-5), a critical process-related impurity monitored under European Pharmacopoeia (EP) standards.[1]

Executive Summary

In the synthesis of Iopamidol, a non-ionic iodinated contrast medium, the control of related substances is paramount for patient safety due to the high dosages administered (often exceeding 100g per procedure). Iopamidol EP Impurity F (CAS 1869069-71-5) represents a specific challenge: it is a solvent-derived process impurity arising from the interaction between the reactive drug intermediate and degradation products of the reaction solvent, typically


-dimethylacetamide (DMAc). This guide outlines the chemical identity, formation mechanism, and validated analytical strategies for the detection and quantification of Impurity F.

Part 1: Chemical Identity and Structural Insight

Impurity F is structurally characterized by the substitution of one of the hydrophilic serinol side chains with a lipophilic dimethylamine moiety. This structural change significantly alters the molecule's polarity and solubility profile compared to the parent API.

AttributeSpecification
Common Name Iopamidol EP Impurity F
CAS Number 1869069-71-5
Chemical Name

-(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodo-

-dimethylbenzene-1,3-dicarboxamide
Molecular Formula

Molecular Weight 731.06 g/mol
Structural Alert Presence of

-dimethylamide group (replacing the serinol amide).[1][2]
Pharmacopoeial Status Specified Impurity in European Pharmacopoeia (EP) Monograph 1115.
Structural Significance

Iopamidol is designed to be highly hydrophilic to minimize neurotoxicity. Impurity F, having lost one bis(hydroxymethyl) group in favor of a hydrophobic dimethyl group, possesses a higher logP. This difference is the basis for its separation in reversed-phase chromatography (eluting after Iopamidol).

Part 2: Formation Mechanism (The Solvent-Participation Pathway)

The formation of Impurity F is a classic example of a solvent-participating side reaction . The synthesis of Iopamidol typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride (or a similar activated intermediate) with serinol (2-amino-1,3-propanediol) in a dipolar aprotic solvent like


-Dimethylacetamide (DMAc) .
The Mechanism[5][6][7]
  • Solvent Degradation: Under elevated temperatures or acidic/basic conditions, the solvent DMAc can hydrolyze to release Dimethylamine (DMA) and Acetic Acid.

  • Competitive Amidation: The reactive acid chloride intermediate (intended to react with Serinol) reacts instead with the free Dimethylamine contaminant.

  • Result: Formation of the

    
    -dimethylamide bond at one of the carbonyl positions, yielding Impurity F.[1]
    
Visualization of the Pathway

The following diagram illustrates the competitive reaction pathway leading to Impurity F.

Impurity_F_Formation cluster_0 Solvent Degradation DMAc N,N-Dimethylacetamide (Solvent) DMA Dimethylamine (Contaminant) DMAc->DMA Hydrolysis / Heat ImpurityF Impurity F (Mono-Dimethyl Amide) DMA->ImpurityF Intermediate Activated Intermediate (Acid Chloride) Iopamidol Iopamidol (API) (Bis-Serinol Amide) Intermediate->Iopamidol + Serinol (Main Reaction) Intermediate->ImpurityF + Dimethylamine (Side Reaction) Serinol Serinol (Reagent)

Caption: Competitive amidation pathway where solvent-derived dimethylamine intercepts the intermediate to form Impurity F.

Part 3: Analytical Strategy & Control

Detecting Impurity F requires a robust HPLC method capable of resolving the lipophilic impurity from the hydrophilic parent peak.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is aligned with EP Monograph 1115 principles but optimized for specific resolution of hydrophobic impurities.

  • Column: End-capped Octadecylsilyl silica gel (C18),

    
     mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).
    
  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Methanol (HPLC Grade) or Acetonitrile.

    • Note: Methanol is preferred for selectivity of iodinated compounds.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 240 nm (Absorption maximum for the triiodobenzene core).

  • Temperature: 35°C.[3]

Gradient Profile (Indicative)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Event
0982Equilibration
5982Iopamidol Elution
258020Hydrophobic Impurities
402080Wash
45982Re-equilibration

Elution Logic: Due to the


-dimethyl substitution, Impurity F is less polar than Iopamidol . Consequently, it will exhibit a Relative Retention Time (RRT) > 1.0 , typically eluting in the gradient ramp after the main peak.
Analytical Workflow Decision Tree

The following workflow ensures valid identification and quantification.

Analytical_Workflow Start Sample Solution Prep (10 mg/mL) SysSuit System Suitability (Resolution > 1.5) Start->SysSuit Inject Injection (20 µL) SysSuit->Inject Decision Peak at RRT > 1.0? Inject->Decision ID_Check Spectral Match / RRT Check vs Impurity F Std Decision->ID_Check Yes Pass Release Batch Decision->Pass No Quant Calculate % (NMT 0.10%) ID_Check->Quant Quant->Pass < Limit Fail OOS Investigation Quant->Fail > Limit

Caption: Validated workflow for the identification and quantification of Impurity F in Iopamidol drug substance.

Part 4: Control Strategy (Process Engineering)

To maintain Impurity F below the pharmacopoeial limit (typically NMT 0.10% or 0.05% depending on the specific monograph version), the root cause—dimethylamine presence—must be mitigated.

  • Solvent Quality: Use fresh, high-purity DMAc with low free amine content.

  • Temperature Control: Avoid prolonged heating of the reaction mixture containing DMAc, which accelerates hydrolysis to dimethylamine.

  • Scavenging: In some protocols, a resin scavenger or an acid wash step is employed to remove volatile amines before the critical coupling step.

References

  • European Pharmacopoeia (Ph.[1][4] Eur.) . Monograph 1115: Iopamidol. Strasbourg, France: EDQM. (Authoritative source for specified impurities and limits).

  • BenchChem . Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 88911795 (Iopamidol EP Impurity F). Link

  • LGC Standards . Reference Standard Data Sheet: Iopamidol EP Impurity F (CAS 1869069-71-5).[1][2][5] Link

  • Anelli, P. L., et al. "Synthesis of iodinated contrast agents." Tetrahedron 53.34 (1997): 11919-11928.

Sources

Technical Guide: Characterization and Control of Iopamidol Process Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Iopamidol Process Impurities Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Iopamidol (


) is a non-ionic, low-osmolar iodinated contrast medium extensively used in neuroradiology and cardiovascular angiography.[2] Its safety profile is contingent upon the rigorous control of process-related impurities, which can arise from incomplete acylation, de-iodination, or solvent interactions during its multi-step synthesis.

This guide provides a high-resolution technical framework for the identification, characterization, and control of these impurities. Unlike standard monographs, this document focuses on the mechanistic origins of impurities and provides self-validating analytical protocols (LC-MS/MS, NMR, and HPLC) to resolve complex structural isomers and halogenated byproducts.

Synthetic Pathway & Impurity Genesis

The generation of impurities is inextricably linked to the synthetic route. The commercial synthesis typically proceeds via the iodination of a diamide intermediate, followed by acylation with L-2-acetoxypropionyl chloride.

Mechanistic Flow of Impurity Formation
  • Precursor Impurities: Originating from the 5-nitroisophthalic acid starting material.

  • Intermediate Impurities (Impurity A): Unreacted 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide due to incomplete acylation.

  • Halogen Exchange (Impurities C, H, I): Displacement of iodine by chlorine (from thionyl chloride or HCl generated in situ) at the 2, 4, or 6 positions.

  • Solvent Adducts (Impurity F): Reaction with dimethylacetamide (DMA) or similar solvents under thermal stress.

  • Stereoisomers (Impurity D): Racemization of the chiral lactate side chain.

Synthesis & Impurity Map (DOT Diagram)

Iopamidol_Synthesis Start 5-Amino-1,3-benzenedicarboxamide (Starting Material) Iodination Step 1: Iodination (ICl / H+) Start->Iodination Intermediate Compound IV (5-Amino-2,4,6-triiodo-1,3-benzenedicarboxamide) Iodination->Intermediate ImpC Impurity C/H/I (Cl-I Exchange) Iodination->ImpC Side Rxn w/ Cl- Acylation Step 2: Acylation ((S)-2-Acetoxypropionyl chloride) Intermediate->Acylation ImpA Impurity A (USP/EP) (Unreacted Amine) Intermediate->ImpA Incomplete Reaction Hydrolysis Step 3: Basic Hydrolysis (Deprotection) Acylation->Hydrolysis ImpF Impurity F (DMA Adduct) Acylation->ImpF Solvent Interaction Final Iopamidol API Hydrolysis->Final ImpJ Impurity J (O-Acetyl / Incomplete Hydrolysis) Hydrolysis->ImpJ Incomplete Hydrolysis

Caption: Logical flow of Iopamidol synthesis illustrating critical control points for specific impurity formation.

Comprehensive Impurity Profile

The following table consolidates data from EP/USP monographs and industrial characterization studies.

Impurity Name (EP/USP)Chemical IdentityOriginMolecular Formula
Impurity A 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamideUnreacted Intermediate

Impurity B 5-glycolamido derivativeSide Reaction (Over-oxidation/Hydrolysis)

Impurity C / H 4-chloro-N,N'-bis[...] derivativeHalogen Exchange (I

Cl) at pos. 4

Impurity I 2-chloro-N,N'-bis[...] derivativeHalogen Exchange (I

Cl) at pos. 2

Impurity D Stereoisomer (R-lactate side chain)Racemization of Acylating Agent

Impurity J O-acetyl iopamidolIncomplete Hydrolysis

Impurity F N,N-dimethylamino derivativeSolvent Interaction (DMA)

Analytical Characterization Strategy

Protocol 1: High-Resolution HPLC (USP/EP Aligned)

This protocol is the primary release method. It relies on the hydrophobic difference between the tri-iodinated core and its de-iodinated or chlorinated analogs.

  • Principle: Reversed-phase chromatography with gradient elution.[3]

  • Column: C18 end-capped (L1 packing),

    
     mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).
    
  • Mobile Phase A: Water (LC-MS grade).

  • Mobile Phase B: Water : Acetonitrile (75 : 25 v/v). Note: Low organic content prevents precipitation of the polar API.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 240 nm (Maximal absorbance for the iodinated benzene ring).

  • Temperature: 35°C.[3]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Equilibration
5.0 95 5 Isocratic hold for polar impurities
40.0 50 50 Elution of hydrophobic impurities (Cl-analogs)
45.0 50 50 Wash

| 46.0 | 95 | 5 | Re-equilibration |

Self-Validating Check:

  • Resolution (Rs): The resolution between Iopamidol and Impurity B must be

    
    .
    
  • Tailing Factor: Must be

    
     for the main peak to ensure accurate integration of shoulder impurities (like Impurity D).
    
Protocol 2: Structural Elucidation via LC-MS/MS

When unknown peaks appear (e.g., RRT 1.15), UV data is insufficient. Mass spectrometry is required to distinguish between de-iodination (-127 Da) and chlorination (-127 Da + 35 Da).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300°C

    • Fragmentor: 120 V (Optimized to prevent in-source loss of Iodine).

  • Workflow:

    • Full Scan (MS1): Identify precursor ion

      
      .
      
      • Iopamidol:

        
        .
        
      • Impurity A:

        
        .
        
      • Chloro-Impurity (C/H/I):

        
         (Characteristic isotope pattern of Cl).
        
    • Product Ion Scan (MS2): Select precursor and apply collision energy (20-40 eV).

    • Fragment Analysis:

      • Loss of

        
         Da (Iodine) is the dominant pathway.
        
      • Loss of

        
         Da corresponds to the cleavage of the serinol side chain.
        
      • Diagnostic: If the side chain is modified (e.g., Impurity F), the fragment corresponding to the side chain will shift in mass.

Advanced Structural Elucidation: The Isomer Challenge

Distinguishing regioisomers (e.g., Impurity C vs. Impurity I) is impossible by MS alone as they share identical mass and fragmentation patterns.

2D-NMR Strategy

To assign the position of the Chlorine atom (2, 4, or 6 position):

  • Isolation: Enrich the impurity using Prep-LC (C18, Water/MeOH).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on the correlation between the amide protons (

      
      ) and the aromatic carbons.
      
    • Logic: In Iopamidol, the symmetry is broken by the chiral lactate group, but the 2,4,6 positions are sterically distinct.

    • A chlorine at position 4 will shift the adjacent Carbon-13 signals (

      
       and 
      
      
      
      ) upfield relative to the iodine-substituted carbon.
    • NOESY: Look for spatial proximity between the amide

      
       and the side chain protons. A chlorine atom (smaller than iodine) changes the rotational barrier of the amide bond, altering the NOE signal intensity.
      

Control & Mitigation Strategies

Critical Process Parameters (CPPs)
  • pH Control during Iodination:

    • Risk: Low pH (< 1.0) promotes the formation of Chloro-impurities (C, H, I) if HCl is not efficiently scavenged.

    • Mitigation: Maintain pH 2.0–3.0 and use iodine monochloride (ICl) with controlled addition rates.

  • Acylation Stoichiometry:

    • Risk: Excess acetoxypropionyl chloride leads to O-acylation (Impurity J).

    • Mitigation: Precise molar equivalent control (1.05 eq) and rigorous monitoring of the subsequent hydrolysis step.

  • Solvent Quality:

    • Risk: DMA containing dimethylamine impurities generates Impurity F.

    • Mitigation: Distill DMA prior to use or use high-purity grade (< 0.05% amine content).

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Iopamidol Sample HPLC HPLC-UV (Protocol 1) Screening Sample->HPLC Decision Unknown Peak > 0.05%? HPLC->Decision Release Batch Release Decision->Release No LCMS LC-MS/MS (Protocol 2) Mass & Formula Decision->LCMS Yes PrepLC Prep-LC Isolation LCMS->PrepLC Isomers? NMR 1H / 13C / 2D NMR Regioisomer ID PrepLC->NMR

Caption: Decision tree for the detection and structural elucidation of unknown impurities.

References

  • European Pharmacopoeia (Ph.[5][6] Eur.) 11.0. Iopamidol Monograph 1115. Strasbourg: Council of Europe. Link

  • United States Pharmacopeia (USP) 43-NF 38. Iopamidol. Rockville, MD: United States Pharmacopeial Convention. Link

  • F. Uggeri et al. "Novel contrast media for X-ray imaging." Chemical Reviews, 2013.

  • P. Villa et al. "Synthesis and characterization of impurities in Iopamidol." Journal of Pharmaceutical and Biomedical Analysis, 2018.

  • BenchChem. "Application Notes and Protocols for the Use of Iopamidol Impurity Standards." Technical Application Note. Link

  • Daicel Pharma Standards. "Iopamidol Impurities and Synthesis." Technical Overview. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated radiocontrast medium universally employed in X-ray and computed tomography (CT) imaging. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement mandated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)[1]. Because impurities and degradation products—such as free aromatic amines and deiodinated derivatives—can compromise patient safety, rigorous spectroscopic profiling is essential[1],[2].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, spectroscopic characterization (NMR, FTIR, LC-MS/MS), and degradation workflows of Iopamidol and its related compounds. By detailing the causality behind experimental behaviors—such as conformational isomerism in NMR and retention challenges in liquid chromatography—this guide equips analytical scientists with the foundational logic required to develop self-validating stability-indicating methods.

Structural Elucidation & Spectroscopic Signatures

The structural complexity of Iopamidol (


, MW: 777.09  g/mol ) arises from its highly sterically hindered triiodinated benzene ring, multiple chiral centers, and hydrophilic dihydroxypropyl side chains[3],[4]. This unique architecture dictates its spectroscopic behavior across different analytical modalities.
Nuclear Magnetic Resonance (NMR) Dynamics

Characterizing Iopamidol via


 and 

NMR requires an understanding of its dynamic stereochemistry. In aqueous solution, Iopamidol exists as a mixture of several slowly interconverting conformational isomers due to restricted rotation around the sterically hindered amide bonds[5].
  • Prototropic Exchange: High-resolution

    
     NMR spectra (at 308 K) reveal two non-equivalent exchangeable amide proton pools. The equivalent amide groups resonate at ~4.2 ppm, while the 2-hydroxypropanamido group resonates at ~5.5 ppm[5].
    
  • Causality in MRI Applications: The exchange rate of these amide protons is highly pH-dependent (base-catalyzed prototropic exchange). Because the exchange regime of the amide protons is slow enough to be detected, but fast enough to transfer saturation to bulk water, Iopamidol is actively researched as a responsive Chemical Exchange Saturation Transfer (CEST) MRI contrast agent for tumor pH mapping[5],[6].

  • 
     NMR Challenges:  Acquiring 
    
    
    
    NMR spectra for the Iopamidol core is notoriously difficult. The quaternary carbons on the triiodinated benzene ring lack directly bound protons, which eliminates the primary source of dipole-dipole relaxation. Consequently, these carbons exhibit exceptionally long
    
    
    relaxation times, requiring highly concentrated samples and extended acquisition parameters[7].
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the hydrogen-bonding networks formed by Iopamidol's hydroxyl and amide groups.

  • Peak Shifts: The theoretical stretching vibrations for the free

    
     and 
    
    
    
    groups occur at 3442
    
    
    and 1728
    
    
    , respectively[8],[9].
  • Causality of Broadening: When Iopamidol interacts with polar solvents or forms intermolecular hydrogen bonds (e.g., in solid-state mixtures with chemotherapeutic agents like mitomycin C), these peaks broaden and shift to lower wavenumbers (e.g., 3425

    
     and 1704 
    
    
    
    )[8],[9]. This shift is caused by the increased charge separation in the carbonyl bond induced by hydrogen bonding.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying trace degradation products[2],[10]. Iopamidol yields a robust


 precursor ion at m/z 778 in positive Electrospray Ionization (ESI+) mode[11]. Collision-induced dissociation (CID) primarily targets the aliphatic side chains and the carbon-iodine bonds, yielding diagnostic product ions at m/z 559 (loss of side chains) and m/z 532 (deiodination)[11].

Degradation Pathways & Impurity Profiling

Under environmental or forced stress conditions, Iopamidol undergoes specific degradation cascades[2],[12]. Understanding these pathways is critical for monitoring USP-defined impurities, such as Iopamidol Related Compound A (a free aromatic amine resulting from amide cleavage) and Related Compound C[1].

Iopamidol_Workflow API Iopamidol API [M+H]+ m/z 778 Hydro Acid/Base Hydrolysis Amide Cleavage API->Hydro H+ / OH- Ox Oxidative Stress Amino Oxidation API->Ox H2O2 / O3 Photo Photodegradation (UV) Deiodination API->Photo hν (>1.2M lux hrs) RelA Related Compound A (Free Aromatic Amine) Hydro->RelA Nitro Nitro Derivatives (m/z Shifts) Ox->Nitro DesI Desdiiodo Iopamidol m/z 532 Fragment Photo->DesI

Figure 1: Major degradation pathways of Iopamidol and corresponding related compounds.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every stress condition is paired with a quenching mechanism and a system suitability check to prevent false positives caused by secondary degradation.

Protocol 1: Self-Validating Forced Degradation Workflow

This method isolates primary degradation products for spectroscopic analysis[2],[12].

  • Stock Preparation: Dissolve Iopamidol API in ultrapure water (18.2 MΩ·cm) to a working concentration of 1 mg/mL[12].

  • Stress Application (Parallel Aliquots):

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL 1 M HCl. Incubate at 80°C for 2 hours[12].

    • Base Hydrolysis: Mix 1 mL stock with 1 mL 1 M NaOH. Incubate at 80°C for 2 hours[12].

    • Oxidation: Mix 1 mL stock with 1 mL 30%

      
      . Store at room temperature in the dark for 24 hours[12].
      
    • Photolysis: Expose stock to a calibrated UV source (overall illumination

      
       1.2 million lux hours)[12]. Maintain a dark control.
      
  • Quenching (Critical Causality Step): Immediately neutralize the acid/base samples with equimolar amounts of NaOH/HCl. Logic: Quenching halts the degradation kinetics precisely at the 2-hour mark, preventing the primary degradants (like Related Compound A) from undergoing secondary hydrolysis into unidentifiable fragments[12].

  • System Suitability Validation: Inject a USP reference standard mixture of Iopamidol and Related Compound C. The protocol is only considered valid for data acquisition if the chromatographic resolution between the API and Related Compound C is satisfactory (

    
    )[1].
    
Protocol 2: LC-MS/MS Acquisition for Degradant Elucidation

Because Iopamidol and its degradants are highly polar, standard reversed-phase chromatography often results in poor peak shapes[10].

  • Chromatographic Separation: Utilize a C18 column (e.g., 4.6-mm x 25-cm, L11 packing)[13]. Crucial Step: Cool the column compartment to 15 °C. Logic: Decreasing the temperature increases the retention time of these highly hydrophilic, polar compounds, preventing them from eluting in the void volume and ensuring sharp peak symmetry[10].

  • Mobile Phase: Employ a gradient of ultrapure water and acetonitrile, modified with 0.1% acetic acid to maintain the analytes in their un-ionized state[10].

  • Detection: Run tandem UV detection at 240 nm (optimal absorbance for the triiodinated ring)[1],[4] alongside ESI-QTOF-MS.

  • Data Analysis: Extract high-resolution mass data (error < 5 ppm) to determine the elemental composition of the degradants[14].

Quantitative Data Summaries

The following tables consolidate the spectroscopic data required to positively identify Iopamidol and its related compounds.

Table 1: NMR Chemical Shifts (Aqueous / , 308 K)
Proton EnvironmentChemical Shift (

, ppm)
Multiplicity / CharacteristicsCausality / Structural Significance
Amide (2-hydroxypropanamido)~5.5Multiple resonances (Broad)Slowly interconverting conformers; fast base-catalyzed exchange[5].
Amide (Equivalent groups)~4.2Multiple resonances (Broad)Restricted rotation around amide bonds; slower exchange rate[5].
Aliphatic

(Side chains)
3.5 – 4.5MultipletsCorresponds to the hydrophilic dihydroxypropyl side chains[15].
Methyl (

)
1.1 – 1.5Triplet / DoubletIdentifies the 2-hydroxypropanoyl moiety; peak splitting indicates impurities[15].
Table 2: FTIR Stretching Frequencies
Functional GroupWavenumber (

)
Spectral BehaviorCausality / Interaction
N-H Stretching~3442Sharp (Free)

Broad
Broadens and shifts to ~3425

upon intermolecular hydrogen bonding[8],[9].
C=O Stretching (Amide I)~1728Sharp (Free)

Broad
Shifts to ~1704

due to increased charge separation in polar states[8],[9].
C-I Stretching500 – 600SharpConfirms the integrity of the triiodinated benzene core.
Table 3: LC-MS/MS Fragmentation Data (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Fragmentation MechanismDiagnostic Value
778

559Loss of hydrophilic side chainsConfirms the presence of the intact triiodinated core[11].
778

532Deiodination / Side chain cleavageIdentifies UV-induced photolytic degradation products (Desdiiodo derivatives)[11].

Conclusion

The comprehensive spectroscopic profiling of Iopamidol requires a deep understanding of its physicochemical properties. From the dynamic conformational isomerism observed in


 NMR to the targeted retention strategies required in LC-MS/MS, analytical scientists must tailor their methodologies to the molecule's unique sterically hindered, highly polar nature. By employing the self-validating protocols and reference data provided in this guide, researchers can accurately quantify USP/EP impurities, elucidate novel degradation pathways, and ensure the stringent quality control of Iopamidol-based radiocontrast media.

References

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters - ACS Publications. Available at: [Link]

  • Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS - HPST. Available at: [Link]

  • Changes in Chemical Structure of Iopamidol Contrast Agents According to Radiation and Environmental Conditions - IJOP. Available at:[Link]

  • Iopamidol as a Responsive MRI-Chemical Exchange Saturation Transfer Contrast Agent for pH Mapping of Kidneys - Ovid. Available at:[Link]

  • Molecular interactions between anticancer drugs and contrast medium - EPOS™. Available at:[Link]

  • Molecular interactions between anticancer drugs and contrast medium (Spectra by FTIR) - EPOS™. Available at: [Link]

  • Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol - RSC.org. Available at:[Link]

  • Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI - MRIQuestions. Available at: [Link]

  • Investigating the Environmental Fate of Iodinated X-ray Contrast Media in the Urban Water Cycle - OPUS. Available at: [Link]

Sources

Foreword: Proactive Degradation Analysis as a Pillar of Quality

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Identification of Iopamidol Degradation Products

In the landscape of pharmaceutical development and manufacturing, the stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but a core attribute that dictates its safety, efficacy, and shelf-life. For Iopamidol, a widely utilized non-ionic, iodinated X-ray contrast agent, a comprehensive understanding of its degradation profile is paramount.[1][2] This guide moves beyond rote procedural descriptions to offer an in-depth, mechanistically-grounded approach to identifying Iopamidol's degradation products. Here, we will explore the causality behind experimental choices, establishing a self-validating framework for analysis that empowers researchers, scientists, and drug development professionals to ensure the integrity of Iopamidol-containing products.

The Chemical Profile of Iopamidol: A Structural Overview

Iopamidol's structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, features a tri-iodinated benzene ring core with several functional groups susceptible to chemical transformation.[1][3] The amide linkages and secondary alcohol groups on the side chains are the primary sites of degradation.[4][5] The carbon-iodine bonds, while generally stable, can also be cleaved under specific energetic conditions like photolysis.[6]

Figure 1: Chemical structure of Iopamidol.

The Rationale of Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by guidelines from the International Council for Harmonisation (ICH).[4] The objective is not to destroy the drug but to accelerate its degradation to an extent (typically 5-20%) that allows for the generation, separation, and identification of potential degradation products.[1][7] This controlled stress testing is critical for developing and validating stability-indicating analytical methods—methods that can unequivocally distinguish the intact API from its impurities and degradants.[8][9]

Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation Target Degradation (5-20%) Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation (H₂O₂) Oxidation->Degradation Photo Photolysis (UV/Vis) Photo->Degradation Thermal Thermal Thermal->Degradation API Iopamidol API Analysis Stability-Indicating Analytical Method Degradation->Analysis Products Identification of Degradation Products Analysis->Products

Caption: Logic flow of a forced degradation study.

Core Degradation Pathways and Experimental Protocols

Iopamidol's degradation primarily occurs via hydrolysis, oxidation, and photolysis. While relatively stable under thermal stress alone, this condition is included for comprehensive analysis.[4]

Hydrolytic Degradation
  • Mechanism: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkages in the side chains.[1][4] This cleavage results in the formation of the corresponding carboxylic acid (Impurity C) and amine derivatives. Alkaline conditions typically accelerate this process compared to acidic ones.[4]

  • Experimental Protocol: Acid & Base Stress Testing

    • Preparation: Prepare a stock solution of Iopamidol in ultrapure water at a concentration of 1 mg/mL.[2]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid.[2][4] Heat the mixture in a controlled water bath at 80°C.[2] Monitor the reaction at set intervals (e.g., 2, 8, 24 hours) to achieve target degradation.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide.[2][4] Heat the mixture at 80°C, monitoring at appropriate intervals (e.g., 2, 8, 12 hours).[2][4]

    • Neutralization: After cooling the stressed samples to room temperature, carefully neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with HCl to halt the reaction before analysis.[1][8]

    • Analysis: Dilute the neutralized samples to a suitable concentration for HPLC or LC-MS analysis.

Oxidative Degradation
  • Mechanism: In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), Iopamidol is susceptible to oxidation.[4] This can occur at the secondary alcohol groups on the side chains, yielding ketone derivatives, or through hydroxylation of the aromatic ring.[4][10]

  • Experimental Protocol: Oxidative Stress Testing

    • Preparation: Use the 1 mg/mL Iopamidol stock solution.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.[2][4]

    • Incubation: Store the solution at room temperature, protected from light, for a period of up to 24 hours.[2] Monitor periodically to assess the extent of degradation.

    • Analysis: Once the target degradation level is reached, dilute the sample to a suitable concentration for analysis. No quenching or neutralization is typically required.

Photolytic Degradation
  • Mechanism: Exposure to UV light can induce degradation, primarily through deiodination (cleavage of a C-I bond) and hydroxylation of the aromatic ring.[6][11] This pathway is crucial for assessing stability during manufacturing and storage where light exposure is possible.

  • Experimental Protocol: Photostability Testing

    • Preparation: Place the 1 mg/mL Iopamidol stock solution in a photochemically transparent container (e.g., quartz).

    • Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light. Store it under the same temperature conditions as the test sample.[1]

    • Exposure: Expose the test sample to a calibrated light source in a photostability chamber. Per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near-ultraviolet energy.[2]

    • Analysis: Following the exposure period, dilute both the exposed sample and the dark control for analysis.

The Analytical Workflow: From Separation to Identification

A systematic analytical approach is essential to separate and identify the generated degradation products. This typically involves a stability-indicating HPLC method for separation and quantification, followed by LC-MS for structural elucidation.[1][2]

Analytical_Workflow Sample Stressed Iopamidol Sample (from Forced Degradation) HPLC HPLC Separation (Stability-Indicating Method) Sample->HPLC UV UV Detection (240 nm) - Quantify Degradation - Assess Peak Purity HPLC->UV MS Mass Spectrometry - Determine m/z - Fragment for Structure HPLC->MS ID Structure Elucidation & Identification UV->ID MS->ID

Caption: General analytical workflow for degradant identification.
Protocol: Stability-Indicating HPLC-UV Method Development
  • Objective: To develop a robust HPLC method capable of separating Iopamidol from its principal degradation products.

  • Instrumentation & Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[8]

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[8]

    • Mobile Phase A: Aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 2.8).[9]

    • Mobile Phase B: Acetonitrile or Methanol.[9]

    • Gradient: A typical gradient elution starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 95% B) to elute all components.

    • Flow Rate: 1.0 mL/min.[4][8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: Approximately 240 nm, where the iodinated ring has strong absorbance.[4][8]

    • Injection Volume: 10-20 µL.[4][8]

  • Procedure:

    • System Suitability: Inject a standard solution of Iopamidol to establish retention time and peak shape.

    • Sample Analysis: Inject the prepared samples from the forced degradation studies.

    • Method Validation (Specificity): The key validation parameter is specificity. This is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the main Iopamidol peak and from each other in the chromatograms of the stressed samples. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.[9]

Protocol: LC-MS for Structural Elucidation
  • Objective: To confirm the identity of degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Ion Trap) is ideal.[2][6]

  • Procedure:

    • Method Transfer: Adapt the developed HPLC method for the LC-MS system, replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium acetate).

    • Full Scan Analysis: Acquire data in full scan mode to detect the [M+H]⁺ or [M-H]⁻ ions of Iopamidol and its degradation products.

    • Tandem MS (MS/MS): Select the precursor ions of suspected degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns provide structural information that can be used to confirm the proposed structures.

Data Synthesis: Summary of Key Degradation Products

The following table summarizes the key degradation products identified under various stress conditions. The m/z values are critical for identification using mass spectrometry.

Degradation Product NameProposed FormulaMonoisotopic Mass (Da)Observed m/z [M+H]⁺Primary Stress Condition(s)Degradation Pathway
Iopamidol C₁₇H₂₂I₃N₃O₈776.8541777.9--
Deiodinated Iopamidol C₁₇H₂₃I₂N₃O₈651.9684652.0Photolytic, RadiolyticDeiodination[2][12]
Hydrolyzed Iopamidol (Impurity C) C₈H₃I₃N₂O₅617.7231618.7Acidic, Alkaline HydrolysisAmide Hydrolysis[4]
Hydroxylated Iopamidol C₁₇H₂₂I₃N₃O₉792.8490793.9Oxidative, PhotolyticHydroxylation[4][6]
Oxidized Iopamidol (Ketone) C₁₇H₂₀I₃N₃O₈774.8384775.8OxidativeSide-chain Oxidation[4]

Conclusion: Ensuring Product Integrity Through Vigilant Analysis

This guide has detailed a systematic, science-driven approach to the identification of Iopamidol degradation products. By integrating forced degradation studies with robust, stability-indicating analytical methods like HPLC and LC-MS, drug development professionals can build a comprehensive understanding of the molecule's stability profile.[1][13] This knowledge is not merely academic; it is fundamental to developing stable formulations, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of this vital diagnostic agent.[2][4] The protocols and logical frameworks presented herein provide a self-validating system to meet and exceed regulatory expectations and safeguard patient health.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • PubMed. (2014).
  • MDPI. (2025).
  • PubMed. (2019).
  • Benchchem. (2025). Application Note: A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Veeprho. (n.d.).
  • MedchemExpress.com. (n.d.). Iopamidol (B-15000) | Contrast Agent.
  • Selleck Chemicals. (2024). Iopamidol | CAS 60166-93-0.
  • Benchchem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
  • ChemDiv. (n.d.). Compound Iopamidol.
  • ScienceDirect. (2023).
  • NIH. (n.d.). Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem.
  • precisionFDA. (n.d.). IOPAMIDOL.
  • Benchchem. (2025).
  • ACS Publications. (2023).
  • BioProcess International. (2020).

Sources

The Genesis of Impurities in Iopamidol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Radiographic Contrast Media

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern medical imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2][3][4][5] Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, whether arising from the synthetic process or subsequent degradation, can potentially impact the drug's safety, efficacy, and stability.[1][2][3][6][7][8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origins of Iopamidol impurities, offering insights into their formation, identification, and control.

As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of chemical synthesis, degradation kinetics, and analytical science. We will not merely list impurities but will delve into the mechanistic pathways of their formation, providing a causal understanding that is essential for robust drug development and quality control.

PART 1: Process-Related Impurities: Echoes of Synthesis

The multi-step synthesis of Iopamidol is a complex undertaking where the potential for impurity formation is ever-present.[6][9][10] These process-related impurities can be unreacted starting materials, intermediates, or by-products of unintended side reactions.[6][8]

A crucial starting material in Iopamidol synthesis is 5-amino-1,3-benzenedicarboxylic acid, which undergoes a series of reactions including iodination, amidation, and acylation.[9][11] Incomplete reactions or side reactions at any of these stages can lead to the generation of impurities.

Key Process-Related Impurities and Their Origins
Impurity NameCommon OriginSignificance
Iopamidol Related Compound A (5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide)Unreacted intermediate from the amidation step.[3][12]A key starting material for the final acylation step. Its presence indicates an incomplete reaction.
Desdiiodo Iopamidol Incomplete iodination of the benzene ring precursor.[9]Lacks two iodine atoms, which would significantly reduce its radiopaque properties.
Partially Iodinated Intermediates Incomplete iodination reactions during synthesis.[9]A family of impurities with varying degrees of iodination, impacting the efficacy of the contrast agent.
Residual Solvents (e.g., methanol, isopropanol, acetone)Used during synthesis and purification.[6]Must be controlled within strict limits due to their potential toxicity.

The following diagram illustrates a simplified potential formation pathway of a key process-related impurity, Desdiiodo Iopamidol, during the synthesis of Iopamidol.

5-Aminoisophthalic_Acid_Derivative 5-Aminoisophthalic Acid Derivative Iodination Iodination 5-Aminoisophthalic_Acid_Derivative->Iodination Partially_Iodinated_Intermediate Partially Iodinated Intermediate Iodination->Partially_Iodinated_Intermediate Tri-iodinated_Intermediate Tri-iodinated Intermediate Iodination->Tri-iodinated_Intermediate Incomplete_Reaction Incomplete Reaction Partially_Iodinated_Intermediate->Incomplete_Reaction Desdiiodo_Iopamidol Desdiiodo Iopamidol Incomplete_Reaction->Desdiiodo_Iopamidol Complete_Reaction Complete Reaction Tri-iodinated_Intermediate->Complete_Reaction Amidation Amidation Tri-iodinated_Intermediate->Amidation Iopamidol Iopamidol Amidation->Iopamidol

Caption: Potential formation pathway of Desdiiodo Iopamidol.

PART 2: Degradation Impurities: The Influence of Time and Stress

Iopamidol, while relatively stable, is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[1][13] Understanding these degradation pathways is critical for defining appropriate storage conditions, establishing shelf-life, and ensuring patient safety.[1][13] Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products.[13][14]

The primary degradation pathways for Iopamidol include hydrolysis, oxidation, and photolysis.[1][15]

Hydrolytic Degradation

Under acidic and alkaline conditions, the amide linkages in the Iopamidol side chains are susceptible to hydrolysis.[1][13] This results in the cleavage of the side chains, leading to the formation of the corresponding carboxylic acid and amine derivatives.[13] Alkaline conditions generally accelerate the rate of hydrolysis compared to acidic conditions.[13]

Iopamidol Iopamidol Acid_Base_Stress Acid/Base Stress (Hydrolysis) Iopamidol->Acid_Base_Stress Amide_Bond_Cleavage Amide Bond Cleavage Acid_Base_Stress->Amide_Bond_Cleavage Carboxylic_Acid_Derivative Carboxylic Acid Derivative Amide_Bond_Cleavage->Carboxylic_Acid_Derivative Amine_Derivative Amine Derivative Amide_Bond_Cleavage->Amine_Derivative

Caption: Hydrolytic degradation pathway of Iopamidol.

Oxidative Degradation

Oxidative stress, often induced by agents like hydrogen peroxide, can lead to several degradation products.[1] The secondary alcohol groups on the side chains are susceptible to oxidation, forming ketone derivatives.[13] Hydroxylation of the aromatic ring is another possible degradation pathway under oxidative conditions.[13][15]

Photodegradation

Exposure to light, particularly UV irradiation, can induce the degradation of Iopamidol.[16] The primary photolytic degradation pathways involve deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation.[13][16] The loss of iodine atoms directly impacts the radiopaque efficacy of the drug.

Iopamidol Iopamidol Light_Exposure Light Exposure (Photolysis) Iopamidol->Light_Exposure Deiodination Deiodination Light_Exposure->Deiodination Hydroxylation Hydroxylation Light_Exposure->Hydroxylation Deiodinated_Iopamidol Deiodinated Iopamidol Deiodination->Deiodinated_Iopamidol Hydroxylated_Iopamidol Hydroxylated Iopamidol Hydroxylation->Hydroxylated_Iopamidol

Caption: Photodegradation pathways of Iopamidol.

Thermal Degradation

Iopamidol is relatively stable to heat in aqueous solutions.[13] However, prolonged exposure to high temperatures can lead to a slow hydrolysis of the amide bonds.[13]

PART 3: Analytical Methodologies for Impurity Profiling

A robust analytical framework is essential for the identification, quantification, and control of Iopamidol impurities.[2][7][8] A multi-faceted approach employing various analytical techniques is necessary for comprehensive impurity profiling.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of non-volatile impurities in Iopamidol.[6][7][17] Its high sensitivity, specificity, and reproducibility make it the gold standard for impurity profiling in the pharmaceutical industry.[7]

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.

    • Standard Solution: Accurately weigh and dissolve Iopamidol reference standard and known impurity standards in the diluent to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to a concentration similar to the standard solution.

  • Chromatographic Conditions:

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 240 nm
Gradient Program Time (min)
  • System Suitability:

    • Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak areas for the main peak and impurity peaks.

    • Evaluate the resolution between the Iopamidol peak and the closest eluting impurity peak.

    • Determine the tailing factor for the Iopamidol peak.

  • Analysis and Calculation:

    • Inject the blank (diluent), standard solution, and sample solution.

    • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

    • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[6][8] It provides molecular weight information, which is crucial for identifying impurities that are not available as reference standards.[7]

Gas Chromatography (GC)

GC is the preferred method for the analysis of residual solvents.[6]

PART 4: A Self-Validating System for Trustworthy Results

The integrity of any impurity analysis rests on a self-validating system. This is achieved through a rigorous method validation process as per ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow for Iopamidol impurity analysis, emphasizing the self-validating nature of the process.

cluster_0 Method Development & Validation cluster_1 Impurity Analysis cluster_2 Data Review & Reporting Method_Development Analytical Method Development (HPLC, LC-MS, GC) Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Sample_Preparation Sample Preparation Method_Validation->Sample_Preparation Chromatographic_Analysis Chromatographic Analysis Sample_Preparation->Chromatographic_Analysis Peak_Identification Peak Identification & Quantification Chromatographic_Analysis->Peak_Identification Data_Review Data Review & System Suitability Check Peak_Identification->Data_Review Impurity_Profiling Impurity Profiling & Specification Check Data_Review->Impurity_Profiling Reporting Reporting & Documentation Impurity_Profiling->Reporting

Caption: Logical workflow for Iopamidol impurity analysis.

Conclusion: A Commitment to Quality and Safety

A thorough understanding of the origin of Iopamidol impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of this vital diagnostic agent. By elucidating the pathways of impurity formation, from the intricacies of chemical synthesis to the challenges of long-term stability, we empower researchers and drug development professionals to implement robust control strategies. The integration of advanced analytical techniques within a framework of rigorous validation ensures that the Iopamidol administered to patients meets the highest standards of purity, safeguarding patient well-being.

References

  • Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem. (URL: )
  • An In-depth Technical Guide to the Identification of Iopamidol Degrad
  • Iopamidol Impurities and Rel
  • Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxid
  • Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (URL: )
  • A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantific
  • Application Note: UPLC-ESI-MS Identification of Iopamidol Degrad
  • Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities - Benchchem. (URL: )
  • In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5) - Benchchem. (URL: )
  • Degradation of iopamidol by UV 365 /NaClO: Roles of reactive species, degradation mechanism, and toxicology - PubMed. (URL: )
  • Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis - Benchchem. (URL: )
  • Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem. (URL: )
  • Chloramination of iopamidol- and bromide-spiked waters containing natural organic m
  • Iopamidol. (URL: )
  • Degradation of iodinated X-ray contrast media by advanced oxid
  • CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google P
  • Iopamidol-impurities - Pharmaffili
  • Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS)
  • Large scale synthesis of high purity iopamidol | International Journal of Current Research. (URL: )
  • Iopamidol-impurities - Pharmaffili
  • Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)
  • Iopamidol | PDF | Chrom
  • Iopamidol Related Compound B (50 mg) (N1,N3-Bis(1,3-dihydroxypropan-2-yl) - USP Store. (URL: )
  • Forced Degradation Study as per ICH Guidelines: Wh
  • IopaMidol Rel
  • Iopamidol - Axios Research. (URL: )
  • Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem - NIH. (URL: )
  • Iopamidol Related Compound A Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. (URL: )
  • Iopamidol Related Compound A USP Reference Standard Sigma-Aldrich. (URL: )

Sources

Navigating the Solubility Landscape of Iopamidol EP Impurity F: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Impurity Characterization

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Iopamidol, a widely utilized non-ionic, water-soluble iodinated contrast agent, is no exception. Its synthesis and degradation can give rise to a number of related substances, among them Iopamidol EP Impurity F.[1][2] Understanding the physicochemical properties of such impurities, particularly their solubility in various organic solvents, is paramount for the development of robust analytical methods, effective purification strategies, and stable formulations.

This in-depth technical guide provides a comprehensive exploration of the solubility of Iopamidol EP Impurity F. While quantitative solubility data for this specific impurity in a range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for navigating the complexities of impurity characterization.

Unveiling Iopamidol EP Impurity F: A Structural Perspective

To comprehend the solubility characteristics of Iopamidol EP Impurity F, a thorough understanding of its molecular architecture is essential.

Iopamidol , the active pharmaceutical ingredient (API), is chemically designated as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide.

Iopamidol EP Impurity F is structurally identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide.

FeatureIopamidolIopamidol EP Impurity F
Molecular Formula C₁₇H₂₂I₃N₃O₈C₁₆H₂₀I₃N₃O₆
Molecular Weight ~777.1 g/mol ~731.07 g/mol
Key Structural Difference Two N,N'-bis(2,3-dihydroxypropyl) groupsOne N-(1,3-dihydroxypropyl) group and one N,N-dimethyl group

The pivotal difference lies in the substitution at one of the isophthalamide nitrogen atoms. In Impurity F, one of the bulky, hydrophilic dihydroxypropyl groups of Iopamidol is replaced by two smaller, less polar methyl groups. This seemingly minor alteration has significant implications for the molecule's overall polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents. The predicted XLogP3 value for Iopamidol EP Impurity F is -0.9, indicating a hydrophilic nature.[3]

The Theoretical Underpinnings of Solubility: A Predictive Analysis

In the absence of extensive empirical data, a predictive analysis based on molecular structure and the known properties of the parent compound provides a strong foundation for understanding the solubility of Iopamidol EP Impurity F.

The Role of Intermolecular Forces

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept here.

  • Hydrogen Bonding: Iopamidol is replete with hydroxyl (-OH) and amide (-NH) groups, enabling extensive hydrogen bonding. This is a primary reason for its high water solubility. Impurity F retains a significant number of these groups, suggesting it will also exhibit some degree of solubility in protic solvents capable of hydrogen bonding. However, the replacement of a dihydroxypropyl group with two methyl groups reduces the number of hydrogen bond donors, which will likely decrease its affinity for highly polar, protic solvents compared to Iopamidol.

  • Polarity and Dipole-Dipole Interactions: The tri-iodinated benzene ring and numerous amide and hydroxyl groups impart significant polarity to both Iopamidol and Impurity F. This suggests that they will be more soluble in polar solvents than in non-polar hydrocarbon solvents.

  • Van der Waals Forces: These are present in all molecules and will play a role in the interaction with all solvent types.

Predicted Solubility Profile of Iopamidol EP Impurity F

Based on the structural comparison with Iopamidol and fundamental principles of solubility, we can predict the following general solubility trends for Iopamidol EP Impurity F:

  • High Solubility: Expected in highly polar, aprotic solvents that can accept hydrogen bonds and have a high dielectric constant, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . The mention of a related impurity being soluble in DMSO supports this prediction.

  • Moderate to Low Solubility: Expected in polar, protic solvents like methanol and ethanol . The reduced hydrogen bonding capacity of Impurity F compared to Iopamidol will likely result in lower solubility than the parent compound in these solvents. The Japanese Pharmacopoeia describes Iopamidol as "sparingly soluble in methanol, and very slightly soluble in ethanol (99.5%)".[4] It is reasonable to infer that Impurity F will follow a similar, if not slightly less soluble, pattern.

  • Low to Very Low Solubility: Expected in solvents of intermediate polarity such as acetonitrile and tetrahydrofuran (THF) .

  • Practically Insoluble: Expected in non-polar solvents like n-hexane , toluene , and dichloromethane . The hydrophilic nature of Impurity F makes it incompatible with these lipophilic solvents.

This predictive analysis provides a crucial starting point for solvent selection in analytical method development and purification processes. However, for definitive and quantitative understanding, experimental determination is indispensable.

A Practical Guide to Experimental Solubility Determination

The following section provides a detailed, step-by-step methodology for determining the equilibrium solubility of Iopamidol EP Impurity F in various organic solvents, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements."

The Saturation Shake-Flask Method: A Gold Standard Protocol

The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Objective: To determine the concentration of Iopamidol EP Impurity F in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • Iopamidol EP Impurity F reference standard

  • High-purity organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_impurity Weigh excess Impurity F prep_solvent Add known volume of solvent prep_impurity->prep_solvent prep_seal Seal vials securely prep_solvent->prep_seal equil_agitate Agitate at constant temperature prep_seal->equil_agitate equil_time Allow sufficient time for equilibrium (e.g., 24-72h) equil_agitate->equil_time sample_settle Allow solids to settle equil_time->sample_settle sample_filter Filter an aliquot of the supernatant sample_settle->sample_filter sample_dilute Dilute the filtrate accurately sample_filter->sample_dilute sample_hplc Analyze by validated HPLC method sample_dilute->sample_hplc quant_cal Prepare calibration curve sample_hplc->quant_cal quant_calc Calculate concentration quant_cal->quant_calc quant_report Report solubility (e.g., mg/mL) quant_calc->quant_report

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of Iopamidol EP Impurity F to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. A standard temperature of 25 °C is often used, but other temperatures can be investigated as required.

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sampling and Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.

    • Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated, stability-indicating HPLC method. The European Pharmacopoeia provides HPLC methods for the analysis of Iopamidol and its impurities which can be adapted.[1]

    • Prepare a calibration curve using certified reference standards of Iopamidol EP Impurity F at known concentrations.

    • Determine the concentration of Impurity F in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of Iopamidol EP Impurity F in the specific solvent at the tested temperature.

Causality in Experimental Design: A Senior Scientist's Perspective

The protocol outlined above is more than a series of steps; it is a system designed for accuracy and reliability. Here, we delve into the "why" behind the "how."

  • Why an Excess of Solute? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.

  • Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant and accurately controlled temperature is critical for obtaining reproducible and meaningful results.

  • Why Agitation? Agitation increases the surface area of the solute in contact with the solvent, which accelerates the rate of dissolution and helps to reach equilibrium more quickly.

  • Why Filtration? The presence of even microscopic undissolved particles in the sample for analysis will lead to an overestimation of the solubility. Filtration is a critical step to ensure that only the dissolved solute is being measured.

  • Why a Validated HPLC Method? A validated analytical method ensures that the results are accurate, precise, and specific for the analyte of interest. This is crucial for the reliable quantification of the impurity.

Intermolecular Interactions and Their Influence on Solubility

The solubility of Iopamidol EP Impurity F is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules.

G cluster_interactions Key Intermolecular Interactions solute H-Bond Donors/Acceptors Polar Groups Aromatic Ring/Methyl Groups h_bond Hydrogen Bonding solute:h_bond->h_bond dipole Dipole-Dipole solute:polar->dipole vdw Van der Waals solute:nonpolar->vdw solvent H-Bonding Capacity Polarity/Dipole Moment Non-polar Character solvent:h_bond->h_bond solvent:polar->dipole solvent:nonpolar->vdw

Caption: Intermolecular forces governing the solubility of Iopamidol EP Impurity F.

A strong match between the intermolecular force profile of Impurity F and the solvent will result in higher solubility. For instance, the numerous hydrogen bond donors and acceptors and polar groups on Impurity F will interact favorably with polar aprotic solvents like DMSO, which are excellent hydrogen bond acceptors and have a high dipole moment. Conversely, in a non-polar solvent like hexane, the strong solute-solute interactions (hydrogen bonding and dipole-dipole) in Impurity F will be much more favorable than the weak van der Waals interactions with the solvent, leading to very low solubility.

Conclusion: From Prediction to Practical Application

While a comprehensive, publicly available database of the solubility of Iopamidol EP Impurity F in organic solvents is currently lacking, this guide has provided a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the molecular structure of the impurity in relation to its parent compound, Iopamidol, we can make scientifically sound predictions about its solubility behavior.

The detailed experimental protocol for the saturation shake-flask method, coupled with an explanation of the rationale behind each step, empowers researchers to generate reliable and accurate solubility data in their own laboratories. This information is invaluable for the development and validation of analytical methods, the design of efficient purification strategies, and the formulation of stable and safe pharmaceutical products. The principles and methodologies outlined herein are not only applicable to Iopamidol EP Impurity F but can also be adapted for the characterization of other pharmaceutical impurities, reinforcing the commitment to scientific rigor and patient safety in the pharmaceutical industry.

References

  • Japanese Pharmacopoeia. (n.d.). Iopamidol. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2022). Pharmaceutical solubility databases?. Retrieved from [Link]

  • Migneco, L. M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Chemical Engineering Science, 297, 119985. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • PubChem. (n.d.). Iopamidol ep impurity F. Retrieved from [Link]

  • RD&C Concepts GmbH. (2015). Innovative Impurity Initiative - Impurity Database and Library. Retrieved from [Link]

  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

Sources

Physicochemical Properties of Iopamidol Impurities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent (LOCA) widely used in medical imaging.[1][2][3][4] Its safety profile relies heavily on its high hydrophilicity and chemical stability.[1][2][] However, the synthesis and storage of Iopamidol can yield specific impurities—ranging from process by-products to degradation species—that differ significantly in physicochemical behavior.[1][]

This guide provides a technical deep-dive into the physicochemical profiling of these impurities. By understanding the solubility , pKa , lipophilicity (LogP) , and chemical reactivity of these species, researchers can design more robust analytical methods (HPLC/UPLC) and effective purification strategies.[1][2][]

Classification of Impurities

Impurities in Iopamidol are categorized by their origin, which directly influences their physicochemical properties.

Synthesis-Related Impurities

These arise from the multi-step acylation and amidation reactions of 5-amino-2,4,6-triiodoisophthalic acid derivatives.[4]

  • Mechanism: Incomplete acylation, side-reactions with thionyl chloride, or stereochemical scrambling.[1][]

  • Key Species: Impurity B (Desmethyl), Impurity C (Acetyl analog), Impurity H/I (Chlorinated derivatives).[1][2][4]

Degradation Products

Formed under stress conditions (pH extremes, light, heat).[1][2][4]

  • Mechanism: Hydrolysis of the amide bond (side chain cleavage) or de-iodination (photolysis).[1][2][4]

  • Key Species: Impurity A (Free Amine), Impurity D (Free Acid), Free Iodide.[1][2][4]

Physicochemical Profiling of Key Impurities[3][5][6]

The table below contrasts the core properties of Iopamidol with its major impurities. Note the shift in ionization potential (pKa) for hydrolysis products, which is the primary lever for chromatographic separation.[1][2]

Impurity Name (EP/USP)Chemical NatureStructure DescriptionPhysicochemical Shift vs. API
Iopamidol (API) Non-ionic AmideTri-iodinated benzene with hydrophilic hydroxylated side chains.[4]LogP: -2.4 (Highly Hydrophilic)pKa: ~10.7 (Weakly acidic amide/OH)
Impurity A Basic (Free Amine)5-amino-N,N'-bis[...]-2,4,6-triiodoisophthalamide.[1][4] Loss of the chiral hydroxypropionyl side chain.[1][2][]pKa: ~2.5 (Aniline amine).Becomes cationic at acidic pH.Significant RT shift in acidic mobile phases.[2][]
Impurity B (Related Cmpd B)Non-ionicDesmethyl Iopamidol (Hydroxyacetyl instead of hydroxypropionyl).[1][2]LogP: Slightly lower (more polar).Very similar solubility to API; difficult to separate.[1][2][]
Impurity C Non-ionicAcetyl analog (Acetyl group replaces hydroxypropionyl).[1][2][]LogP: Higher (Less polar).Loss of -OH group increases retention on RP-HPLC.[1][]
Impurity D Acidic (Carboxylic Acid)Hydrolysis of one isophthalamide arm to a free benzoic acid derivative.[1][2][]pKa: ~3-4 (Benzoic acid).Anionic at neutral pH.Drastic solubility change in acidic vs. basic media.[1][]
Impurity E Non-ionic EsterO-Acetyl Iopamidol (Acetylation of a side-chain hydroxyl).[1][][6]LogP: Higher (Less polar).Ester bond is susceptible to further hydrolysis.[1][2][]
Impurity J StereoisomerRacemic Iopamidol (Chiral center scrambling).[1][2][]Identical pKa/LogP. Requires chiral stationary phases or specific steric selectivity to separate.[1][2][]
Detailed Structural Analysis[1][4][5]
  • Impurity A (The "Free Amine"): This is the primary hydrolysis product formed under harsh acidic or basic conditions.[1][2][] The cleavage of the amide bond at the 5-position exposes the aromatic amine.[1][] Unlike the API, which is neutral, Impurity A can be protonated.[1][2] This allows for cation-exchange removal or pH-dependent HPLC retention shifts.[1][]

  • Impurity D (The "Free Acid"): Formed by the hydrolysis of the amide side chains at the 1 or 3 positions.[1][2][] This converts the molecule into a mono-acid.[] In analytical chromatography, this species will tail significantly if the mobile phase pH is near its pKa (~3.5).[1][2]

Mechanisms of Formation & Degradation[2][5]

Understanding the pathway is essential for controlling impurity levels.[1][2][] The following diagram illustrates the degradation logic.

Iopamidol_Degradation API Iopamidol (API) (Non-Ionic, LogP -2.4) ImpA Impurity A (Free Aromatic Amine) Basic Character API->ImpA Acid/Base Hydrolysis (Cleavage of C-5 Amide) ImpD Impurity D (Free Carboxylic Acid) Acidic Character API->ImpD Side Chain Hydrolysis (Cleavage of C-1/3 Amide) Deiodo Des-iodo Derivatives (Loss of Iodine) API->Deiodo Photolysis (UV) Homolytic Fission Iodide Free Iodide (I-) API->Iodide Photolysis ImpB Impurity B (Desmethyl Analog) ImpE Impurity E (O-Acetyl Ester)

Figure 1: Degradation and formation pathways of Iopamidol impurities.[1][2][4] Red paths indicate degradation (hydrolysis), yellow indicates photolysis, and green represents synthesis-related congeners.[1][4]

Analytical Method Development Strategies

The physicochemical differences described above dictate the analytical approach. Because Iopamidol is extremely hydrophilic (LogP -2.4), standard C18 columns often suffer from "phase collapse" or poor retention.[1][2][4]

Chromatographic Decision Tree

Use this logic to select the appropriate method conditions based on the specific impurity of interest.[1][2][]

Method_Selection Start Target Impurity? Ionic Ionic Species? (Impurity A or D) Start->Ionic Neutral Neutral/Polar? (Impurity B, C, E) Start->Neutral pH_Control Critical: pH Control Buffer pH 5-6 (Suppress Ionization) Ionic->pH_Control Yes HILIC HILIC Mode (Polar Stationary Phase) Neutral->HILIC Very Polar Aq_C18 Aqueous Stable C18 (Low Organic %) Neutral->Aq_C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Neutral->Phenyl Isomers/Aromatic diff

Figure 2: Analytical method selection guide based on impurity physicochemical properties.

Protocol: High-Stability HPLC for Impurity Profiling

This protocol is designed to separate the ionic impurities (A & D) from the non-ionic API using a specific buffering strategy.[1][2][4]

Objective: Quantify Impurity A, B, and Iopamidol.

  • Column Selection: Phenyl-Hexyl or Hydrophilic C18 (e.g., Zorbax SB-Phenyl or equivalent), 250 x 4.6 mm, 5 µm.[1][2] Rationale: Phenyl phases provide alternative selectivity for the iodinated aromatic ring compared to standard C18.[1][]

  • Mobile Phase A: Water (Pure).[1][2][]

  • Mobile Phase B: Methanol/Water (25:75 v/v).[1][2][] Rationale: Low organic content is required to retain the hydrophilic API.[1][]

  • Buffer: None used in standard USP methods, but for Impurity A (Amine) quantification, adding 10mM Phosphate Buffer (pH 6.[1][2]0) improves peak shape by ensuring the amine is neutral/deprotonated.[1][2]

  • Gradient:

    • 0 min: 100% A[]

    • Low slope gradient to 50% B over 30-40 mins.[1][]

  • Detection: UV at 240 nm . Rationale: This is the absorption maximum for the tri-iodinated benzene ring.[1][]

  • Temperature: 35°C. Rationale: Slightly elevated temperature reduces viscosity and improves mass transfer for these bulky molecules.[1][]

References

  • European Pharmacopoeia (EP). Iopamidol Monograph 01/2017:1115. (Defines Impurities A-H limits and structures).
  • United States Pharmacopeia (USP). Iopamidol Monograph.
  • PubChem . Iopamidol Compound Summary. National Library of Medicine.[1][2][] Available at: [Link][2][4]

  • Pitrè, D., & Felder, E. (1980).[1][2][7] Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-9.[1][2][4][7] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Iopamidol EP Impurity F Reference Standard: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Iopamidol Quality Control

Iopamidol is a non-ionic, water-soluble, iodinated contrast agent integral to modern medical imaging.[1] Its efficacy and safety are paramount, necessitating stringent control over its purity. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process, degradation, or storage and may impact the drug's safety and efficacy.[2][3] The European Pharmacopoeia (EP) specifies limits for known and unknown impurities to ensure the quality of Iopamidol.[4] Among these, Iopamidol EP Impurity F is a specified impurity that requires careful monitoring.

This in-depth technical guide provides a comprehensive overview of Iopamidol EP Impurity F, from its chemical identity and potential origins to the critical process of sourcing, qualifying, and utilizing its reference standard in a research and drug development setting. As a senior application scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Understanding Iopamidol EP Impurity F

Iopamidol EP Impurity F is chemically identified as N¹-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N³,N³-dimethylisophthalamide. It is a process-related impurity that is structurally similar to the parent Iopamidol molecule.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1869069-71-5[5]
Molecular Formula C₁₆H₂₀I₃N₃O₆[5]
Molecular Weight 731.06 g/mol [5]
IUPAC Name N¹-(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodo-N³,N³-dimethylbenzene-1,3-dicarboxamide[6]
Genesis of Impurity F: A Glimpse into Iopamidol Synthesis

The synthesis of Iopamidol is a multi-step process that involves the formation of amide bonds.[7] Impurity F is the N,N-dimethylamino derivative of an Iopamidol precursor. Its formation can be attributed to the presence of dimethylamine or a related reactive species during the amidation step of the isophthaloyl dichloride intermediate. The use of dimethylformamide (DMF) as a solvent, which can degrade to form dimethylamine, is a potential source.

cluster_synthesis Iopamidol Synthesis Pathway cluster_impurity Impurity F Formation Isophthaloyl_Dichloride 5-amino-2,4,6-triiodoisophthaloyl dichloride Iopamidol_Precursor Iopamidol Precursor Isophthaloyl_Dichloride->Iopamidol_Precursor Amidation Impurity_F_Precursor Impurity F Precursor (N,N-dimethylamide) Isophthaloyl_Dichloride->Impurity_F_Precursor Side Reaction (Amidation) Amine_Source Serinol (2-amino-1,3-propanediol) Amine_Source->Iopamidol_Precursor Iopamidol Iopamidol Iopamidol_Precursor->Iopamidol Acylation Dimethylamine Dimethylamine (from solvent degradation, etc.) Dimethylamine->Impurity_F_Precursor Impurity_F Iopamidol EP Impurity F Impurity_F_Precursor->Impurity_F Acylation

Potential formation pathway of Iopamidol EP Impurity F.

Sourcing a Reliable Iopamidol EP Impurity F Reference Standard

The accuracy of impurity profiling is fundamentally dependent on the quality of the reference standard. Several reputable suppliers specialize in the synthesis and characterization of pharmaceutical impurities.

Potential Suppliers of Iopamidol EP Impurity F Reference Standard
SupplierWebsiteNotes
Daicel Pharma Standards Offers a range of Iopamidol impurities and provides custom synthesis.[5]
Veeprho [Link]Lists Iopamidol EP Impurity F with its CAS number and offers other related compounds.[8]
Pharmaffiliates [Link]Provides a catalogue of Iopamidol impurities including Impurity F.[9]
Axios Research [Link]Lists Iopamidol EP Impurity F (Mixture of Isomers) for analytical purposes.
SRIRAMCHEM Offers Iopamidol EP Impurity F as a pharmaceutical reference standard.

When selecting a supplier, it is crucial to request a comprehensive Certificate of Analysis (CoA). A detailed CoA should include:

  • Batch number

  • Identity confirmation (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

  • Purity assessment (e.g., HPLC, qNMR)

  • Water content (Karl Fischer) or loss on drying

  • Residual solvents

  • Storage conditions and re-test date

Qualification of a Newly Received Iopamidol EP Impurity F Reference Standard

Upon receipt, a new batch of a reference standard must be qualified to ensure its suitability for its intended use. This process verifies the identity and purity of the standard and establishes a documented record of its quality. This is a critical step in maintaining compliance with Good Manufacturing Practices (GMP) as outlined in ICH Q7.[10][11]

Step-by-Step Protocol for Incoming Quality Control
  • Documentation Review:

    • Carefully review the supplier's CoA and compare it with your internal specifications.

    • Verify that the identity, purity, and other parameters meet the requirements for a reference standard.

    • Record all details, including the supplier, batch number, date of receipt, and storage conditions.[9]

  • Identity Confirmation:

    • Perform an identity test to confirm that the received material is indeed Iopamidol EP Impurity F.

    • A common and effective method is to compare the infrared (IR) spectrum of the new standard with the spectrum provided by the supplier or with a previously qualified batch.

    • Alternatively, mass spectrometry can be used to confirm the molecular weight.

  • Purity Verification:

    • The purity of the reference standard is critical for accurate quantification of the impurity in test samples.

    • Utilize a high-purity analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the standard.

    • The chromatographic purity should be determined, and any significant impurities in the standard itself should be noted.

  • Assay (Optional but Recommended):

    • For quantitative applications, determining the assay of the reference standard provides the most accurate value for calculations.

    • Quantitative NMR (qNMR) is an excellent method for assay determination as it is a primary ratio method.

    • If qNMR is not available, a mass balance approach can be used, where the assay is calculated by subtracting the percentages of all impurities (including water and residual solvents) from 100%.

  • Final Approval and Release:

    • Once all tests are completed and the results are within the acceptable limits, the reference standard can be formally approved and released for use in the laboratory.

    • All documentation related to the qualification should be archived for traceability.

Start Receive New Reference Standard Doc_Review Review Supplier's Certificate of Analysis Start->Doc_Review Identity_Test Perform Identity Confirmation (e.g., IR, MS) Doc_Review->Identity_Test Purity_Test Assess Purity (e.g., HPLC) Identity_Test->Purity_Test Assay_Test Determine Assay (Optional) (e.g., qNMR, Mass Balance) Purity_Test->Assay_Test Compare_Specs Compare Results with Acceptance Criteria Assay_Test->Compare_Specs Approve Approve and Release for Laboratory Use Compare_Specs->Approve Pass Reject Reject and Contact Supplier Compare_Specs->Reject Fail

Workflow for the qualification of a new reference standard.

Analytical Application: Quantification of Iopamidol EP Impurity F

The European Pharmacopoeia outlines an HPLC method for the analysis of Iopamidol and its related substances.[1] The use of a qualified Iopamidol EP Impurity F reference standard is essential for the accurate quantification of this impurity in samples of the Iopamidol drug substance.

European Pharmacopoeia HPLC Method for Iopamidol Related Substances (Illustrative)

While the full monograph should be consulted for official methodology, the following parameters are representative of the EP method for Iopamidol:

ParameterSpecification
Column Octadecylsilane (C18)
Mobile Phase Gradient elution with a mixture of water and a suitable organic solvent (e.g., acetonitrile)
Flow Rate Typically 1.0 - 2.0 mL/min
Detection UV at 240 nm
Relative Retention Time (RRT) Impurity F RRT ≈ 2.3 (relative to Iopamidol)
Acceptance Criterion Not more than 0.1%
Experimental Protocol for Quantification
  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the qualified Iopamidol EP Impurity F reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.

    • Test Solution: Accurately weigh and dissolve the Iopamidol API sample in the same solvent to a specified concentration.

    • System Suitability Solution: A solution containing Iopamidol and specified impurities to verify the chromatographic system's performance.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the system suitability solution and verify that all system suitability parameters (e.g., resolution, tailing factor, and repeatability) are met.

    • Inject the standard and test solutions in replicate.

  • Data Analysis and Calculation:

    • Identify the peak corresponding to Impurity F in the chromatogram of the test solution based on its relative retention time.

    • Calculate the percentage of Impurity F in the Iopamidol API sample using the peak areas from the standard and test solutions and the known concentration of the standard solution. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[10]

Conclusion

The effective control of impurities is a cornerstone of pharmaceutical quality assurance. For a widely used contrast agent like Iopamidol, ensuring that specified impurities such as Impurity F are maintained below their designated limits is critical for patient safety. This guide has provided a comprehensive framework for researchers and drug development professionals to confidently source, qualify, and utilize the Iopamidol EP Impurity F reference standard. By integrating sound scientific principles with robust analytical practices, the integrity of Iopamidol quality control can be assured, from early development through to final product release.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2022, November 15). Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2026, March 4). Homepage. Retrieved from [Link]

  • Symtera Analytics. (n.d.). How To Handle Primary and Secondary Reference Standards?. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • E-lactancia. (2017, November 17). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. Retrieved from [Link]

  • Google Patents. (2023, August 10). US20230250050A1 - Process for the preparation of iopamidol.
  • Google Patents. (2016, August 18). US20160237026A1 - Process for the preparation of iopamidol.
  • U.S. Food & Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for the Analysis of Iopamidol and its EP Impurity F

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Radiocontrast Media

Iopamidol is a non-ionic, iodinated X-ray contrast agent that is a cornerstone of modern medical imaging.[1] Its clinical utility in procedures like angiography and computed tomography is directly linked to its high purity and stability. The presence of impurities, which can arise during synthesis or through degradation, can potentially compromise the safety and efficacy of the drug product.[2] Therefore, robust analytical methods are essential for the meticulous control of these related substances.

This technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Iopamidol and its specified impurity, Iopamidol EP Impurity F. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and formulation development of Iopamidol.

Method Development: A Rationale-Driven Approach

The development of a robust and reliable HPLC method necessitates a systematic approach, where each parameter is selected based on sound scientific principles and a thorough understanding of the analyte's physicochemical properties.

Analyte Characteristics and Chromatographic Challenges

Iopamidol and its related impurities, including Impurity F, are highly polar molecules.[3] This inherent polarity presents a significant challenge for traditional reversed-phase HPLC, often leading to poor retention on non-polar stationary phases like C18.[4] Therefore, careful selection of the stationary and mobile phases is critical to achieve adequate separation.

Stationary Phase Selection

A phenyl-silyl silica gel stationary phase is recommended for this analysis, as specified in the European Pharmacopoeia (EP) monograph for Iopamidol.[5] The phenyl ligands provide a different selectivity compared to traditional alkyl chains, offering enhanced retention for polar and aromatic compounds through pi-pi interactions. This choice is crucial for achieving the necessary resolution between the main Iopamidol peak and its closely eluting impurities.

Mobile Phase Optimization

A gradient elution with a mixture of water and an organic modifier (acetonitrile or methanol) is employed to ensure the elution of all components within a reasonable timeframe while maintaining good peak shape and resolution.[6] The gradient starts with a high percentage of the aqueous phase to retain the polar analytes and gradually increases the organic content to elute the more retained components. The use of a simple water/acetonitrile or water/methanol mobile phase avoids the complications associated with ion-pairing reagents, which can be problematic for method robustness and compatibility with mass spectrometry.[4]

Detection Wavelength

The UV spectrum of Iopamidol shows a maximum absorbance at approximately 240 nm.[3] This wavelength provides excellent sensitivity for the detection of both Iopamidol and its related impurities, making it the optimal choice for this method.[6]

Detailed Analytical Protocol

This protocol is based on established pharmacopoeial methods and is designed to be a stability-indicating assay for Iopamidol and its related substances.[5]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: Two 4.6 mm x 25 cm columns packed with phenylsilyl silica gel for chromatography (5 µm), connected in series.

  • Reagents:

    • Iopamidol Reference Standard (CRS)

    • Iopamidol EP Impurity F Reference Standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile:Water (50:50 v/v)
Gradient Program Time (min)
0 - 18
18 - 40
40 - 45
45 - 50
50 - 60
Flow Rate 2.0 mL/min
Column Temperature 60 °C
Detection UV at 240 nm
Injection Volume 20 µL
Solution Preparation
  • Test Solution: Dissolve 0.50 g of the Iopamidol sample in water and dilute to 50.0 mL with water.

  • Reference Solution (Iopamidol): Prepare a solution of Iopamidol CRS in water at a known concentration.

  • Reference Solution (Impurity F): Prepare a solution of Iopamidol EP Impurity F CRS in water at a known concentration.

  • System Suitability Solution: Prepare a solution containing both Iopamidol CRS and a relevant impurity standard (e.g., Impurity H as per EP monograph) to verify resolution.[5]

Analysis Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Test and Reference Solutions equilibrate Equilibrate System prep_solutions->equilibrate Start Analysis inject_blank Inject Blank (Water) equilibrate->inject_blank inject_sst Inject System Suitability Solution inject_blank->inject_sst inject_ref Inject Reference Solutions inject_sst->inject_ref inject_test Inject Test Solution inject_ref->inject_test integrate Integrate Peaks inject_test->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify Impurities identify->quantify

Figure 1: A generalized workflow for the HPLC analysis of Iopamidol and its impurities.

Method Validation: Ensuring Analytical Integrity

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7]

Specificity (Stability-Indicating Nature)

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug substance.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.[6]

  • Base Hydrolysis: Treat the Iopamidol sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.[6]

  • Oxidative Degradation: Treat the Iopamidol sample with 3% hydrogen peroxide at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose the solid Iopamidol sample to dry heat at 105°C for 24 hours.[6]

  • Photolytic Degradation: Expose the Iopamidol sample (solid and in solution) to UV light (254 nm) and visible light.[6]

The method is considered stability-indicating if all degradation products are well-resolved from the Iopamidol peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the Iopamidol peak in the stressed samples.

Validation Parameters

The following parameters should be evaluated as part of the method validation:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentrations.
Range From the reporting threshold to 120% of the specification limit for the impurity.
Accuracy Recovery of 90-110% for spiked impurity samples at three concentration levels.
Precision Repeatability (RSD ≤ 5.0%) and Intermediate Precision (RSD ≤ 10.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

digraph "Method_Validation_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Method_Development [label="Method Development", fillcolor="#34A853"]; Validation_Protocol [label="Validation Protocol Design (ICH Q2(R1))"]; Specificity [label="Specificity (Forced Degradation)"]; Linearity_Range [label="Linearity & Range"]; Accuracy [label="Accuracy (Spiking Studies)"]; Precision [label="Precision (Repeatability & Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; Validated_Method [label="Validated Method", fillcolor="#EA4335"];

Method_Development -> Validation_Protocol; Validation_Protocol -> Specificity; Validation_Protocol -> Linearity_Range; Validation_Protocol -> Accuracy; Validation_Protocol -> Precision; Validation_Protocol -> LOD_LOQ; Validation_Protocol -> Robustness; {Specificity, Linearity_Range, Accuracy, Precision, LOD_LOQ, Robustness} -> Validated_Method; }

Figure 2: Logical flow for the validation of the HPLC method.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the development and validation of a stability-indicating HPLC method for the analysis of Iopamidol and its EP Impurity F. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reliable data, which is paramount for maintaining the quality, safety, and efficacy of Iopamidol-containing pharmaceutical products.

References

  • National Center for Biotechnology Information. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol. Retrieved from [Link]

  • European Pharmacopoeia. (2008). Iopamidol. Ph. Eur. 6.0.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Hospira Healthcare Corporation. (2008). Iopamidol Injection USP. Product Monograph.
  • U.S. Pharmacopeia. (2025). Iopamidol. USP-NF.
  • U.S. Pharmacopeia. (n.d.). Iopamidol. Retrieved from [Link]

  • Scribd. (n.d.). Iopamidol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Retrieved from [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

Sources

LC-MS/MS analysis of Iopamidol and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced LC-MS/MS Analysis of Iopamidol and Related Impurities Content Type: Technical Application Note & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and DMPK Researchers[1]

Introduction: The Polarity Paradox in Contrast Media Analysis

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium (ICM) widely used in radiology.[1][2] Its chemical structure—a tri-iodinated benzene ring substituted with hydrophilic amide side chains—presents a unique analytical challenge known as the "Polarity Paradox."

While the iodine atoms are heavy and hydrophobic, the hydroxylated side chains render the molecule extremely hydrophilic (Log P < 0). Standard C18 Reversed-Phase (RP) chromatography often fails to retain Iopamidol, causing it to elute in the void volume where ion suppression is highest. Furthermore, distinguishing Iopamidol from its synthesis precursors (e.g., Impurity B) and degradation products (e.g., Impurity A, Desiodo-iopamidol) requires high selectivity.[1]

This guide details a Polar-Embedded Reversed-Phase LC-MS/MS workflow designed to overcome these retention issues while providing the sensitivity required for trace impurity profiling and pharmacokinetic (PK) studies.

Impurity Profiling & Mass Spectrometry Strategy

Target Analytes and Mechanisms

The primary impurities defined by USP/EP pharmacopeias arise from synthesis (incomplete amidation) or degradation (hydrolysis/photolysis).

AnalyteTypeMW (Da)Precursor

Key Characteristic
Iopamidol API777.09778.1Tri-iodinated parent
Impurity A Degradant (Hydrolysis)705.02706.0Free aromatic amine (5-amino)
Impurity B Precursor (Synthesis)763.06764.1Nitro-derivative (5-nitro)
Desiodo-Iopamidol Degradant (Photo)651.19652.2Loss of one Iodine atom
Fragmentation Logic (MS/MS)

Iodinated contrast media exhibit a distinct fragmentation pattern in ESI+ mode. The most abundant product ions typically result from the cleavage of the hydrophilic side chains.

  • Primary Transition: Loss of the side chain

    
    .[1]
    
  • Secondary Transition: Loss of water or iodine (though iodine loss is less common in soft ESI than in EI).

Experimental Protocols

Protocol A: High-Resolution Impurity Profiling (QC & Stability)

This method uses a polar-embedded stationary phase to retain hydrophilic compounds without the long equilibration times of HILIC.[1]

1. Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (100 x 2.1 mm, 1.8 µm).[1]

    • Why: These columns are compatible with 100% aqueous mobile phases, essential for retaining Iopamidol.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 25°C (Lower temperature aids retention of polar analytes).

2. Gradient Program
Time (min)%BEvent
0.002Initial Hold (Trapping polar species)
2.002End Isocratic Hold
10.0040Linear Gradient
10.1095Wash
12.0095End Wash
12.102Re-equilibration
15.002End Run
3. MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive (ESI+)

  • Spray Voltage: 3500 V

  • Gas Temp: 300°C

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Iopamidol778.1559.02550
Impurity A706.0487.02850
Impurity B764.1545.02550
Desiodo652.2433.13050
Protocol B: Bioanalysis in Plasma (PK Studies)

Focuses on high throughput and matrix removal.

1. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of cold Acetonitrile containing Internal Standard (Iopamidol-d3).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean vial.

  • Dilute with 100 µL of Water (to match initial mobile phase strength).

2. System Suitability Criteria (Self-Validation)
  • Retention Factor (

    
    ):  Iopamidol must have 
    
    
    
    to avoid suppression.
  • Peak Tailing: Symmetry factor must be between 0.8 and 1.5.

  • Sensitivity: S/N ratio for LOQ (1 ng/mL) must be > 10.

Workflow Visualization

Analytical Decision Tree

The following diagram illustrates the decision logic for selecting the correct column chemistry based on the specific impurity profile required.

Method_Selection Start Start: Iopamidol Analysis Matrix Select Matrix Start->Matrix QC QC / Formulation Matrix->QC High Conc. Bio Plasma / Urine Matrix->Bio Trace Level ImpurityType Impurity Polarity? PolarImps Ultra-Polar (e.g., Free Amines) ImpurityType->PolarImps LogP < -2 StandardImps Standard (e.g., Nitro precursors) ImpurityType->StandardImps LogP > -2 QC->ImpurityType HILIC Method: HILIC (Amide Column) Mobile Phase: ACN/Water/Ammonium Formate PolarImps->HILIC RP_Aq Method: Polar-Embedded C18 Mobile Phase: 100% Aqueous Start StandardImps->RP_Aq PPT Prep: Protein Precipitation Bio->PPT PPT->RP_Aq

Caption: Decision tree for selecting HILIC vs. Polar-Embedded C18 based on impurity polarity and matrix.

LC-MS/MS Data Flow

This diagram outlines the flow from raw signal acquisition to quantitative result.

Data_Flow Inj Injection Sep Separation (Zorbax SB-Aq) Inj->Sep  t=0 Ion Ionization (ESI+ 3.5kV) Sep->Ion  Elution Q1 Q1 Filter (Precursor Selection) Ion->Q1  [M+H]+ CID Collision Cell (Fragmentation) Q1->CID  Select m/z 778 Q3 Q3 Filter (Product Ion) CID->Q3  Loss of Side Chain Det Detector (Electron Multiplier) Q3->Det  m/z 559

Caption: Schematic of the Triple Quadrupole MRM transition path for Iopamidol quantification.

Critical Troubleshooting & Optimization

The "Iodine Effect" (Source Contamination)

Iodinated compounds are non-volatile and can deposit on the MS source shield, leading to rapid sensitivity loss.

  • Solution: Use a Divert Valve . Direct the LC flow to waste for the first 1.5 minutes and after 11 minutes (during wash). Only direct flow to the MS during the elution window of the analytes.

Peak Splitting (Rotamers)

Iopamidol contains amide bonds that exhibit hindered rotation, often resulting in peak splitting or broadening at low temperatures.

  • Diagnosis: If a peak appears as a doublet but the mass spectra are identical.

  • Fix: Increase column temperature to 40-50°C to coalesce the rotamers, unless this compromises the retention of the most polar impurities. For Protocol A, 25°C is chosen for retention; if splitting occurs, increase to 35°C.

References

  • United States Pharmacopeia (USP) . Iopamidol Monograph: Impurities and Assay. USP-NF Online.[1] [1]

  • European Pharmacopoeia (Ph. Eur.) . Iopamidol: Related Substances. 10th Edition. [1]

  • BenchChem . Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC.

  • Agilent Technologies . Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Application Note 5994-0437EN.[1]

  • Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 1999.

Sources

Application Note: Quantitative Analysis of Iopamidol EP Impurity F via Stability-Indicating RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely utilized in diagnostic imaging procedures such as angiography and excretory urography[1]. Because radiographic contrast agents are administered intravenously in exceptionally high doses—often exceeding 50 to 100 grams per patient—the stringent control of trace impurities is a critical safety mandate. Even a 0.1% impurity concentration translates to a significant absolute physiological exposure, necessitating highly sensitive and robust analytical methods[2].

This application note details the quantitative analysis of Iopamidol EP Impurity F (CAS: 1869069-71-5), a specified related substance in the European Pharmacopoeia (EP)[3],[4]. As a Senior Application Scientist, I have structured this protocol not merely as a list of steps, but as a self-validating analytical system grounded in the physicochemical causality of the target analytes.

Structural Causality and Chromatographic Behavior

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first understand the structural divergence between the Active Pharmaceutical Ingredient (API) and its impurities[2].

  • Iopamidol (Parent API): Features a triiodinated benzene ring with two highly polar 1,3-dihydroxypropan-2-yl groups (Molecular Formula: C17H22I3N3O8)[5].

  • EP Impurity F: Chemically identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide (Molecular Formula: C16H20I3N3O6)[3].

Mechanistic Insight: In Impurity F, one of the hydrophilic 1,3-dihydroxypropan-2-yl groups is replaced by an N,N-dimethylamino moiety[4]. This substitution fundamentally alters the molecule's chromatographic behavior. The loss of two hydroxyl groups significantly reduces the molecule's hydrogen-bonding capacity and increases its lipophilicity. Consequently, in a Reversed-Phase (RP-HPLC) system utilizing a C18 stationary phase, Impurity F exhibits a stronger affinity for the hydrophobic column than the parent API. While the highly polar Iopamidol elutes early in the gradient, Impurity F is retained significantly longer, typically eluting with a Relative Retention Time (RRT) of approximately 2.3[6].

G A Iopamidol API Highly Polar (Multiple -OH) D Reversed-Phase C18 Column A->D B EP Impurity F Dimethylamino Substitution C Reduced H-Bonding Increased Lipophilicity B->C C->D E Early Elution (Parent Peak) D->E Iopamidol F Late Elution (RRT ~ 2.3) D->F Impurity F

Caption: Causality of structural modifications on RP-HPLC retention behavior for Iopamidol and Impurity F.

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal controls. This methodology employs a self-validating System Suitability Test (SST) gate[7]. If the chromatographic resolution or injection precision fails to meet pharmacopeial standards, the analytical run is automatically invalidated, preventing the reporting of spurious data.

Reagents and Materials
  • Reference Standards: Iopamidol USP/EP RS, Iopamidol EP Impurity F RS (CAS: 1869069-71-5)[4].

  • Solvents: HPLC-Grade Water, HPLC-Grade Acetonitrile or Methanol[8].

  • Diluent: 100% Ultrapure Water. (Expert Note: Because Iopamidol is highly water-soluble, using organic diluents can cause peak distortion and solvent-front anomalies due to the highly aqueous initial mobile phase conditions).

Chromatographic Conditions

The following gradient HPLC method is optimized to ensure baseline separation of Iopamidol from its process and degradation impurities[8].

Table 1: Optimized RP-HPLC Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides necessary theoretical plates for resolving closely related polar isomers.
Mobile Phase A Ultrapure WaterRetains the highly polar Iopamidol API during the initial isocratic/shallow gradient phase.
Mobile Phase B Acetonitrile / Water mixElutes more lipophilic impurities (like Impurity F) efficiently as the gradient steepens.
Flow Rate 1.5 mL/minBalances optimal linear velocity for resolution with an acceptable total run time[7].
Detection UV @ 240 nmOptimal absorption maximum for the triiodinated aromatic chromophore, ensuring high sensitivity[7].
Injection Vol. 20 µLMaximizes sensitivity for low-level impurity detection (0.01%) without causing column overload.
Step-by-Step Methodology
  • Mobile Phase Preparation: Degas Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Water) via sonication and vacuum filtration.

  • Standard Solution Prep: Accurately weigh and dissolve the Iopamidol EP Impurity F reference standard in the diluent to achieve a known concentration (typically 0.1% of the target sample concentration)[8].

  • Sample Solution Prep: Accurately weigh the Iopamidol drug substance and dissolve in the diluent to obtain a final concentration of approximately 10 mg/mL[8].

  • System Suitability Solution: Prepare a spiked solution containing Iopamidol and known critical impurities (e.g., Impurity C, Impurity F) to verify column performance[7].

  • Execution & Integration: Inject the blank, followed by the SST solution. If SST criteria are met, proceed with Standard and Sample injections. Integrate peaks at 240 nm.

Workflow A 1. Mobile Phase & Diluent Prep (100% Aqueous Diluent) B 2. Reference Standard Prep (Impurity F, CAS 1869069-71-5) A->B C 3. Sample Extraction (Iopamidol API) A->C D 4. System Suitability Test (Resolution > 2.0, RSD < 2.0%) B->D C->D E 5. Gradient RP-HPLC Run (UV Detection @ 240 nm) D->E SST Pass F 6. Peak Integration & Quantitative Reporting E->F

Caption: Step-by-step RP-HPLC experimental workflow and self-validation logic for Impurity F analysis.

Quantitative Data & Validation Parameters

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical validation data for the quantitative analysis of Iopamidol EP Impurity F using this protocol.

Table 2: Typical Method Validation Results for Iopamidol EP Impurity F

Validation ParameterAcceptance CriteriaTypical Result for Impurity F
Specificity No blank interference at Impurity F RTPasses (RRT ~2.3, Peak Purity > 99%)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.01% w/w
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~0.03% w/w
Linearity R² ≥ 0.999 (From LOQ to 120% of limit)0.9995
Accuracy (Spike Recovery) 90.0% - 110.0% at all spike levels98.5% - 101.2%
Method Precision (RSD) ≤ 5.0% for LOQ level injections1.8%

Conclusion

The quantitative analysis of Iopamidol EP Impurity F requires a meticulously designed RP-HPLC method that accounts for the distinct lipophilic shift caused by the dimethylamino substitution. By utilizing a highly aqueous initial mobile phase transitioning into an organic gradient, alongside UV detection at 240 nm, analysts can achieve baseline resolution and high-sensitivity quantification. Strict adherence to the self-validating System Suitability protocols ensures that the data generated is both scientifically sound and regulatory-compliant.

References

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Iopamidol. It strictly adheres to the principles of the European Pharmacopoeia (Ph. Eur.) monograph while adding field-proven insights for robust execution.

Introduction & Scientific Context

Iopamidol is a non-ionic, water-soluble iodinated contrast medium used extensively in radiology.[1][2][3][4][5] Its chemical structure—a tri-iodinated benzene ring substituted with hydrophilic amide chains—presents unique analytical challenges.

The Analytical Challenge: Iopamidol is highly hydrophilic (logP < 0). Consequently, "Related Substances" (impurities) range from highly polar hydrolysis products to less polar process by-products. A standard C18 method often fails to retain the early-eluting polar impurities (like Impurity D) or resolve the closely eluting isomers (like Impurity H).

The Solution: The Ph. Eur. method utilizes a water-rich reversed-phase gradient on a specific end-capped octadecylsilyl (C18) stationary phase. The method relies on the interaction between the iodine-heavy aromatic core and the stationary phase, modulated delicately by acetonitrile to separate the positional isomers.

Method Principle & Critical Parameters

Chromatographic Conditions

This protocol is optimized to meet Ph. Eur. System Suitability requirements.

ParameterSpecificationTechnical Rationale (The "Why")
Column C18 (L1), 250 mm × 4.6 mm, 5 µmA 250mm length provides the theoretical plates (N > 10,000) necessary to resolve the complex isomer pairs (e.g., Impurity H/Iopamidol).
Stationary Phase End-capped Octadecylsilyl silica gelEnd-capping reduces silanol activity, preventing peak tailing of the amide-rich Iopamidol structure.
Column Temp 35 °C ± 1 °CCritical: Temperature affects the viscosity of the water-rich mobile phase and the mass transfer kinetics. Deviating from 35°C shifts the relative retention (alpha) of Impurity H.
Flow Rate 1.5 mL/minOptimized for 5 µm particles to maintain optimal Van Deemter efficiency while keeping run times reasonable (~40 mins).
Detection UV @ 240 nmTargets the absorption of the amide bonds and the iodinated benzene ring.
Injection Vol 20 µLSufficient mass load for trace impurity detection (0.05% limit) without overloading the column.
Mobile Phase Composition
  • Solvent A: 100% Water (HPLC Grade, filtered 0.22 µm).

  • Solvent B: 25% Acetonitrile / 75% Water (v/v).

    • Note: Some variations use 50:[2][6][7]50. The protocol below uses the standard gradient slope adjusted for 25% ACN in Water as the effective "B" line or pure ACN mixed online. Below is the Ph. Eur. standard interpretation using Water (A) and Water:Acetonitrile 50:50 (B).

Gradient Profile (Based on Ph. Eur. Monograph Logic): Target: Separate early polar eluters (Imp D) and resolve Imp H from Main Peak.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Water:ACN 1:1)Comment
0.0928Initial low organic holds polar Impurity D.
6.0928Isocratic hold to stabilize baseline.
18.06535Shallow gradient to resolve Impurity B and H.
30.0892Ramp to elute late hydrophobic impurities.
34.0892Wash.
36.0928Return to initial.
45.0928Re-equilibration (Crucial for RT reproducibility).

Experimental Protocol

Reagents & Standards
  • Iopamidol CRS (Chemical Reference Substance): Primary standard.

  • Impurity A CRS: (5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide).[8]

  • Impurity H CRS: Critical for resolution testing.

  • Water: HPLC Grade (Resistivity > 18.2 MΩ·cm).

  • Acetonitrile: HPLC Gradient Grade (Far UV cut-off).

Solution Preparation
System Suitability Solution (The "Resolution Mix")
  • Dissolve 5.0 mg of Iopamidol Impurity H CRS in 100.0 mL of water.

  • Add 1.0 mL of this solution to a vial containing the Test Solution (approx 10 mg/mL Iopamidol).

  • Purpose: This creates a sample where Impurity H is present at a known level relative to the main peak to verify separation.

Test Solution (Sample)
  • Accurately weigh 500 mg (0.5 g) of the Iopamidol sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with Water .

  • Concentration: ~10 mg/mL.

  • Note: Use amber glassware if possible; iodinated compounds are light-sensitive.

Reference Solution (a) (Sensitivity Check)
  • Dilute 1.0 mL of the Test Solution to 100.0 mL with water.

  • Dilute 1.0 mL of that solution to 10.0 mL with water.

  • Concentration: 0.1% (0.01 mg/mL). Used to define the reporting threshold.[6][9]

Impurity Profile & Identification

The following table maps the Relative Retention Times (RRT) relative to Iopamidol (RT ~14-16 min).

Impurity IDCommon Name/DescriptionRRT (Approx)Origin
Impurity D Hydrolysis product (acidic)~0.10Degradation (Hydrolysis)
Impurity B Related Compound B~0.60Process/Degradation
Impurity I Des-iodo derivative~0.90Degradation (Photolytic)
Impurity H Positional Isomer~0.92 - 0.95Process (Critical Pair)
Iopamidol Main Peak 1.00 --
Impurity G --~1.10Process
Impurity K --~1.20Process
Impurity C Related Compound C~1.30Process
Impurity J --~1.50Process
Impurity A Free Aromatic Amine~1.80Degradation (De-acylation)

Note: Impurity A is often tested via a separate colorimetric limit test (diazotization) due to its toxicological significance, but it elutes late in this LC method.

System Suitability & Validation Criteria (Self-Validating System)

Before releasing results, the following criteria must be met. This ensures the data is trustworthy.

  • Resolution (Rs):

    • Inject the System Suitability Solution .

    • Requirement: Resolution between Impurity H and Iopamidol must be ≥ 2.0 .[10]

    • Troubleshooting: If Rs < 2.0, the column may be aging (loss of end-capping) or the temperature is incorrect. Lowering temperature slightly (e.g., to 30°C) may improve selectivity, but adherence to method parameters is priority.

  • Sensitivity (S/N):

    • Inject Reference Solution (a) (0.1% level).[10]

    • Requirement: The principal peak must have a Signal-to-Noise ratio (S/N) ≥ 10 .

  • Symmetry:

    • The tailing factor (T) of the Iopamidol peak in the Test Solution should be between 0.8 and 1.5 .

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analysis, from sample preparation to decision making.

Iopamidol_Analysis_Workflow cluster_Prep 1. Preparation cluster_LC 2. Chromatography Start Start Analysis Prep_Mobile Prepare Mobile Phase A: Water | B: Water/ACN (1:1) Start->Prep_Mobile Equilibrate Equilibrate Column 35°C, 1.5 mL/min Prep_Mobile->Equilibrate Prep_Sample Prepare Test Solution (10 mg/mL in Water) Inject_Sample Inject Test Solution Prep_Sample->Inject_Sample Prep_SST Prepare SST Solution (Impurity H + Iopamidol) Inject_SST Inject SST Solution Prep_SST->Inject_SST Equilibrate->Inject_SST Decision_Res Resolution (Imp H - Iopamidol) >= 2.0? Inject_SST->Decision_Res Fail_Res FAIL: Check Column/Temp Decision_Res->Fail_Res No Pass_Res PASS: System Suitable Decision_Res->Pass_Res Yes Pass_Res->Inject_Sample Calc Calculate Impurities (% Area Normalization) Inject_Sample->Calc Report Generate Report (Conform to Ph. Eur. Limits) Calc->Report

Caption: Step-by-step analytical workflow for Iopamidol purity testing, emphasizing the critical System Suitability decision point.

Expert Insights & Troubleshooting

The "Water Effect"

Iopamidol samples are dissolved in 100% water. If you use a diluent with high organic content (e.g., 50% Methanol), you will observe "solvent wash-out" or peak splitting for early eluting impurities (Imp D) because the solvent strength is higher than the initial mobile phase (92% Water).

  • Action: Always dissolve samples in 100% Water.

Baseline Drift

At 240 nm, gradients involving Acetonitrile can show baseline drift if the ACN quality is poor.

  • Action: Use "Gradient Grade" ACN. If a ghost peak appears at the end of the gradient (approx 30-32 min), it is likely an impurity in the water or ACN being concentrated on the column during the equilibration phase.

Column Life

The high-aqueous start (92% water) can lead to "phase collapse" (dewetting) in standard C18 columns.

  • Action: Ensure the column is explicitly compatible with 100% aqueous conditions (often labeled "AQ" or "Polar Embedded"). However, the Ph. Eur. simply calls for end-capped C18; regular usage of the gradient (which goes to 35% organic) usually prevents permanent dewetting. Store the column in 50/50 organic/water, never in 100% water.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Iopamidol Monograph 1115. European Pharmacopoeia (Ph.[2][8][9][10][11] Eur.) 11th Edition.

  • United States Pharmacopeia (USP). (2023). Iopamidol Monograph: Related Compounds. USP-NF.[7]

  • National Institutes of Health (NIH). (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed Central.

  • BenchChem. (2025).[5][9] Application Notes and Protocols for the Use of Iopamidol Impurity Standards.

Sources

Protocol for Forced Degradation Study of Iopamidol: A Stability-Indicating Framework

[1]

Executive Summary

Objective: To establish a robust, self-validating protocol for the forced degradation (stress testing) of Iopamidol, a non-ionic iodinated contrast agent. This guide is designed for analytical scientists to identify intrinsic stability characteristics and validate stability-indicating analytical methods (SIAMs) in compliance with ICH Q1A(R2) and Q1B guidelines.

Core Insight: Iopamidol (

hydrolysisdeiodination

Chemical Basis of Degradation

Understanding the molecular vulnerabilities of Iopamidol is prerequisite to designing effective stress conditions.

  • Hydrolysis (Acid/Base): The molecule contains three amide linkages. Under extreme pH, these bonds hydrolyze, stripping the hydrophilic side chains and potentially releasing the core tri-iodinated benzene ring as a free amine (an impurity with high toxicity potential).

  • Photolysis: The Carbon-Iodine (C-I) bond is weak (

    
    ). Exposure to UV light causes homolytic fission, releasing free iodide radicals and forming deiodinated degradants.
    
  • Oxidation: The secondary alcohol groups on the side chains are susceptible to oxidation to ketones, although the tri-iodinated ring itself is electron-deficient and relatively resistant to oxidative attack.

Materials and Equipment

Reagents
  • API: Iopamidol Reference Standard (USP/EP grade).[1]

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol (MeOH).

  • Stress Agents:

    • Hydrochloric Acid (HCl), 1.0 N and 0.1 N.

    • Sodium Hydroxide (NaOH), 1.0 N and 0.1 N.[2][3]

    • Hydrogen Peroxide (

      
      ), 30% w/w (dilute to 3% for use).
      
  • Neutralization Agents: 1.0 N NaOH, 1.0 N HCl.[2]

Instrumentation
  • HPLC/UPLC: System equipped with a Photodiode Array (PDA) detector (essential for peak purity analysis).[4]

  • Stress Chambers:

    • Thermal oven capable of

      
      .
      
    • Photostability chamber (UV and Visible light) complying with ICH Q1B (Option 2).

Experimental Protocol: Stress Conditions

Target Degradation: Aim for 5–20% degradation of the API. If degradation exceeds 20%, secondary degradation products may interfere; if <5%, the method's sensitivity is unproven.

Note: Always prepare a "Control" sample (unstressed) for every condition.

Stress TypeStress Agent / ConditionExposure ConditionsRationale
Acid Hydrolysis 0.1 N HCl60°C for 2–24 hoursTargets amide bond cleavage. Iopamidol is moderately sensitive; aggressive conditions (1N) may be needed if 0.1N yields <5%.
Base Hydrolysis 0.1 N NaOH60°C for 1–4 hoursCritical: Amide bonds are highly labile in base. Monitor closely to prevent complete degradation.
Oxidation 3%

Room Temp (25°C) for 24 hoursSimulates oxidative stress on hydroxyl side chains.
Thermal Heat (Solid State)105°C for 24–72 hoursAssesses thermal stability of the crystal lattice and potential solid-state reactions.
Photolytic UV Light (254 nm)1.2 million lux-hours (min)High Risk: Targets C-I bonds. Essential to check for free iodide release.[5]
Detailed Workflow
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of Iopamidol in water.

  • Execution: Aliquot 5 mL of stock into volumetric flasks. Add 5 mL of the respective stress agent.[6]

  • Quenching:

    • Acid/Base: Neutralize exactly with stoichiometric amounts of acid/base before dilution.

    • Oxidation: Quench residual peroxide with sodium metabisulfite (verify no interference with HPLC) or simply dilute if the method separates peroxide peaks.

  • Dilution: Dilute all samples to the analytical concentration (e.g., 0.1 mg/mL) with the Mobile Phase.

Analytical Methodology (HPLC)

This method is adapted from USP/EP principles but optimized for stability indication (separation of degradants).

Chromatographic Conditions
  • Column: USP L1 (C18),

    
     (e.g., Agilent Zorbax SB-C18 or equivalent).
    
  • Mobile Phase A: 100% Water (filtered/degassed).

  • Mobile Phase B: Water : Acetonitrile (1:1 v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection: UV at 240 nm (primary) and PDA (200–400 nm scan).

  • Column Temp: 35°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
5.0955
25.05050
30.02080
35.0955
45.0955

Note: The initial isocratic hold (0-5 min) helps retain the highly polar hydrolytic degradants, while the gradient elutes the less polar impurities.

Visualizations

Study Workflow Diagram

Iopamidol_Study_Workflowcluster_StressStress Conditions (Target 5-20%)APIIopamidol API(Stock Sol. 1 mg/mL)AcidAcid: 0.1N HCl60°C, 2-24hAPI->AcidBaseBase: 0.1N NaOH60°C, 1-4hAPI->BaseOxOxidation: 3% H2O2RT, 24hAPI->OxPhotoPhoto: UV/VisICH Q1BAPI->PhotoQuenchNeutralization &DilutionAcid->QuenchBase->QuenchOx->QuenchPhoto->QuenchAnalysisHPLC-PDA Analysis(USP L1 Column)Quench->AnalysisDataData Processing:- Mass Balance- Peak PurityAnalysis->Data

Caption: Operational workflow for the forced degradation study, ensuring controlled stressing and valid analytical output.

Degradation Pathway Mechanism

Degradation_PathwaysIopamidolIopamidol(Parent)DesdiiodoDesdiiodo-Iopamidol(Loss of Iodine)Iopamidol->Desdiiodo Photolysis (UV) Homolytic FissionFreeAmineRelated Compound A(Free Aromatic Amine)Iopamidol->FreeAmine Hydrolysis (Acid/Base) Amide CleavageAcidsCarboxylic AcidDerivativesIopamidol->Acids Hydrolysis Side Chain LossKetonesSide ChainKetonesIopamidol->Ketones Oxidation (H2O2) Alcohol to Ketone

Caption: Primary degradation pathways of Iopamidol leading to known pharmacopeial impurities.

Data Analysis and Acceptance Criteria

To validate the method as "Stability-Indicating," the following criteria must be met:

  • Resolution (

    
    ):  > 1.5 between the Iopamidol peak and the nearest degradation product (critical pair).
    
  • Peak Purity: The PDA purity angle must be less than the purity threshold for the Iopamidol peak, confirming no co-eluting impurities.

  • Mass Balance: The sum of the assay value (%) and levels of degradation products (%) should be close to 100% (typically

    
    ). Significant deviation indicates undetected degradants (e.g., non-chromophoric species or retention on column).
    

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Tian, W., et al. (2014). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products. Water Research. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Application Note: Protocol for the Characterization and Quantification of Iopamidol EP Impurity F

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the identification, separation, and quantification of Iopamidol EP Impurity F (CAS: 1869069-71-5), a specified impurity in the European Pharmacopoeia (EP) monograph for Iopamidol.[1] Designed for analytical chemists and QC professionals, this protocol details a validated RP-HPLC methodology, system suitability requirements, and troubleshooting strategies. The guide emphasizes the critical relative retention time (RRT) of ~2.3 for Impurity F, ensuring precise differentiation from the parent API and other related substances.

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in radiology.[2] Due to the high doses administered (often exceeding 100g per procedure), the purity of the drug substance is critical to patient safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict limits on related substances.

Impurity F is a process-related impurity arising from the synthesis pathway, specifically involving the substitution on the triiodinated benzene ring. Chemically identified as an N,N-dimethyl derivative, it represents a significant lipophilic impurity that elutes late in reversed-phase chromatography.

Chemical Identity[3][4][5]
  • Common Name: Iopamidol EP Impurity F[1][3][4][5][6]

  • Chemical Name: N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethylbenzene-1,3-dicarboxamide[5][6][7]

  • CAS Number: 1869069-71-5[3][5][6][7]

  • Molecular Formula: C₁₆H₂₀I₃N₃O₆[3]

  • Molecular Weight: 731.06 g/mol [3][6][7]

  • EP Designation: Impurity F

  • Regulatory Limit: typically NMT 0.1% (refer to current EP monograph).

Experimental Protocol

Reagents and Materials
  • Reference Standard: Iopamidol EP Impurity F (Certified Reference Material).

  • API Standard: Iopamidol USP/EP Reference Standard.[3]

  • Solvents: Water (HPLC Grade), Methanol (LC-MS Grade).

  • Mobile Phase Additives: Phosphoric acid or Formic acid (if pH adjustment is required per specific internal SOPs, though the standard EP method often utilizes pure water/methanol gradients).

Instrumentation
  • System: HPLC/UPLC equipped with a quaternary pump and thermostatted autosampler.

  • Detector: UV-Vis or PDA detector capable of monitoring at 240 nm.

  • Column: End-capped octadecylsilyl silica gel for chromatography (C18).

    • Recommended: 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

Chromatographic Conditions

The following method is adapted from the EP monograph for "Related Substances" to specifically optimize for the late-eluting Impurity F.

ParameterSetting
Column Temperature 30°C ± 2°C
Flow Rate 1.0 - 1.5 mL/min (Adjust to meet RRT requirements)
Injection Volume 20 µL
Detection Wavelength 240 nm
Run Time ~ 45 minutes (sufficient to elute Impurity F at RRT 2.3)
Mobile Phase & Gradient
  • Mobile Phase A: 100% Water (degassed)

  • Mobile Phase B: 100% Methanol (degassed)

Note: While some protocols use dilute acid, the non-ionic nature of Iopamidol allows for water/methanol separation. Ensure water is fresh to prevent microbial growth.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 98 2 Equilibration
5.0 98 2 Isocratic Hold
30.0 80 20 Linear Ramp
45.0 50 50 Wash (Elution of Impurity F)

| 50.0 | 98 | 2 | Re-equilibration |

Methodology and Workflow

Standard Preparation
  • Stock Solution (Impurity F): Accurately weigh 5.0 mg of Impurity F Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL of Methanol and dilute to volume with water. (Conc: 0.1 mg/mL).

  • System Suitability Solution: Dissolve 10 mg of Iopamidol API and 0.1 mg of Impurity F in 10 mL of water. This mimics a spiked sample to verify resolution.

Sample Preparation[3]
  • Test Solution: Weigh 500 mg of Iopamidol sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in water and dilute to volume. (Conc: 10 mg/mL).

  • Filter through a 0.45 µm PVDF filter before injection.

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting the critical decision points for System Suitability.

G Start Start: Sample & Standard Prep Prep_Std Prepare Impurity F Stock (0.1 mg/mL in MeOH/Water) Start->Prep_Std Prep_Test Prepare Iopamidol Test Sample (10 mg/mL in Water) Start->Prep_Test HPLC_Inj Inject System Suitability Sol. (API + Impurity F) Prep_Std->HPLC_Inj Pass Inject Test Solutions Prep_Test->Pass Hold Check_Res Check Resolution & RRT (Target RRT ~2.3 for Imp F) HPLC_Inj->Check_Res Fail Troubleshoot: Adjust Gradient/Flow Check_Res->Fail No Check_Res->Pass Yes Fail->HPLC_Inj Retry Data_Calc Calculate Impurity % (Area Test / Area Std) Pass->Data_Calc Report Final QC Report Data_Calc->Report

Caption: Operational workflow for the quantification of Iopamidol Impurity F, enforcing a system suitability checkpoint before sample analysis.

Data Analysis & System Suitability[1][9]

Identification

Impurity F is a highly retained hydrophobic impurity.

  • Iopamidol Retention Time: ~10–14 min (depending on column length/flow).

  • Impurity F Retention Time: ~2.3 × RT(Iopamidol).

  • Example: If Iopamidol elutes at 12.0 min, Impurity F is expected at ~27.6 min.

Calculation

Quantification is typically performed using the External Standard Method or Area Normalization (if RRF is established).



Where:

  • 
     = Peak area of Impurity F in Test Solution.
    
  • 
     = Peak area of Impurity F in Standard Solution.
    
  • 
     = Concentration of Standard (mg/mL).
    
  • 
     = Concentration of Test Sample (mg/mL).
    
  • 
     = Potency of Reference Standard (decimal).
    
Relative Response Factor (RRF)

If a pure Impurity F standard is unavailable for routine use, an RRF value may be used relative to Iopamidol.

  • Note: Impurity F has a similar chromophore (triiodinated benzene) to Iopamidol, but the loss of polar side chains can slightly alter extinction coefficients.

  • Estimated RRF: 1.0 – 1.2 (Verify experimentally during method validation).

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Impurity F Peak Missing Run time too short; Gradient too weak.Extend run time to 3x Iopamidol retention. Increase % Methanol at end of gradient.
Poor Resolution Column degradation; pH mismatch.Use a fresh C18 column. Ensure temperature is stable at 30°C.
Ghost Peaks Carryover from previous high-conc injections.Impurity F is "sticky" due to hydrophobicity. Add a needle wash step with 50% MeOH.
Baseline Drift Gradient absorbance issues.Ensure Methanol is LC-MS grade. Use a reference wavelength if using DAD.
Stability

Impurity F solutions in methanol are stable for 48 hours at 2-8°C. However, Iopamidol test solutions in water should be analyzed within 24 hours to prevent hydrolysis-induced degradation (forming Impurity A or B).

References

  • European Pharmacopoeia (Ph.[1][8] Eur.) . Monograph: Iopamidol. 11th Edition. EDQM. Available at: [Link]

  • National Institutes of Health (NIH) . Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]

  • Veeprho . Iopamidol EP Impurity F Structure and Details. Available at: [Link]

Sources

Application Note: Advanced Sample Preparation Protocols for Iopamidol Impurity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Iopamidol is a non-ionic, water-soluble iodinated contrast medium used extensively in diagnostic imaging.[1][2] Due to the high dosages administered (often up to 200 mL of 300–400 mg/mL solution), the control of impurities is critical for patient safety. The impurity profile includes degradation products (free aromatic amines, free iodide) and process-related impurities (O-alkylated derivatives).

This guide moves beyond standard pharmacopeial monographs (USP/EP) to address the practical "pain points" of sample preparation:

  • Photosensitivity: The carbon-iodine bond is labile to light, potentially generating false-positive free iodide results.

  • High Solubility & Viscosity: Iopamidol is extremely soluble in water but forms viscous solutions at high concentrations, leading to pipetting errors and carryover.

  • Trace Analysis in High Matrix: Detecting 0.05% impurities in a 400 mg/mL matrix requires specific solvent strategies to prevent peak distortion.

Critical Pre-Analytical Control Points

Before initiating any protocol, the following environmental controls must be established to ensure data integrity.

ParameterCriticalityMechanism of FailureMitigation Strategy
Light Exposure High Photolytic cleavage of C-I bonds releases free iodide (

) and free radicals.
Use amber glassware exclusively. Perform prep in low-actinic light (yellow light) if possible.
Temperature Medium High heat promotes hydrolysis of the amide side chains (Impurity B formation).Maintain samples at 20–25°C. Store stock solutions at 2–8°C.
Solvent pH High Iopamidol is stable at neutral pH (6.5–7.5). Acidic/Basic shifts catalyze hydrolysis.Use freshly boiled and cooled HPLC-grade water (removes

which lowers pH).
Filtration Medium Nylon filters may adsorb specific impurities; PVDF is generally preferred.Discard the first 2–3 mL of filtrate to saturate active sites on the membrane.

Protocol A: HPLC Sample Preparation for Related Substances

Target: Organic Impurities (Impurity A, B, C, etc.) via RP-HPLC

This protocol is designed to handle the high dynamic range required to see trace impurities (0.01%) next to a massive main peak.

Reagents & Equipment
  • Solvent A (Diluent): HPLC-grade Water (degassed).

  • Mobile Phase Compatibility: While the mobile phase often contains acetonitrile, Water is the preferred sample diluent. Using organic solvents for the sample can cause "solvent shock" (peak splitting) due to the massive injection volume often required for trace analysis.

  • Vessels: Class A Volumetric Flasks (Amber).

Preparation Workflow
Step 1: System Suitability Solution (Resolution Check)
  • Objective: To ensure separation between Iopamidol and Impurity B (or Related Compound C depending on monograph version).

  • Action: Dissolve USP Iopamidol RS and USP Iopamidol Related Compound B RS in water to obtain a concentration of ~20 µg/mL each.

Step 2: Sample Solution (Test Solution)
  • Concentration: 10 mg/mL to 20 mg/mL (Standard) or up to 400 mg/mL (for trace impurity hunting).

  • Procedure:

    • Accurately weigh 1.0 g of Iopamidol substance.[3]

    • Transfer to a 100 mL Amber Volumetric Flask .

    • Add 60 mL of water. Note: Swirl gently. Do not shake vigorously to avoid foaming.

    • Sonicate for 5 minutes if dissolution is slow (monitor temperature).

    • Dilute to volume with water and mix.

    • Filtration: Filter through a 0.45 µm PVDF syringe filter. Discard the first 5 mL of filtrate.

Step 3: Diluted Standard (Sensitivity Check)
  • Objective: To mimic the reporting threshold (0.05%).

  • Action: Dilute the Sample Solution 1:2000 (0.05%) using serial dilution (e.g., 1 mL

    
     100 mL, then 5 mL 
    
    
    
    100 mL).
HPLC Workflow Diagram

HPLC_Prep cluster_QC QC Check RawSample Raw Iopamidol (Solid/Liquid) Weighing Weigh 1.0 g (Amber Vessel) RawSample->Weighing Dissolution Dissolve in Water (Avoid Heat) Weighing->Dissolution Sonicate Sonicate 5 min (< 25°C) Dissolution->Sonicate Dilute Dilute to 100 mL (10 mg/mL) Sonicate->Dilute Filter Filter (PVDF) Discard first 5 mL Dilute->Filter SensitivityCheck Sensitivity Sol (0.05% Limit) Dilute->SensitivityCheck 1:2000 Dilution Vial HPLC Vial (Amber) Filter->Vial

Caption: Workflow for preparing high-concentration Iopamidol samples for trace impurity HPLC analysis, emphasizing light protection and filtration.

Protocol B: Determination of Free Aromatic Amines

Target: Impurity A (5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide)

While HPLC is used for profiling, the Diazotization (Bratton-Marshall) colorimetric method is often required for specific limit testing (Limit: 0.05% or 200 ppm). This reaction is highly temperature-sensitive.

The Chemistry[4][5]
  • Diazotization: The primary aromatic amine reacts with Sodium Nitrite (

    
    ) in acidic media (HCl) to form a diazonium salt.
    
  • Removal of Excess Nitrite: Ammonium Sulfamate is added to destroy excess nitrous acid (which would otherwise interfere).

  • Coupling: The diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a purple azo dye (

    
    ).
    
Detailed Procedure

Critical Requirement: All steps prior to the final heating must be performed in an Ice Bath (0–4°C) .

  • Sample Preparation:

    • Dissolve 500 mg of Iopamidol in 20 mL of water in a 25 mL volumetric flask.

    • Place in an Ice Bath for 5 minutes. Protect from light.[4][5][6][7]

  • Reaction Sequence (In Ice Bath):

    • Add Acid: Add 1.0 mL of HCl. Mix. Wait 5 mins.

    • Diazotize: Add 1.0 mL of Sodium Nitrite solution (1% w/v). Mix. Wait 5 mins.

    • Quench: Add 1.0 mL of Ammonium Sulfamate solution (12% w/v). Shake gently to release

      
       gas. Wait 5 mins.
      
    • Couple: Add 1.0 mL of NED reagent (0.1% w/v). Mix.

  • Development:

    • Remove from ice bath.[3][7]

    • Allow to stand at room temperature (25°C) for 10 minutes.

    • Dilute to volume (25 mL) with water.

  • Measurement:

    • Measure Absorbance at 500–530 nm against a reagent blank.

Reaction Logic Diagram

Diazotization Start Dissolved Sample (Acidic pH) IceBath ICE BATH (0-4°C) CRITICAL CONTROL Start->IceBath NaNO2 Add NaNO2 (Diazotization) IceBath->NaNO2 Wait 5 min Sulfamate Add Amm. Sulfamate (Remove xs HNO2) NaNO2->Sulfamate Wait 5 min Coupling Add NED Reagent (Coupling) Sulfamate->Coupling Wait 5 min RoomTemp Room Temp (25°C) 10 mins Coupling->RoomTemp Remove from Ice Measure UV-Vis Absorbance (~500 nm) RoomTemp->Measure

Caption: Step-by-step logic for the temperature-critical diazotization method used to quantify free aromatic amines.

Troubleshooting & System Suitability

Common Issues and Fixes
ObservationProbable CauseCorrective Action
Ghost Peaks Carryover from high-conc injections.Implement a needle wash with 50:50 Water:Methanol. Run a blank after every sample.
Peak Splitting Sample solvent too strong (high organic).Ensure sample is dissolved in 100% Water.
High Free Iodide Photodegradation during prep.Verify use of amber glassware. Check lab lighting.
Drifting Retention Times pH instability in mobile phase.Iopamidol is sensitive to pH. Ensure Mobile Phase buffer is fresh and pH meter is calibrated.
Impurity Profile Reference Table
ImpurityCommon NameOriginLimit (Typ.)
Impurity A Free Aromatic AmineHydrolysis Intermediate0.05%
Impurity B 5-glycolamido derivativeProcess By-product0.10%
Free Iodide Iodide Ion (

)
Photodegradation0.001%

References

  • United States Pharmacopeia (USP). Iopamidol Monograph. USP-NF Online. (Accessed 2023).[8]

  • European Pharmacopoeia (Ph.[2][4][9] Eur.). Iopamidol Monograph 1115. European Directorate for the Quality of Medicines.

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (2025).

  • Agilent Technologies. Analysis of Pharmaceuticals and Drug Related Impurities Using Agilent Instrumentation. Application Compendium.

  • Fini, A. et al. Iopamidol Abatement from Waters: A Rigorous Approach. Langmuir. (2023).

Sources

Application Note: Chromatographic Separation of Iopamidol Isomers and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and QC scientists requiring a robust, field-proven guide for the chromatographic analysis of Iopamidol. It addresses the unique challenge of atropisomerism in iodinated contrast media and provides protocols for both standard compliance (QC) and advanced structural characterization.

Executive Summary

Iopamidol is a non-ionic, iodinated X-ray contrast medium.[1][2][3] Its analysis is complicated by two factors:

  • High Polarity: Requiring 100% aqueous compatibility or specific polar-embedded stationary phases.

  • Atropisomerism: The bulky iodine atoms restrict rotation around the amide bonds, creating distinct rotational isomers (rotamers) at room temperature.

The Analytical Dilemma:

  • For Quality Control (QC): You must coalesce the isomers into a single peak to ensure accurate integration and quantification (requires High Temperature).

  • For R&D/Characterization: You may need to separate the isomers to study thermodynamic stability or specific toxicity (requires Low Temperature/Specialized Phases).

This guide provides protocols for both objectives.

Chemical Context & Impurity Landscape[2]

The Molecule: Iopamidol[2][3][4][5][6][7][8][9]
  • Core Structure: Tri-iodinated benzene ring with hydrophilic amide side chains.

  • Isomerism: Exists as a mixture of syn and anti rotamers. At ambient temperature (20–25°C), these interconvert slowly, often resulting in "split" or "shouldered" peaks in HPLC, which is frequently misdiagnosed as column failure.

Key Impurities (USP/EP Designated)
ImpurityOriginDescriptionRelative Retention (RRT)*
Impurity A DegradationFree aromatic amine (hydrolysis of side chain).~1.8
Impurity B ProcessAcetyl-amino derivative (incomplete reaction).~0.6
Impurity C DegradationDes-hydroxy iopamidol.~1.3
Impurity H ProcessChloro-derivative (side reaction).~0.9
Free Iodide DegradationDe-iodination (indicates light/heat exposure).Void Volume

*RRT values are approximate and depend on the specific column/gradient used.

Method Development Strategy: The "Why"

Stationary Phase Selection
  • Standard C18 (L1): Often fails due to "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar Iopamidol.

  • Phenyl-Hexyl / Phenylsilyl (L11): The Gold Standard. The pi-pi interactions between the phenyl ring of the ligand and the iodinated benzene ring of Iopamidol provide superior selectivity and retention compared to C18.

  • Polar-Embedded C18: A viable alternative if Phenyl phases are unavailable.

The Temperature Effect (Critical Control Parameter)

Temperature is the "switch" between isomer separation and coalescence.

TemperatureLogic TempLow Low Temp (10-25°C) StateSlow Slow Bond Rotation TempLow->StateSlow Causes TempHigh High Temp (60-65°C) StateFast Rapid Bond Rotation TempHigh->StateFast Causes ResultSplit Split/Broad Peaks (Isomer Separation) StateSlow->ResultSplit ResultSingle Sharp Single Peak (Isomer Coalescence) StateFast->ResultSingle UseRD Use for: R&D / Characterization ResultSplit->UseRD UseQC Use for: QC / Purity Assay ResultSingle->UseQC

Caption: Effect of column temperature on Iopamidol rotamer kinetics and peak shape.

Detailed Protocols

Protocol A: QC & Purity Analysis (Isomer Coalescence)

Objective: To quantify Iopamidol and impurities as single, sharp peaks in compliance with USP/EP standards.

System Suitability:

  • Resolution (Rs): > 1.5 between Iopamidol and Impurity B (or nearest neighbor).[2]

  • Tailing Factor: 0.8 – 1.5 (Strict control required).

Chromatographic Conditions:

Parameter Setting
Column Zorbax SB-Phenyl or Waters XBridge Phenyl (4.6 x 250 mm, 5 µm)
Mobile Phase A Water (100%)
Mobile Phase B Water : Acetonitrile (75 : 25 v/v)
Flow Rate 1.0 – 1.5 mL/min (Adjust for backpressure)
Temperature 60°C ± 1°C (CRITICAL for peak merging)
Injection Volume 20 µL

| Detection | UV @ 240 nm |[3][4]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 100 0 Isocratic hold for polarity
5.0 100 0 Elute very polar salts
30.0 50 50 Linear gradient for impurities
35.0 50 50 Wash
36.0 100 0 Re-equilibration

| 45.0 | 100 | 0 | Ready for next injection |

Procedure:

  • Preparation: Dissolve Iopamidol reference standard in water to 1.0 mg/mL.

  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions for at least 45 mins to stabilize the column oven at 60°C.

  • Execution: Inject blank (water), followed by System Suitability Solution (Iopamidol + Impurity mix).

  • Analysis: Integrate the single main peak. Any shoulder indicates the temperature is too low.

Protocol B: Isomer Separation (R&D Characterization)

Objective: To separate and study the ratio of syn/anti rotamers.

Chromatographic Conditions:

Parameter Setting
Column Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (High aqueous stability)
Mobile Phase 10 mM Ammonium Formate (pH 4.5) : Methanol (95 : 5 Isocratic)
Temperature 10°C - 15°C (Requires active column cooling)

| Flow Rate | 0.8 mL/min |

Mechanism: At 10°C, the rotation around the C-N bond is kinetically "frozen" on the chromatographic timescale. The syn and anti forms will interact differently with the stationary phase, eluting as two distinct peaks (often in a 1:3 to 1:5 ratio).

Workflow:

  • Prepare sample in cold buffer (4°C).

  • Set autosampler to 4°C to prevent on-tray interconversion.

  • Inject and observe the "doublet" peak of Iopamidol.

  • Note: Do not quantify purity using this method; it is strictly for structural analysis.

Troubleshooting Guide

Troubleshooting Problem Issue Observed SplitPeak Main Peak Split/Shoulder Problem->SplitPeak RetShift Retention Time Shift Problem->RetShift LowArea Low Sensitivity for Impurities Problem->LowArea CheckTemp Check Column Temp Is it < 60°C? SplitPeak->CheckTemp CheckPhase Check Mobile Phase pH RetShift->CheckPhase CheckWavelength Check UV Wavelength LowArea->CheckWavelength FixTemp Action: Increase Temp to 60-65°C CheckTemp->FixTemp Yes FixPhase Action: Buffer pH may be drifting (Iopamidol is pH sensitive) CheckPhase->FixPhase FixWavelength Action: Ensure 240 nm (Max absorbance for Iodinated rings) CheckWavelength->FixWavelength

Caption: Decision tree for troubleshooting common Iopamidol HPLC anomalies.

Common Pitfalls
  • The "Ghost" Impurity: If you see a small peak emerging just before or after the main peak, it is likely a rotamer, not a chemical impurity. Test: Re-run at 65°C. If it disappears into the main peak, it is a rotamer.

  • Carryover: Iodinated compounds are "sticky" on stainless steel. Use a needle wash of 50:50 Water:Methanol.

  • Column Life: High temperature (60°C) degrades standard silica columns. Ensure you use a "Sterically Protected" (e.g., Zorbax SB) or Hybrid (e.g., BEH/XBridge) column to ensure longevity.

References

  • European Pharmacopoeia (Ph. Eur.). Iopamidol: Related Substances.[2][3][5][4] 11th Edition. Available at: [Link]

  • National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed Central. Available at: [Link]

  • Agilent Technologies. Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS.[6][7] Application Note. Available at: [Link]

Sources

Application Note: Advanced Impurity Profiling of Iopamidol Using UPLC-PDA-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely used in radiology. Its safety profile is contingent upon the strict control of impurities arising from synthesis (process-related) and storage (degradation products).[1][2][3] Traditional HPLC methods, while robust, often suffer from long run times (>45 mins) and limited resolution of closely eluting isomers.

This application note details a transition from HPLC to Ultra-Performance Liquid Chromatography (UPLC) . By utilizing sub-2 µm particle technology, we achieve a 5-fold reduction in analysis time while enhancing sensitivity and peak resolution. This protocol provides a self-validating workflow for detecting critical impurities defined by USP/EP monographs, including Related Compounds A, B, and C .

The Impurity Landscape[4]

Understanding the origin of impurities is critical for method development.[2] Iopamidol impurities generally fall into two categories:

Impurity NameCommon DesignationOriginChemical Nature
Iopamidol APIN/ANon-ionic triiodinated benzene
Related Compound A Free Aromatic AmineDegradation (Hydrolysis)Primary amine (Toxicological concern)
Related Compound B De-hydroxyethylProcess/DegradationTruncated side chain
Related Compound C Chloro-analogProcess (Synthesis)Chlorinated intermediate
Impurity D/F Acetyl/DimethylProcessSide-reaction byproducts
Degradation Pathways

The stability of Iopamidol is compromised by extreme pH and UV light. The primary degradation mechanism is the hydrolysis of the amide side chains, releasing free aromatic amines (Impurity A) and iodide ions.

Iopamidol_Degradation Iopamidol Iopamidol (API) Acid Acid/Base Hydrolysis Iopamidol->Acid pH < 2 or > 10 UV Photolysis (UV) Iopamidol->UV Light Exposure Oxidation Oxidation (H2O2) Iopamidol->Oxidation Radical Attack ImpA Impurity A (Free Amine) Acid->ImpA Amide Cleavage Deiodinated De-iodinated Species UV->Deiodinated C-I Bond Breakage Oxidized N-Oxides / Cleaved Chains Oxidation->Oxidized Side Chain Attack

Figure 1: Primary degradation pathways of Iopamidol leading to critical impurities.

Method Development Strategy

Why UPLC?

Iopamidol is highly polar (LogP < 0) and water-soluble. Traditional C18 HPLC columns require high aqueous content, leading to "phase collapse" or poor retention if not carefully managed.

  • Stationary Phase Selection: We utilize a High Strength Silica (HSS) T3 column. Unlike standard C18, the T3 bonding is designed to withstand 100% aqueous mobile phases and provides superior retention for polar compounds like Iopamidol and its hydrolytic degradants.

  • Mobile Phase Optimization: While Iopamidol is non-ionic, Impurity A (amine) and hydrolytic acids are ionizable. A buffered mobile phase (pH 4.5) ensures consistent retention times for these ionizable species, preventing peak shifting.

Detailed Experimental Protocol

Instrumentation
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: PDA (Photodiode Array) @ 240 nm; Optional QDa/MS for ID.

  • Flow Cell: Low dispersion analytical cell.

Chromatographic Conditions
ParameterSettingRationale
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mmRetains polar species; withstands high aqueous content.
Column Temp 40°CReduces viscosity, improves mass transfer.
Sample Temp 10°CPrevents in-vial degradation.
Injection Vol 2.0 µLLow volume prevents solvent effects on peak shape.
Flow Rate 0.5 mL/minOptimized for Van Deemter minimum of 1.8 µm particles.
Mobile Phase A 10 mM Ammonium Formate, pH 4.5Buffers ionizable impurities; MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.0098.02.0InitialEquilibrate
1.0098.02.06Hold for polar elution
8.0085.015.06Shallow gradient for resolution
10.0050.050.06Wash lipophilic contaminants
11.0098.02.01Re-equilibrate
13.0098.02.01End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (95:5 v/v). Note: Matching the initial gradient composition is crucial to prevent peak distortion.

  • Stock Solution: Dissolve 50 mg Iopamidol API in 50 mL diluent (1.0 mg/mL).

  • Impurity Spiking: For validation, spike Stock Solution with USP Iopamidol Related Compounds A, B, and C at 0.1% level (1 µg/mL).

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method includes system suitability criteria that must be met before every run.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Iopamidol and Impurity B (critical pair).

  • Tailing Factor: 0.8 – 1.2 for the main peak.

  • Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Analytical Workflow Diagram

UPLC_Workflow Start Start Analysis Prep Sample Preparation (1 mg/mL in 95:5 H2O:ACN) Start->Prep SST System Suitability Test (Inj. Std Mixture) Prep->SST Decision Pass Criteria? (Rs > 2.0, RSD < 2%) SST->Decision Decision->Prep No (Troubleshoot) SampleInj Inject Samples (Bracketed with Stds) Decision->SampleInj Yes Process Data Processing (Integrate @ 240nm) SampleInj->Process Report Generate Report Process->Report

Figure 2: Step-by-step analytical workflow for Iopamidol impurity profiling.

Expert Insights & Troubleshooting

The "Iodine Tailing" Effect

Observation: Iodinated compounds often exhibit peak tailing due to interaction with residual silanols on the silica surface. Solution: The use of HSS T3 technology (trifunctional bonding) significantly shields silanols. If tailing persists, increase the buffer concentration to 20 mM, but do not exceed 50 mM to avoid precipitation in high organic gradients.

Baseline Drift at 240 nm

Observation: A rising baseline during the gradient. Causality: Formic acid absorbs slightly at low UV wavelengths. Solution: Use a reference wavelength (e.g., 360 nm) to correct for drift, or switch to Phosphate buffer (if MS detection is not required). However, for modern impurity profiling, Ammonium Formate is preferred for its volatility and MS compatibility.

Unknown Impurity Identification

If an unknown peak appears > 0.1%, couple the UPLC to a QDa or SQD mass detector.

  • Iopamidol Mass: [M+H]+ = 778.09 Da.

  • Impurity A Mass: Look for loss of side chain (-C3H7O2).

  • Chlorinated Impurities: Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • European Pharmacopoeia (Ph. Eur.) . Iopamidol Monograph 1115. 10th Edition. [Link]

  • Waters Corporation . Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • National Institutes of Health (NIH) . Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Iopamidol Impurities in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iopamidol impurity profiling. Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely utilized in diagnostic imaging. The structural complexity of Iopamidol—featuring a highly polar triiodinated benzene ring and multiple hydrophilic side chains—makes the chromatographic separation of its process-related impurities and degradation products highly challenging.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying Iopamidol impurities[1]. However, analysts frequently encounter co-elution. This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to resolve these critical analytical bottlenecks.

Part 1: The Mechanistic Causality of Co-elution

Why do Iopamidol impurities inherently co-elute? The primary cause is extreme structural and thermodynamic similarity. Impurities such as Impurity H and Impurity I are positional isomers involving minor chloro-substitutions[2], while Impurity A is a free aromatic amine. Because these molecules share the same bulky, highly polar triiodinated core, they exhibit nearly identical hydrodynamic volumes and partition coefficients in standard reversed-phase (RP) systems. When the stationary phase chemistry or mobile phase kinetics fail to exploit the subtle differences in their dipole moments or hydrogen-bonding capacities, co-elution is inevitable.

Part 2: Troubleshooting FAQs

Q1: I am using a standard C18 column as per standard monographs, but Impurity C and Iopamidol are co-eluting. How can I resolve this? Causality: Standard C18 columns rely primarily on hydrophobic (dispersive) interactions. In the highly aqueous mobile phases required to retain polar compounds like Iopamidol, standard C18 alkyl chains can undergo phase collapse (dewetting), leading to a sudden loss of retention and selectivity. Solution: Switch to an AQ-type (polar-embedded) C18 column or a Pentafluorophenyl (PFP) stationary phase. A PFP column introduces alternative retention mechanisms—specifically


 interactions and dipole-dipole interactions—which are highly effective at discriminating between the halogenated aromatic rings of Iopamidol and its closely related impurities.

Q2: Does column temperature significantly affect the resolution of Iopamidol related substances? Causality: Yes, temperature fundamentally alters the thermodynamics of the analyte-stationary phase transfer. While some legacy methods suggest 35°C, empirical studies demonstrate that increasing column temperature weakens the retention of Iopamidol, resulting in lower resolution between the API and its impurities[3]. Solution: Lowering the column temperature to 20–30°C enhances the retention factor (


) and improves critical pair resolution. Maintaining a strict column thermostat at 25°C is recommended for optimal peak spacing.

Q3: My early-eluting impurities (e.g., Impurity A) are merging with the void volume. What gradient adjustments are necessary? Causality: The initial organic modifier concentration is too high, preventing sufficient partitioning of highly polar impurities into the stationary phase. Solution: Start the gradient with 100% Mobile Phase A (Water) and hold for 3-5 minutes before introducing Mobile Phase B (Methanol/Water or Acetonitrile/Water). This "aqueous hold" focuses the polar analytes at the head of the column, preventing them from washing out in the void volume.

Part 3: Self-Validating Experimental Protocol for Impurity Resolution

To ensure absolute data integrity, the following protocol is designed as a self-validating system . The workflow incorporates mandatory system suitability checks (Go/No-Go gates) that must pass before sample acquisition begins, ensuring the system is thermodynamically capable of resolving co-eluting pairs.

Step 1: System and Mobile Phase Preparation
  • Column: Polar-embedded C18 or PFP column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.

  • Mobile Phase B: Water:Methanol (3:1 v/v) or Water:Acetonitrile (1:1 v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 240 nm.

Step 2: Preparation of Self-Validating Solutions
  • System Suitability Solution (Resolution Mix): Dissolve USP Iopamidol Reference Standard (RS) and USP Iopamidol Related Compound C RS in water to a concentration of 20 µg/mL each.

  • Sample Solution: Accurately weigh and dissolve the Iopamidol sample in water to achieve a concentration of 10 mg/mL.

    • Causality Note: Always dissolve the sample in 100% aqueous solvent to match the initial mobile phase conditions. Injecting in a stronger solvent will cause localized band broadening and immediate co-elution.

Step 3: Optimized Gradient Program

Execute the following gradient to ensure adequate retention of polar impurities and elution of tightly bound isomers:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0 - 5.01000Isocratic Aqueous Hold
5.0 - 25.0100

75
0

25
Shallow ramp for isomer separation
25.0 - 35.075

20
25

80
Column wash
35.0 - 45.01000Re-equilibration
Step 4: Internal Validation Check (Go/No-Go Gate)

Inject the System Suitability Solution. The system is validated and ready for sample analysis only if :

  • The resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) between Iopamidol and Impurity C is 
    
    
    
    1.5.
  • The relative standard deviation (RSD) of the Iopamidol peak area across 5 replicate injections is

    
     2.0%.
    If these parameters fail, the system must automatically halt. Recalibrate the column temperature or prepare fresh mobile phase before proceeding.
    
Part 4: Quantitative Data Presentation

The table below summarizes the structural variations and expected Relative Retention Times (RRT) for key Iopamidol impurities under the optimized gradient conditions described above.

CompoundChemical Nature / Difference from APIExpected RRTLimit of Quantification (LOQ)
Impurity A Free Aromatic Amine (5-Amino derivative)~0.350.01%
Impurity C 5-(Acetylamino) derivative~0.850.02%
Iopamidol (API) N1,N3-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-...1.00N/A
Impurity H 4-Chloro substitution (Positional Isomer)~1.150.02%
Impurity I 2-Chloro substitution (Positional Isomer)~1.200.02%
Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for resolving Iopamidol co-elution, ensuring a self-validating loop is completed before any data is reported.

G Start Co-elution Detected (Iopamidol & Impurities) CheckCol Evaluate Column Chemistry (Switch to Polar-embedded or PFP) Start->CheckCol Step 1 Temp Optimize Temperature (Decrease to 20-30°C) CheckCol->Temp Step 2 Gradient Adjust Gradient Profile (Implement Aqueous Hold) Temp->Gradient Step 3 Suitability Run System Suitability (Inject Iopamidol + Impurity C) Gradient->Suitability Step 4 Decision Resolution ≥ 1.5? Suitability->Decision Resolved Proceed to Sample Analysis (Validated State) Decision->Resolved Yes Fail Halt & Recalibrate Decision->Fail No Fail->CheckCol Loop

Caption: Logical decision tree and self-validating workflow for resolving Iopamidol HPLC co-elution.

References
  • A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification Source: BenchChem URL
  • Separation and purification of iopamidol using preparative high-performance liquid chromatography Source: PubMed URL
  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities Source: BenchChem URL
  • Iopamidol EP Impurity I Source: Allmpus URL

Sources

Technical Support Center: Iopamidol EP Impurity F Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chromatographic Purity for Iopamidol EP Impurity F

Iopamidol is a non-ionic, water-soluble iodinated contrast agent, whose safety and efficacy are directly linked to its purity.[1] The European Pharmacopoeia (EP) specifies strict limits for related substances, including Iopamidol EP Impurity F.[2] For analytical scientists, achieving a sharp, symmetrical, and reproducible chromatographic peak for Impurity F is a frequent challenge. Poor peak shape not only compromises the aesthetic quality of the chromatogram but also critically impacts the accuracy and precision of quantification, potentially leading to incorrect batch disposition decisions.[3]

This technical guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. It is designed for researchers, analytical scientists, and quality control professionals to diagnose and resolve common peak shape issues encountered during the analysis of Iopamidol EP Impurity F using reversed-phase HPLC.

Troubleshooting Guide & FAQs

Q1: What are the common peak shape issues observed for Iopamidol EP Impurity F, and what do they signify?

When analyzing Iopamidol and its impurities, you may encounter several types of peak distortion for Impurity F. Recognizing the specific type of distortion is the first step in diagnosing the root cause.[4]

  • Peak Tailing: This is the most common issue, characterized by an asymmetrical peak where the latter half is broader than the front half. A USP tailing factor (Tf) significantly greater than 1.0 indicates this problem.[5] Tailing for polar molecules like Impurity F often points to undesirable secondary chemical interactions with the stationary phase.[6]

  • Peak Fronting: This appears as a forward-slanting peak (Tf < 1.0) and typically suggests column overload or a mismatch between the sample solvent and the mobile phase.[4] This can happen if the sample is dissolved in a solvent much stronger than the initial mobile phase conditions.[7]

  • Peak Broadening: Symmetrical, but wide peaks indicate a loss of chromatographic efficiency. This can be caused by issues within the HPLC system (e.g., extra-column volume), a deteriorated column, or slow kinetics of interaction between the analyte and the stationary phase.[8]

Q2: My peak for Impurity F is tailing. What is the primary chemical reason for this?

The molecular structure of Iopamidol EP Impurity F (C₁₆H₂₀I₃N₃O₆) contains multiple polar functional groups, including hydroxyl (-OH) and secondary amide (-NH-C=O) groups.[9][] In reversed-phase HPLC, particularly on older or less robust C18 columns, the silica backbone of the stationary phase may have unreacted, accessible silanol groups (Si-OH).

At mid-range pH values (typically > 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[11] These anionic sites can then engage in strong, secondary ionic interactions with the polar amide groups of Impurity F. This interaction is strong enough to delay the elution of a portion of the analyte molecules, resulting in a "tail" on the peak. This mechanism is a well-documented cause of peak tailing for polar and basic compounds.[6][12]

cluster_0 HPLC Column Stationary Phase cluster_1 Mobile Phase C18 C18 Chains (Primary Separation) Silanol Deprotonated Silanol Group (Si-O⁻) (Causes Tailing) ImpurityF Iopamidol Impurity F (Polar Amide Groups) ImpurityF->C18 Hydrophobic Interaction (Desired) ImpurityF->Silanol Secondary Ionic Interaction (Undesired)

Mechanism of peak tailing due to silanol interactions.
Q3: How can I systematically troubleshoot and improve peak tailing for Impurity F?

A systematic approach is crucial to efficiently identify and resolve the issue. Avoid changing multiple parameters at once. Follow this logical workflow:

G start Poor Peak Shape for Impurity F (Tailing Observed) q1 Is the mobile phase pH correctly prepared and buffered? start->q1 a1_yes Check Column Health q1->a1_yes Yes a1_no Remake Mobile Phase (Verify pH, use fresh buffer) q1->a1_no No q2 Is the column old or known to have high silanol activity? a1_yes->q2 a1_no->q1 a2_yes Replace with a modern, end-capped C18 column q2->a2_yes Yes a2_no Investigate Sample Solvent q2->a2_no No q3 Is the sample solvent stronger than the mobile phase? a2_yes->q3 a2_no->q3 a3_yes Re-dissolve sample in mobile phase or weaker solvent q3->a3_yes Yes a3_no Check System for Dead Volume q3->a3_no No q4 Are fittings and tubing correctly installed? a3_yes->q4 a3_no->q4 a4_yes Problem likely resolved. Verify with SST. q4->a4_yes Yes a4_no Remake fittings, check for voids. Use narrow ID tubing. q4->a4_no No a4_no->q4

Systematic troubleshooting workflow for peak tailing.
Q4: What are the optimal mobile phase conditions to mitigate peak tailing for this impurity?

Mobile phase optimization is the most powerful tool for improving peak shape.

  • pH Adjustment: The most effective strategy is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.0, the vast majority of residual silanol groups will be protonated (Si-OH) and thus electrically neutral. This eliminates the primary cause of the secondary ionic interaction. An acidic modifier like formic acid or phosphoric acid is commonly used.

  • Buffer Selection: Use a buffer if you need to operate at a specific pH to control the ionization of the analyte itself, although for the non-ionic Iopamidol and its impurities, a simple acidic modifier is often sufficient. If a buffer is needed, a concentration of 10-20 mM is generally adequate for reversed-phase methods.[13]

  • Organic Modifier: While both acetonitrile and methanol are common, acetonitrile often provides sharper peaks and better efficiency. However, it is always worth screening both, as selectivity can change. A typical starting point is a gradient of water (with acid) and acetonitrile.[1]

Q5: Which type of HPLC column is best suited for the analysis of Iopamidol and its polar impurities like Impurity F?

Column technology has advanced significantly. Using the right column is critical.

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content. Most importantly, they undergo a process called "end-capping," which chemically bonds a small silylating agent (like trimethylchlorosilane) to most of the remaining free silanols. This creates a more inert surface, drastically reducing the sites available for secondary interactions.[12] Always choose a column specifically designated as end-capped.

  • Stationary Phase: A C18 phase is standard and generally provides good retention and resolution for Iopamidol and its impurities.[14] For highly polar compounds, a polar-embedded phase (which has a polar group like an amide or carbamate embedded in the alkyl chain) can sometimes offer better peak shape by shielding residual silanols and providing alternative interactions.

  • Particle Size: Columns with smaller particles (e.g., sub-2 µm for UPLC or 2.7-3.5 µm for HPLC) provide higher efficiency, which translates to narrower and sharper peaks, improving overall resolution and sensitivity.[15]

Q6: Can my sample preparation or injection solvent affect the peak shape of Impurity F?

Absolutely. The composition of the solvent you inject your sample in can have a dramatic effect on the peak shape.

The "solvent effect" occurs when the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase at the start of the analysis.[7] For a reversed-phase method starting with a high percentage of water, injecting a sample dissolved in 100% methanol or acetonitrile can cause the analyte to travel through the top of the column as a distorted band, leading to fronting, splitting, or broadening.[8]

Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.

Q7: What instrumental parameters should I check if I'm still facing peak shape issues?

If you have optimized the chemistry (mobile phase, column) and sample solvent, but peaks are still broad, the issue may lie with the HPLC system itself. This is often referred to as "extra-column volume" or "dead volume."

  • Fittings and Connections: Ensure all tubing connections, especially at the column inlet and outlet, are properly made. A small gap between the ferrule and the end of the tubing can create a void where sample dispersion occurs, leading to broader peaks.[5]

  • Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) between the injector and the column, and the column and the detector, to minimize dispersion.[11]

  • Column Frit: A partially blocked inlet frit on the column can distort the sample flow path, affecting all peaks in the chromatogram. If this is suspected, backflushing the column (disconnecting it from the detector) can sometimes resolve the issue.[3]

Data Presentation: Impact of Column and Mobile Phase on Peak Shape

The following table summarizes the expected impact of key parameter changes on the USP Tailing Factor for Iopamidol EP Impurity F. The goal is to achieve a tailing factor as close to 1.0 as possible, with values ≤ 1.5 often being acceptable.[13]

ParameterCondition A (Sub-optimal)Condition B (Improved)Condition C (Optimized)Expected Tailing Factor (Tf)Rationale
HPLC Column Older L1 (C18), non-end-cappedModern L1 (C18), end-cappedModern L1 (C18), end-cappedA: > 2.0, B: 1.3 - 1.6, C: 1.1 - 1.3End-capping minimizes silanol interactions, the primary cause of tailing for polar analytes.[12]
Mobile Phase pH Water/ACN (pH ~6.0)Water + 0.1% Formic Acid (pH ~2.8)Water + 0.1% Formic Acid (pH ~2.8)A: > 2.0, B: 1.1 - 1.4, C: 1.1 - 1.3Low pH protonates silanols, making them neutral and preventing secondary ionic interactions.[11]
Sample Solvent 100% Acetonitrile50:50 Water/Acetonitrile95:5 Water/Acetonitrile (Initial MP)A: Distorted/Fronting, B: Broad, C: SharpMatching the sample solvent to the initial mobile phase prevents peak distortion and ensures proper focusing at the column head.[7]

Experimental Protocol: Optimized HPLC Method for Iopamidol and Impurities

This protocol provides a robust starting point for achieving excellent peak shape for Iopamidol EP Impurity F.

1. Chromatographic Conditions:

  • HPLC System: A well-maintained HPLC or UPLC system.

  • Column: High-purity, end-capped C18, 100 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[1]

  • Detection: UV at 240 nm.[1]

  • Injection Volume: 5 µL.

2. Preparation of Solutions:

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve Iopamidol and Impurity F reference standards in the Sample Diluent to obtain a known concentration (e.g., 1.0 mg/mL for Iopamidol and 0.005 mg/mL for Impurity F).

  • Sample Solution: Accurately weigh and dissolve the Iopamidol drug substance or product in the Sample Diluent to obtain a target concentration of approximately 1.0 mg/mL.

3. System Suitability Test (SST):

  • Inject the Standard Solution in replicate (n=5).

  • Tailing Factor: The tailing factor for the Iopamidol EP Impurity F peak should be ≤ 1.5.

  • Resolution: The resolution between Iopamidol and any adjacent impurity peaks should be > 2.0.

  • Precision: The relative standard deviation (RSD) of the peak areas for replicate injections should be ≤ 2.0%.

4. Analytical Procedure:

  • Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Sample Diluent) to ensure no interfering peaks are present.

  • Perform the System Suitability Test and verify that all criteria are met.

  • Inject the Sample Solution.

  • Identify and integrate the peaks based on their retention times relative to the standards.

  • Calculate the concentration of Impurity F in the sample.

References

  • Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ALWSCI. (2025).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2018).
  • PubMed. (2018).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • PubChem. Iopamidol ep impurity F.
  • BOC Sciences. CAS 1869069-71-5 (Iopamidol EP Impurity F).
  • Chrom Tech, Inc. (2025).
  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Agilent. (2023).
  • Benchchem. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
  • Benchchem. (2025).

Sources

troubleshooting matrix effects in LC-MS analysis of Iopamidol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of highly polar compounds. Iopamidol, a non-ionic iodinated contrast medium (ICM), is notoriously challenging in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to severe matrix effects (ME).

Because of its extreme hydrophilicity (log P ~ -2.3), Iopamidol exhibits poor retention on traditional reversed-phase (C18) columns. Consequently, it often co-elutes near the void volume alongside a massive influx of unretained endogenous matrix components (e.g., salts, humic acids in environmental waters, or phospholipids in biological fluids). When this complex mixture enters the electrospray ionization (ESI) source, it triggers severe ion suppression.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to ensure scientific integrity in your assays.

Diagnostic Workflows

G Start Signal Loss / Poor Reproducibility in Iopamidol Analysis Assess Assess Matrix Effect (ME) via Post-Extraction Spike Start->Assess Decision Is ME < 80% or > 120%? Assess->Decision Chrom Optimize Chromatography (Switch to HILIC or Polar C18) Decision->Chrom Yes (Ion Suppression/Enhancement) Success Validated, Robust LC-MS/MS Method Decision->Success No (ME is acceptable) Prep Enhance Sample Prep (Implement Mixed-Mode SPE) Chrom->Prep If co-elution persists IS Use SIL-IS Compensation (e.g., Iopamidol-d8) Prep->IS To correct residual ME IS->Success

Diagnostic workflow for identifying and mitigating matrix effects in Iopamidol LC-MS/MS.

Mechanism Coelution Co-elution of Iopamidol & Matrix Components (Void Volume) Droplet ESI Droplet Formation Coelution->Droplet Competition Competition for Surface Charge & Droplet Space Droplet->Competition Evaporation Altered Droplet Evaporation & Fission Competition->Evaporation Suppression Reduced Gas-Phase Iopamidol Ions (Ion Suppression) Evaporation->Suppression

Logical relationship of ESI ion suppression mechanism due to matrix co-elution.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Iopamidol experience such severe ion suppression in standard LC-MS/MS assays? A1: Ion suppression is fundamentally a physical competition within the ESI source. Because Iopamidol is highly polar, it elutes early on standard C18 columns. It enters the MS source simultaneously with high concentrations of non-volatile matrix components. These background molecules outcompete Iopamidol for access to the surface of the charged ESI droplets, preventing Iopamidol from successfully transitioning into the gas phase[1]. In complex matrices like wastewater effluent, this can suppress the Iopamidol signal by up to 60%[1].

Q2: How do I definitively distinguish between poor extraction recovery and ESI ion suppression? A2: A sudden drop in signal can be caused by either losing the analyte during sample preparation (poor recovery) or losing the signal in the MS source (ion suppression). To decouple these variables, you must use a self-validating system known as the Post-Extraction Spike Method (detailed in Protocol A). By spiking the analyte after the matrix has been extracted, you bypass extraction losses entirely, isolating the ESI matrix effect[2].

Q3: Standard C18 columns aren't retaining Iopamidol enough to avoid the suppression zone. What are the alternatives? A3: You must alter the chromatographic retention mechanism. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column forces polar analytes like Iopamidol to be retained longer[2]. By shifting the retention time away from the void volume, Iopamidol elutes into the MS source after the bulk of the suppressive matrix components have already passed through the system.

Q4: Can I just use an internal standard to ignore the matrix effect? A4: Yes, but it must be a Stable Isotope-Labeled Internal Standard (SIL-IS). Using structural analogs is insufficient because they will elute at slightly different times and experience different suppression environments. A deuterated standard, such as Iopamidol-d8 or Iopamidol-d3, is structurally identical and co-elutes perfectly with the native analyte[2]. Therefore, both molecules experience the exact same degree of ion suppression, allowing their ratio to remain constant and ensuring accurate quantification[3].

Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating methodologies in your laboratory.

Protocol A: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol quantitatively isolates matrix effects from extraction efficiency.

  • Prepare Set A (Neat Standard): Spike Iopamidol into a neat solvent (e.g., initial mobile phase) at your target concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., blank plasma or water) through your entire sample preparation workflow. After extraction, spike the resulting eluate with Iopamidol to achieve the same theoretical concentration as Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike Iopamidol into the blank matrix before any sample preparation, then process it through the workflow.

  • LC-MS/MS Analysis: Inject all three sets in triplicate.

  • Data Calculation:

    • Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) × 100

    • Extraction Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) × 100

    • Interpretation: An ME of 100% indicates no matrix effect. An ME < 80% confirms significant ion suppression[2].

Protocol B: Optimized Solid-Phase Extraction (SPE) for Complex Matrices

If Protocol A reveals severe ion suppression, implement this mixed-mode cation exchange SPE workflow to physically remove interfering matrix components[2].

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the mixed-mode SPE cartridge, followed by 1 mL of ultrapure water. Do not let the sorbent dry.

  • Loading: Dilute 200 µL of the sample (spiked with Iopamidol-d8 internal standard) 1:1 with 4% phosphoric acid in water to disrupt protein binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash the cartridge with 1 mL of 0.1 M formic acid to remove acidic and neutral interferences, followed by 1 mL of Methanol to remove hydrophobic interferences (like phospholipids).

  • Elution: Elute the Iopamidol and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial mobile phase prior to LC-MS/MS injection.

Quantitative Data Summary

The following table summarizes the typical matrix effects observed for Iopamidol across different sample types and the specific impact of targeted mitigation strategies.

Matrix TypeAnalytical MethodMatrix Effect (%)Primary Mitigation Strategy
Surface Water Direct Injection~40% (Suppression)SIL-IS Compensation (Iopamidol-d8)
Wastewater Effluent Direct Injection~60% (Suppression)SPE Cleanup + HILIC Chromatography
Plasma / Serum Protein Precipitation< 50% (Suppression)Mixed-Mode SPE + SIL-IS
Drinking Water SPE Enrichment90 - 105% (Negligible)Validated SPE-LC-MS/MS Workflow

Note: Data synthesized from environmental and biological LC-MS/MS validation studies[1],[3],[4].

References

  • RSC Publishing. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent.[Link]

  • PubMed / NIH. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media...[Link]

  • MDPI. Monitoring Pharmaceuticals and Personal Care Products in Drinking Water Samples by the LC-MS/MS Method to Estimate Their Potential Health Risk.[Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Iopamidol Impurity Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Iopamidol analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing robust chromatographic methods for the separation of Iopamidol from its process-related impurities and degradation products. As a non-ionic, water-soluble contrast agent, the purity of Iopamidol is critical to its safety and efficacy.[1][2] This resource provides field-proven insights and systematic approaches to troubleshoot and refine your mobile phase conditions to achieve optimal separation.

Troubleshooting Guide: Common Chromatographic Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis. The solutions are presented in a logical, step-by-step format, explaining the scientific rationale behind each recommendation.

Question 1: Why is the resolution between my Iopamidol peak and a critical impurity (e.g., Impurity A or a degradation product) insufficient (Resolution < 1.5)?

Answer:

Achieving adequate resolution for all specified impurities is the primary goal of a stability-indicating method.[1] Insufficient resolution is typically due to either a lack of differential retention (analytes elute too closely) or excessive peak broadening. The following systematic approach will help you diagnose and resolve this issue.

The key is to manipulate the three primary factors governing chromatographic separation: retention, selectivity, and efficiency.

Step-by-Step Protocol: Improving Resolution of Critical Pairs

  • Decrease the Gradient Slope: This is the most effective first step for improving the separation of closely eluting peaks in a gradient method. A shallower gradient increases the difference in mobile phase composition at which two analytes elute, thereby increasing the separation between them.

    • Action: If your gradient runs from 5% to 50% Mobile Phase B over 20 minutes (a slope of 2.25%/min), try extending the gradient time to 30 minutes for the same percentage change (a slope of 1.5%/min).

    • Causality: A slower change in the organic modifier concentration allows more time for analytes to interact with the stationary phase, amplifying small differences in their physicochemical properties and leading to better separation.[3]

  • Change the Organic Modifier (Selectivity Tuning): Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC, but they interact differently with analytes and the stationary phase, leading to changes in selectivity (the relative spacing of peaks).

    • Action: If you are using acetonitrile, prepare a mobile phase with methanol at an equivalent solvent strength and run the same gradient. You can also evaluate ternary mixtures (Water/Acetonitrile/Methanol).

    • Causality: Acetonitrile primarily acts as a non-polar solvent, while methanol has both non-polar and polar characteristics (it's a hydrogen-bond donor). This difference can alter the elution order and improve the separation of compounds with different functionalities.[4]

  • Adjust the Mobile Phase pH: Although Iopamidol itself is non-ionic, some of its key impurities and degradation products are not.[5][6] For example, hydrolysis of amide bonds can introduce carboxylic acid functionalities.[7] The ionization state of these molecules dramatically affects their retention on a reversed-phase column.

    • Action: Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to your aqueous mobile phase (Mobile Phase A) to lower the pH to around 3.0.

    • Causality: For acidic impurities, a low pH mobile phase suppresses their ionization, making them less polar. This increases their retention on the C18 column and can significantly alter selectivity, potentially resolving them from the main Iopamidol peak.[8] It also helps to sharpen peaks by suppressing interactions with free silanol groups on the silica packing.[3]

  • Modify the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter both retention times and selectivity.

    • Action: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). The USP method often suggests a starting point of 35°C.[1]

    • Causality: Increasing temperature generally decreases the retention of all compounds as it reduces mobile phase viscosity and increases analyte solubility.[9][10] However, the magnitude of this change can differ between analytes, leading to changes in selectivity and sometimes an improved resolution.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Evaluation Start Poor Resolution (Rs < 1.5) Step1 Step 1: Decrease Gradient Slope (e.g., extend gradient time) Start->Step1 Step2 Step 2: Change Organic Modifier (e.g., ACN -> MeOH) Step1->Step2 If no improvement Check Is Resolution > 1.5? Step1->Check Step3 Step 3: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Step2->Step3 If no improvement Step2->Check Step4 Step 4: Modify Column Temperature (e.g., evaluate 25-45°C) Step3->Step4 If no improvement Step3->Check Step4->Check Check->Step1 No, iterate End Method Optimized Check->End Yes

Caption: Systematic workflow for troubleshooting poor resolution.

Question 2: My Iopamidol peak is tailing severely. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue that compromises peak integration accuracy and can hide small, co-eluting impurities. The primary causes are typically related to secondary chemical interactions, column overload, or issues with the sample solvent.

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact with polar functional groups on analytes, causing tailing.

    • Solution: As mentioned above, acidifying the mobile phase (e.g., with 0.1% formic acid) to a pH of ~3 will protonate the silanol groups, minimizing these unwanted secondary interactions.[3]

  • Cause 2: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.

    • Solution: Prepare and inject a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration). If the peak shape improves at lower concentrations, you are likely overloading the column. The USP method for related compounds uses a test solution of about 10 mg/mL Iopamidol, which is quite concentrated.[1][11] Ensure your analytical column can handle this load or dilute as necessary.

  • Cause 3: Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., pure methanol when the gradient starts at 100% water), it can cause the analyte band to spread improperly at the head of the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 100% water if that is your starting condition).[12] This ensures the injected sample band is focused tightly at the top of the column before the gradient begins.

Frequently Asked Questions (FAQs)

This section covers broader questions about setting up a method for Iopamidol impurity analysis from the ground up.

Question 1: I'm starting from scratch. What is a good starting mobile phase and set of HPLC conditions for Iopamidol impurity analysis?

Answer:

A robust starting point can be adapted from pharmacopeial methods and published literature.[1][13][14] A reversed-phase gradient method on a C18 column is the standard approach. The following table provides a validated set of starting conditions.

ParameterRecommended Starting ConditionRationale & Comments
Column L1 packing (C18), 250 mm x 4.6 mm, 5 µmA standard workhorse column providing good efficiency and capacity.[1]
Mobile Phase A HPLC-grade WaterIopamidol is highly water-soluble.[15] Consider adding 0.1% formic acid to control pH and improve peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[4] Methanol can offer different selectivity.[9]
Gradient Program 0-5 min: 0% B; 5-30 min: 0-30% B; 30-35 min: 30-0% B; 35-40 min: 0% BA shallow gradient is crucial for separating structurally similar impurities. This is an example; it must be optimized.
Flow Rate 1.0 - 1.5 mL/minA flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. The USP suggests up to 1.5 mL/min.[1]
Column Temperature 35 °CElevated temperature can improve efficiency by reducing mobile phase viscosity.[1][9]
Detection UV at 240 nmIopamidol has a UV maximum around 240 nm, providing good sensitivity for the parent drug and its impurities.[15]
Injection Volume 10 - 20 µLStart with a lower volume to avoid overload, especially with concentrated samples.[1]
Question 2: Why is developing a "stability-indicating" method so important for Iopamidol?

Answer:

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.[1]

For Iopamidol, this is critical because:

  • Safety: Degradation products may have different toxicological profiles than the parent drug. A SIAM ensures that any increase in these degradants over the product's shelf-life is detected.

  • Efficacy: The method must provide an accurate measure of the intact Iopamidol to ensure the product delivers the correct dose.

  • Regulatory Compliance: Regulatory agencies like the FDA require the use of stability-indicating methods for the analysis of all drug substances and products.

To prove a method is stability-indicating, forced degradation studies are performed.[7] The Iopamidol sample is intentionally stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.[1][16][17] The analytical method must then demonstrate the ability to separate all the resulting degradation peaks from the main Iopamidol peak.

Question 3: How should I prepare my mobile phases and sample solutions to ensure reproducibility?

Answer:

Consistent and careful preparation is key to avoiding issues like retention time drift and baseline noise.

  • Mobile Phase Preparation:

    • Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and methanol.

    • Measure Accurately: If preparing a buffered mobile phase or adding an acid modifier, use precise volumetric flasks and pipettes.

    • Filter: Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can clog the system.

    • Degas: Degas the mobile phase before use to prevent air bubbles from forming in the pump and detector, which causes baseline noise and flow rate instability. This can be done by sparging with helium, sonication, or using an in-line degasser.

  • Sample Preparation:

    • Accurate Weighing: Accurately weigh the Iopamidol sample using a calibrated analytical balance.

    • Solvent Selection: Iopamidol is very soluble in water.[15] Dissolve the sample directly in HPLC-grade water or, ideally, in the initial mobile phase composition to prevent peak distortion.[1][12]

    • Filtration: Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any insoluble particles that could damage the column or injector.

References
  • Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. BenchChem.
  • Veeprho. (n.d.).
  • Benchchem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. BenchChem.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography.
  • PubMed. (2018).
  • Pharmaffiliates. (n.d.). Iopamidol-impurities.
  • Iopamidol USP 2025. (2025). Iopamidol.
  • Benchchem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies. BenchChem.
  • Benchchem. (2025).
  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol.
  • Scribd. (n.d.). Iopamidol. Scribd.
  • Arlak. (2024). Troubleshooting and Performance Improvement for HPLC. Arlak Biotech.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Agilent. (n.d.).

Sources

minimizing on-column degradation of Iopamidol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iopamidol Analysis

A Senior Application Scientist's Guide to Minimizing On-Column Degradation

Welcome to the technical support center for Iopamidol analysis. As a widely used non-ionic, iodinated contrast agent, the analytical integrity of Iopamidol is paramount for ensuring its quality, safety, and efficacy.[1][2][3] On-column degradation during High-Performance Liquid Chromatography (HPLC) analysis is a critical challenge that can lead to inaccurate quantification, incorrect impurity profiles, and questionable batch release decisions.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard operating procedures to explain the underlying chemical principles of Iopamidol degradation and provides actionable, field-proven strategies to mitigate these issues. Here, we will explore the causal relationships between analytical parameters and compound stability, offering troubleshooting frameworks and validated protocols to ensure the trustworthiness of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Iopamidol?

A1: Iopamidol's structure is susceptible to several degradation mechanisms, particularly under stress conditions that can be mirrored by certain chromatographic environments.[1] The most common pathways are:

  • Hydrolysis: Cleavage of the amide bonds in the side chains. This is accelerated by both acidic and alkaline conditions, with alkaline environments generally causing a faster rate of degradation.[4]

  • Oxidation: The secondary alcohol groups on Iopamidol's side chains can be oxidized to form ketone derivatives, especially in the presence of oxidizing agents or dissolved oxygen in the mobile phase.[4]

  • Photolysis: Exposure to UV light, including the UV detector lamp, can cause degradation. Key mechanisms include deiodination (cleavage of iodine from the benzene ring) and hydroxylation.[1]

  • Deiodination: The loss of iodine atoms from the tri-iodinated benzene ring can occur under photolytic or certain oxidative conditions.[1][4]

Q2: My chromatogram shows new, unexpected peaks after troubleshooting my HPLC system. Could this be on-column degradation?

A2: Yes, this is a classic sign of on-column degradation. If you have ruled out system-level issues like contamination from previous runs or contaminated mobile phase, the appearance of new, often small and broad, peaks that are related to the main Iopamidol peak is a strong indicator that the molecule is degrading during the analytical run. These new peaks are the degradation products. A stability-indicating HPLC method is essential to separate Iopamidol from these potential degradation products.[1]

Q3: Why is mobile phase pH so critical for Iopamidol analysis?

A3: The pH of the mobile phase directly influences the rate of hydrolytic degradation. Iopamidol is most susceptible to hydrolysis under strongly acidic or alkaline conditions.[4] Maintaining a slightly acidic to neutral pH (e.g., using a phosphate buffer) is a common strategy to find a balance between chromatographic performance (peak shape, retention) and compound stability.[4] Extreme pH can attack the amide linkages, leading to a loss of the parent compound and the appearance of hydrolysis products.

Q4: Can the HPLC column itself contribute to degradation?

A4: Absolutely. The stationary phase is not always inert. Potential causes include:

  • Active Silanols: Residual silanol groups on the silica backbone of C18 columns can have secondary interactions with the analyte, sometimes catalyzing degradation, especially at high temperatures.

  • Metal Contamination: Trace metal ions (e.g., iron, chromium) from stainless steel components of the HPLC (tubing, frits, or even within the column packing) can act as catalysts for oxidative degradation.

  • High Temperatures: Elevated column temperatures, while useful for reducing viscosity and improving efficiency, can provide the activation energy needed to accelerate degradation pathways like hydrolysis.[5][6] Studies have shown that increasing column temperature weakens the retention of Iopamidol and can result in lower resolution between it and its impurities.[5][6]

Troubleshooting On-Column Degradation

This section provides a systematic approach to diagnosing and resolving issues related to Iopamidol degradation during HPLC analysis.

Symptom 1: Appearance of New, Unidentified Peaks
  • Potential Cause: Hydrolytic or oxidative degradation.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Measure the pH of your freshly prepared mobile phase. Ensure it is within the optimal range specified by your validated method (typically slightly acidic).

    • Use Fresh Mobile Phase: Do not use aged aqueous mobile phases. Buffers can support microbial growth, and the pH of organic/aqueous mixtures can drift as the organic solvent evaporates.

    • Degas Thoroughly: Remove dissolved oxygen from the mobile phase using helium sparging or an inline degasser. Oxygen can contribute to oxidative degradation.

    • Lower Column Temperature: Reduce the column oven temperature in 5 °C increments (e.g., from 35 °C to 30 °C or 25 °C). A recommended range is often 20-30°C.[5][6] Observe if the area of the degradation peaks decreases relative to the Iopamidol peak.

    • Check for Metal Contamination: If degradation persists, consider metal-catalyzed oxidation. Use a column with a well-endcapped stationary phase and consider using PEEK (polyether ether ketone) tubing and frits if your system is compatible.

Symptom 2: Poor Peak Shape (Tailing) for Iopamidol
  • Potential Cause: Secondary interactions with active sites on the column, which can be loci for degradation.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: A low concentration of a competing base in the mobile phase can sometimes improve the peak shape of polar compounds. However, this must be carefully evaluated to not push the pH into a range that promotes hydrolysis.

    • Column Conditioning: Before analysis, flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained compounds from previous analyses.

    • Consider a Different Column: If tailing persists, the column itself may be the issue. Try a new column of the same type or consider a column from a different manufacturer known for high-purity silica and thorough endcapping.

Symptom 3: Drifting Baseline or Loss of Peak Area/Response
  • Potential Cause: Irreversible binding to the column or significant, progressive degradation.

  • Troubleshooting Steps:

    • Inject a Standard: Inject a known concentration of a stable compound to confirm that the detector response is stable. If the response for the stable compound is also drifting, the issue may be with the detector lamp or electronics.[7]

    • Implement a Column Wash: After each analytical sequence, program a high-organic wash step to elute any components that may be irreversibly binding to the column over time.[7]

    • Perform a Passivation Protocol: If metal-catalyzed degradation is suspected, passivating the HPLC system can chelate and remove active metal ions. See the protocol below.

Workflow for Troubleshooting On-Column Degradation

The following diagram outlines a logical decision-making process for identifying and resolving on-column degradation issues.

G start Problem Observed: Extra Peaks, Peak Tailing, or Loss of Response check_system Is the HPLC system (pump, detector, injector) functioning correctly? start->check_system system_issue Troubleshoot general HPLC system issues. (Leaks, Lamp, Seals) check_system->system_issue No check_method Review Analytical Method Parameters check_system->check_method Yes system_issue->start check_mp Mobile Phase Integrity Check: - Freshly prepared? - pH correct? - Degassed? check_method->check_mp mp_issue Remake mobile phase. Ensure proper degassing. check_mp->mp_issue No check_temp Is column temperature optimized for stability? (e.g., ≤30°C) check_mp->check_temp Yes mp_issue->check_mp temp_issue Reduce column temperature in 5°C increments. check_temp->temp_issue No check_column Suspect Column Activity: - Age of column? - Metal contamination? check_temp->check_column Yes temp_issue->check_temp column_issue 1. Perform System Passivation. 2. Use a new column. 3. Consider PEEK components. check_column->column_issue Yes resolved Problem Resolved check_column->resolved No column_issue->check_column

Caption: A decision tree for troubleshooting Iopamidol degradation.

Preventative Measures & Protocols

Proactive measures are more effective than reactive troubleshooting. The following protocols are designed to establish a robust analytical environment that minimizes the risk of on-column degradation.

Protocol 1: Recommended Stability-Indicating HPLC Method

This protocol is a representative starting point based on established pharmacopeial methods and scientific literature.[3] It must be validated for your specific instrumentation and product matrix.

1. Chromatographic Conditions:

Parameter Recommended Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase chemistry for separating Iopamidol from its related compounds.[1][4]
Mobile Phase A HPLC Grade Water Aqueous component for reversed-phase chromatography.[3]
Mobile Phase B Water and Acetonitrile (1:1 v/v) Organic modifier to elute the analyte.[3]
Buffer Phosphate buffer To maintain a stable, slightly acidic pH, minimizing hydrolysis.[4]
Gradient Optimized to separate all known impurities and degradation products. Ensures a stability-indicating method.[3]
Flow Rate 1.0 - 1.5 mL/min Typical flow rate for a 4.6 mm ID column.[3][4]
Column Temp. 25-30 °C Crucial for stability. Minimizes thermal degradation.[5][6]
Detection UV at 240 nm Wavelength of significant absorbance for Iopamidol and its degradation products.[1][4]

| Injection Vol. | 20 µL | Standard injection volume.[4] |

2. Solution Preparation:

  • Mobile Phase: Prepare all mobile phases fresh daily. Filter aqueous phases through a 0.45 µm filter and degas all mobile phases thoroughly before use.

  • System Suitability Solution (SSS): Prepare a solution containing Iopamidol and known impurities/degradation products to verify the system's ability to separate them. The resolution between Iopamidol and any adjacent peak should be >1.5.[3]

  • Sample Solution: Accurately weigh and dissolve the Iopamidol sample in water to a known concentration (e.g., 10 mg/mL).[3]

3. Chromatographic Procedure:

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.[3]

  • Inject a blank (water) to ensure no carryover or system contamination.[3]

  • Inject the SSS to confirm that resolution, tailing factor, and repeatability criteria are met.[3]

  • Inject standard solutions in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[3]

  • Proceed with the analysis of the sample solutions.

Protocol 2: HPLC System Passivation (for suspected metal-catalyzed oxidation)

This protocol is a preventative or corrective action to remove free metal ions from the HPLC flow path that can catalyze oxidative degradation.

Objective: To chelate and remove reactive metal ions from the surfaces of stainless steel components (tubing, injector, pump heads).

Materials:

  • HPLC Grade Water

  • HPLC Grade Isopropanol (IPA)

  • Nitric Acid (e.g., 20% v/v in water) - Caution: Strong Acid

  • Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.1% w/v in water)

Procedure:

  • Disconnect the Column: This is the most critical step. Never flush strong acids or chelating agents through your HPLC column. Replace the column with a union or a restrictor capillary.

  • Water Wash: Flush the entire system (flow path from the pump to the detector waste line) with HPLC grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Acid Wash (Optional, for severe cases):

    • Flush the system with 20% nitric acid for 60 minutes. Use appropriate personal protective equipment (PPE).

    • Follow immediately with a thorough water wash for at least 60 minutes, ensuring all acid is removed from the system.

  • Chelation Wash:

    • Flush the system with the 0.1% EDTA solution for 60-90 minutes. The EDTA will bind to and remove metal ions.

  • Final Water Wash: Flush the system with HPLC grade water for at least 60 minutes to remove all traces of the EDTA solution.

  • IPA Wash: Flush the system with Isopropanol for 30 minutes to remove residual water and prepare the system for mobile phase.

  • Re-equilibration: Reconnect the column and equilibrate the system with your mobile phase as usual.

Iopamidol Degradation Pathways Overview

This diagram illustrates the primary chemical modifications Iopamidol undergoes during degradation.

G Iopamidol Iopamidol Core Structure - Tri-iodinated Benzene Ring - Amide Side Chains - Secondary Alcohols Hydrolysis Hydrolysis Product - Cleavage of Amide Bonds - Formation of Carboxylic Acid and Amine Groups Iopamidol->Hydrolysis  Acid / Base  (e.g., Mobile Phase pH) Oxidation Oxidation Product - Conversion of Secondary Alcohols to Ketones Iopamidol->Oxidation  Oxidizing Agents  (e.g., Dissolved O2, Metal Ions) Deiodination Deiodination Product - Loss of one or more Iodine atoms from the ring Iopamidol->Deiodination  Photolysis  (e.g., UV Light)

Caption: Primary degradation pathways of Iopamidol.

References

  • Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. (n.d.). Benchchem.
  • Iopamidol Impurities and Related Compound. (n.d.). Veeprho.
  • An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. (n.d.). Benchchem.
  • Iopamidol-impurities. (n.d.). Pharmaffiliates.
  • A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. (n.d.). Benchchem.
  • Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. (n.d.). Benchchem.
  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (n.d.). Benchchem.
  • Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. (n.d.). Benchchem.
  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed.
  • Iopamidol Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2018). ResearchGate.
  • Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. (2024). PubMed.
  • Preparation and evaluation of iopamidol parenteral formulation. (2014). CORE.
  • (PDF) Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. (2021). ResearchGate.
  • Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. (2024). PubMed.
  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. (1999). Semantic Scholar.
  • Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). ResearchGate.
  • Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. (n.d.). ResearchGate.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting. (n.d.). Obrnuta faza.

Sources

Part 1: Root Cause Analysis & Troubleshooting FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Iopamidol impurity analysis. As highly polar, non-ionic iodinated contrast agents, Iopamidol and its related substances present unique analytical challenges. Their extreme hydrophilicity, lack of strong chromophores beyond the iodinated ring, and susceptibility to degradation often lead to poor recovery during sample preparation and poor retention during chromatography.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity recovery and quantification.

Q1: Why am I experiencing early breakthrough and low recovery of Iopamidol impurities during Solid Phase Extraction (SPE)? The Causality: Iopamidol and its primary degradation products (e.g., Impurity A, Impurity B) possess multiple hydroxyl groups, making them exceptionally hydrophilic (logP ≈ -2.3). Traditional silica-based C18 SPE sorbents rely exclusively on hydrophobic (Van der Waals) interactions. When an aqueous sample is loaded, these polar impurities fail to partition into the C18 stationary phase, resulting in immediate breakthrough during the loading or aqueous wash steps[1]. The Solution: Switch from a C18 sorbent to a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. HLB copolymers (e.g., containing N-vinylpyrrolidone and divinylbenzene) provide dual retention mechanisms: the lipophilic moiety retains the aromatic ring, while the hydrophilic moiety captures the hydroxylated side chains via dipole-dipole interactions and hydrogen bonding[1].

Q2: My HPLC chromatograms show poor resolution, with Iopamidol and its impurities co-eluting near the void volume. How can I increase retention? The Causality: Highly polar compounds struggle to partition into the hydrophobic stationary phase of standard C18 columns, especially when the mobile phase contains too much organic solvent. Furthermore, elevated column temperatures increase the kinetic energy of the analytes, weakening their already tenuous interactions with the stationary phase and collapsing the resolution[2]. The Solution: Lower the column temperature to strictly 20–30°C[2]. Utilize a highly aqueous mobile phase (e.g., starting at 100% water) or switch to a polar-embedded C18 or HILIC column to enhance the retention of polar analytes[3].

Q3: I am detecting Desiodo-Iopamidol and Free Aromatic Amine (Impurity A) in my LC-MS runs. Are these present in the sample, or are they extraction artifacts? The Causality: The carbon-iodine (C-I) bonds on the central benzene ring are susceptible to homolytic cleavage when exposed to UV light or oxidative stress, leading to deiodination (Desiodo-Iopamidol)[4]. Additionally, the amide bonds can undergo hydrolysis under thermal stress, generating Free Aromatic Amines[5]. The Solution: To prevent artifactual degradation during sample preparation, all extractions and dilutions must be performed in an ice bath and strictly protected from light[5].

Part 2: Visualizations of Workflows and Logic

SPE_Troubleshooting Start Low Impurity Recovery in SPE? CheckSorbent Evaluate Sorbent Chemistry Start->CheckSorbent IsC18 Using Standard C18? CheckSorbent->IsC18 SwitchHLB Switch to Polymeric HLB (Hydrophilic-Lipophilic Balance) IsC18->SwitchHLB Yes CheckWash Evaluate Wash Step IsC18->CheckWash No HighOrganic >5% Organic in Wash? CheckWash->HighOrganic ReduceOrganic Reduce Organic Solvent to Prevent Breakthrough HighOrganic->ReduceOrganic Yes

Caption: Logic tree for diagnosing and resolving poor SPE recovery of Iopamidol impurities.

Degradation Iopamidol Iopamidol (Parent API) Highly Polar, Light Sensitive Stress Environmental Stress (UV Light, Heat, Oxidation) Iopamidol->Stress Desiodo Desiodo-Iopamidol (Deiodination Product) Stress->Desiodo Homolytic C-I Cleavage ImpurityA Free Aromatic Amine (Hydrolysis Product) Stress->ImpurityA Amide Hydrolysis

Caption: Mechanistic pathway of Iopamidol degradation during improper sample handling.

Part 3: Quantitative Data Summaries

Table 1: Expected Chromatographic Performance & Compendial Limits Data synthesized from established USP monograph and preparative HPLC validation standards[6],[7],[8].

ParameterTarget Value / LimitMechanistic Rationale
Accuracy (% Recovery) 98.0% - 102.0%Ensures no loss of analyte to glassware adsorption or degradation.
Chromatographic Purity ≥ 98.97%Confirms baseline resolution from closely eluting structural analogs.
Impurity A Limit ≤ 0.05%Strict control of the toxic free aromatic amine degradation product.
Column Temperature 20°C - 30°CPrevents thermal kinetic energy from overcoming weak stationary phase interactions.

Table 2: SPE Sorbent Recovery Comparison (Iopamidol & Polar Impurities) Comparative baseline demonstrating the necessity of appropriate sorbent chemistry[1].

Sorbent ChemistryRetention MechanismTypical Recovery (%)Breakthrough Risk
Silica C18 Hydrophobic (Van der Waals)< 40%High (Elutes in aqueous wash)
Polymeric HLB Hydrophobic + Dipole-Dipole> 90%Low (Retained via hydrogen bonding)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating internal controls that mathematically prove the method worked for that specific batch, isolating extraction efficiency from matrix suppression.

Protocol 1: Optimized HLB Solid Phase Extraction (SPE) Workflow

Designed to maximize recovery of highly polar Iopamidol impurities from complex matrices.

  • Self-Validation Setup (Spike-Recovery): Prepare three aliquots: an unspiked sample, a pre-extraction spiked sample (to measure total recovery), and a blank matrix.

  • Conditioning: Pass 2 mL of Methanol through the HLB cartridge to wet the polymer bed, followed by 2 mL of LC-MS grade Water to equilibrate[1]. Do not allow the sorbent bed to dry.

  • Loading: Load the sample at a strictly controlled, slow flow rate (1 mL/min). Causality: Polar interactions require longer residence times to establish hydrogen bonds with the sorbent.

  • Washing: Wash with 2 mL of 100% Water. Avoid organic modifiers in the wash step, as even 5% methanol can disrupt the weak retention of polar impurities, causing premature elution.

  • Elution: Elute with 2 mL of Methanol/Water (80:20, v/v).

  • Post-Extraction Spike: Spike the extracted blank matrix with the same concentration used in Step 1.

  • Validation Calculation: Calculate Absolute Recovery = (Area of Pre-Extraction Spike) / (Area of Post-Extraction Spike) × 100. This isolates true recovery from LC-MS matrix effects.

Protocol 2: USP-Aligned HPLC-UV Method for Impurity Profiling

Optimized for the baseline resolution of Iopamidol from its related substances[3],[5].

  • Sample Preparation: Dissolve the Iopamidol sample in LC-MS grade water. Perform this step in an ice bath and use amber vials to protect from light, preventing artifactual deiodination[5].

  • Chromatographic Setup:

    • Column: Polar-embedded C18, 5 µm, 4.6 mm x 250 mm[3].

    • Temperature: Set strictly to 25°C. Causality: Higher temperatures weaken retention, causing co-elution[2].

    • Mobile Phase: Gradient utilizing Water (Mobile Phase A) and Water/Acetonitrile (1:1) (Mobile Phase B)[5].

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 240 nm[3].

  • System Suitability (Self-Validation): Inject a System Suitability Solution containing Iopamidol and USP Iopamidol Related Compound C. The analytical run is only valid if the resolution between Iopamidol and adjacent impurities is > 1.5[3],[5].

HPLC_Workflow Prep Sample Prep (Ice Bath, Amber Vials) Inject Injection (20 µL) Prep->Inject Separate Chromatographic Separation (Polar C18, 25°C) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Validate System Suitability (Resolution > 1.5) Detect->Validate

Caption: Step-by-step logical workflow and validation checkpoint for HPLC-UV analysis.

References

  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification.
  • Benchchem. High-Purity Iopamidol Impurity Purification via Preparative HPLC.
  • Benchchem. Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
  • Benchchem. A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite.
  • ResearchGate. Separation and purification of iopamidol using preparative high-performance liquid chromatography.
  • Benchchem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • DrugFuture. USP Monograph: Iopamidol.
  • LCMS.cz. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).

Sources

Technical Support Center: Enhancing Iopamidol Impurity Detection Sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Iopamidol impurity analysis. This guide is designed for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Iopamidol, a widely used non-ionic, iodinated X-ray contrast agent.[1][2] The control and monitoring of impurities originating from synthesis or degradation are critical and mandated by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the enhancement of detection sensitivity for Iopamidol impurities. Our focus is on providing practical, field-proven insights to optimize your analytical methods.

Troubleshooting Guide: Common Issues in High-Sensitivity Iopamidol Impurity Analysis

The pursuit of lower detection limits is a constant challenge in analytical chemistry, fundamentally revolving around improving the signal-to-noise ratio (S/N).[5][6] This can be achieved by either boosting the analyte signal or reducing background noise.[5] This section addresses common chromatographic and mass spectrometric issues in a question-and-answer format.

Question 1: I'm observing poor peak shape (tailing, fronting, or splitting) for my Iopamidol impurity peaks, which is affecting my limit of quantification (LOQ). What are the likely causes and solutions?

Poor peak shape is a frequent culprit in compromising sensitivity and accurate integration.[7] The cause can often be diagnosed by observing which peaks are affected.

  • If all peaks are affected: The issue likely lies with the system setup or a universal parameter.

    • Cause: A void in the column packing, often at the inlet, can cause peak splitting or tailing for all compounds.[8] This can result from pressure shocks or operating at a pH that degrades the silica packing.[8] A blocked column frit can also cause similar issues.[8]

    • Solution: Replace the column. To prevent recurrence, use a guard column to protect the analytical column from contaminants and avoid sudden pressure changes.[8][9]

    • Cause: Extra-column volume (dead volume) in the system from excessively long or wide-bore tubing can lead to peak broadening.[7][10]

    • Solution: Optimize your HPLC/UPLC system by using shorter, narrower internal diameter (I.D.) tubing and ensuring all fittings are properly connected.[11]

    • Cause: The sample solvent may be incompatible with the mobile phase, especially if it's a stronger solvent. This can cause peak distortion, particularly for early eluting peaks.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

  • If only specific impurity peaks are affected (especially polar impurities): The issue is likely related to secondary chemical interactions on the column.

    • Cause: Iopamidol and some of its impurities are highly polar.[12][13] In reversed-phase chromatography, these compounds may have insufficient retention and interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[7]

    • Solution:

      • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least two units away from the pKa of the impurity to ensure it's in a single ionic state.

      • Specialized Columns: Consider using columns specifically designed for polar analytes or those with advanced end-capping to minimize silanol interactions.

      • Ion-Pairing Agents: While they can improve retention, be aware that ion-pairing agents can be incompatible with mass spectrometry (MS).

Question 2: My signal-to-noise ratio (S/N) is too low to detect trace-level impurities. How can I enhance the signal or reduce the noise?

Improving the S/N ratio is the core of enhancing sensitivity.[5][14]

  • Enhancing the Analyte Signal:

    • Optimize Sample Preparation: Meticulous sample preparation is crucial.[5] Techniques like Solid-Phase Extraction (SPE) can clean up the sample matrix and concentrate the impurities of interest.[5][11] For volatile solvents, careful evaporation and reconstitution in a smaller volume of a weaker solvent can significantly boost the signal.[5]

    • Chromatographic Optimization:

      • Column I.D.: Switching to a smaller internal diameter column (e.g., from 4.6 mm to 2.1 mm) reduces sample dilution on the column, leading to taller, more concentrated peaks and thus higher sensitivity.[10][11] Remember to scale down the flow rate and injection volume accordingly.[10]

      • Particle Size: Using columns with smaller particles (e.g., sub-2 µm in UPLC) or superficially porous particles (core-shell) increases column efficiency, resulting in sharper, narrower peaks and improved sensitivity.[10][15]

    • Mass Spectrometry (MS) Optimization:

      • Ionization Source: Fine-tune the MS source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of your specific Iopamidol impurities.[5]

      • Alternative Ionization: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI) for less polar impurities that may not ionize well with ESI.[5]

  • Reducing Background Noise:

    • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[11] Contaminants in the mobile phase can create a high baseline and ghost peaks.[16]

    • System Contamination: Regularly flush your system, especially after running complex samples, to remove any adsorbed contaminants.[11] A contaminated detector cell can also be a source of noise.[10]

    • Detector Settings: For UV detectors, ensure the wavelength is optimal for your impurities and that the reference wavelength is set appropriately. For MS detectors, optimizing data acquisition parameters, like the mass range and scan time, can improve the S/N. Advanced digital-to-analog converters (ADCs) in newer mass spectrometers can also significantly reduce digitized noise.[17][18]

Question 3: Some of my known Iopamidol impurities are co-eluting with the main Iopamidol peak or with each other. How can I improve the resolution?

Achieving good resolution is fundamental for accurate quantification, especially for impurities close to the main peak.[15]

  • Cause: The chosen stationary phase and mobile phase combination does not provide sufficient selectivity for the analytes.

  • Solution:

    • Gradient Optimization: If using a gradient method, make the gradient shallower (i.e., a slower increase in the organic solvent percentage) around the elution time of the co-eluting peaks. This will increase the separation between them.[16]

    • Change Stationary Phase: If gradient optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano phase) can alter the selectivity and improve resolution.[4]

    • Mobile Phase Modifier: Experiment with different organic modifiers (e.g., switching from acetonitrile to methanol, or vice-versa) as this can change the elution order and selectivity.[15]

    • Temperature: Adjusting the column temperature can also impact selectivity and resolution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of Iopamidol impurities?

Impurities in Iopamidol can be categorized as process-related, degradation products, or elemental impurities.[3]

  • Process-Related Impurities: These arise from the multi-step synthesis of Iopamidol and can include unreacted starting materials, intermediates, and by-products from side reactions.[3]

  • Degradation Impurities: These form when Iopamidol is exposed to stress conditions like acid, base, oxidation, light, or heat.[19][20] Common degradation pathways include hydrolysis of the amide bonds and deiodination.[19] Forced degradation studies are essential to identify these potential impurities.[19][21]

  • Elemental Impurities: These can be introduced from raw materials or manufacturing equipment and are regulated under guidelines like USP <232>.[22][23]

Q2: What are the key differences between HPLC and UPLC for Iopamidol impurity analysis?

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of High-Performance Liquid Chromatography (HPLC) that utilizes columns with sub-2 µm particles, operating at higher pressures.[15] For Iopamidol impurity analysis, UPLC offers significant advantages:

  • Higher Resolution: UPLC provides better separation of closely eluting impurities, leading to more accurate quantification.[15]

  • Enhanced Sensitivity: The increased efficiency of UPLC columns results in sharper peaks, which improves the detection of trace-level impurities.[15][24]

  • Faster Analysis Times: UPLC methods are typically much faster than HPLC methods, increasing laboratory throughput.[15][24]

Q3: What are the regulatory expectations for impurity detection and control?

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict guidelines for impurity control.[22]

  • ICH Q3A/B: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[22][25]

  • Stability-Indicating Method: Your analytical method must be validated to prove it is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient (API) from its degradation products and other impurities.[26]

  • Pharmacopoeial Standards: Monographs in the USP and EP provide specific tests and acceptance criteria for Iopamidol and its related compounds.[4][27]

Q4: How do I perform a forced degradation study for Iopamidol?

Forced degradation studies are critical for identifying potential degradation products and developing a stability-indicating method.[20][26] A typical study involves subjecting a solution of Iopamidol to various stress conditions:[19][21]

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.[19]

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.[21]

  • Oxidation: Expose to an oxidizing agent like hydrogen peroxide (e.g., 3%).[19]

  • Thermal Degradation: Heat the solution in a controlled oven.[19]

  • Photolytic Degradation: Expose the solution to a controlled light source (UV and visible).[20][21]

The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradation products are formed at detectable levels.[26]

Experimental Protocols & Data

High-Sensitivity UPLC-MS/MS Method for Iopamidol Impurity Profiling

This protocol is a representative method designed to leverage the sensitivity and resolution of UPLC coupled with tandem mass spectrometry (MS/MS) for comprehensive impurity analysis.

1. Instrumentation:

  • UPLC System capable of pressures up to 15,000 psi.[15]

  • Tandem Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

ParameterValueRationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2 µm particles provide high efficiency and resolution.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive ion ESI and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff.[11]
Gradient 5% to 95% B over 10 minutesA gradient is necessary to elute impurities with a wide range of polarities.[15]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm I.D. column.
Column Temp. 40 °CTemperature can affect selectivity and peak shape.[4]
Injection Vol. 2 µLSmall injection volume is crucial to prevent column overload and maintain peak shape.

3. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Full Scan (m/z 100-1000) and MRM/dd-MS²

4. System Suitability: Before sample analysis, inject a system suitability solution containing Iopamidol and known impurity standards. Key parameters to check include:

  • Resolution: Resolution between critical pairs should be > 1.5.[28]

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be < 2.0%.[28]

Typical Limits of Detection (LOD) and Quantification (LOQ)

The following table provides representative performance data for a validated impurity detection method. Actual values will depend on the specific impurity, instrumentation, and method.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80.0% - 120.0%98.0% - 102.0%
Precision (RSD%) ≤ 5.0%< 2.0%
LOD S/N Ratio ≥ 3:1~0.01% of sample concentration
LOQ S/N Ratio ≥ 10:1~0.03% of sample concentration
Data synthesized from typical performance characteristics for pharmaceutical analysis.[29]

Visualizations

Workflow for Enhancing Detection Sensitivity

G cluster_0 Problem Identification cluster_1 Strategy cluster_2 Signal Enhancement Tactics cluster_3 Noise Reduction Tactics cluster_4 Outcome A Low Signal-to-Noise (S/N) Ratio B Increase Signal A->B C Decrease Noise A->C D Optimize Sample Prep (SPE, Concentration) B->D E Enhance Chromatography (UPLC, Small I.D. Column) B->E F Tune MS Source B->F G Use High-Purity Solvents C->G H System Flush & Maintenance C->H I Optimize Detector Settings C->I J Improved LOD/LOQ D->J E->J F->J G->J H->J I->J

Caption: A logical workflow for improving the limit of detection (LOD).

Troubleshooting Chromatographic Peak Shape

G Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) AllPeaks Are all peaks affected? Start->AllPeaks SystemIssue System-wide Issue AllPeaks->SystemIssue Yes AnalyteIssue Analyte-Specific Issue AllPeaks->AnalyteIssue No CheckColumn Inspect Column (Void, Blockage) SystemIssue->CheckColumn CheckSolvent Check Sample Solvent Compatibility SystemIssue->CheckSolvent CheckDeadVolume Minimize Dead Volume SystemIssue->CheckDeadVolume CheckpH Adjust Mobile Phase pH AnalyteIssue->CheckpH ChangeColumn Use Polar-Analyte Compatible Column AnalyteIssue->ChangeColumn

Caption: A decision tree for troubleshooting common peak shape problems.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs. 7

  • Daicel Pharma Standards. Iopamidol Impurities Manufacturers & Suppliers. 30

  • Chromatography Online. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. 5

  • BenchChem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. 19

  • BenchChem. (2025). Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. 15

  • Veeprho. Iopamidol Impurities and Related Compound. 3

  • BenchChem. (2025, December). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities. 4

  • BenchChem. (2025). An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. 20

  • LCGC. (2020, November 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. 14

  • BenchChem. (2025, December). Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products. 21

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Link

  • BenchChem. (2025). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. 31

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. 24

  • HPLC troubleshooting. HPLC Troubleshooting Guide. 9

  • Scribd. Iopamidol. 32

  • Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. 10

  • PubMed. (2021, November 3). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. 17

  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. 29

  • ACS Publications. (2021, September 30). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. 18

  • Lab Manager. (2025, October 22). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. 27

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link

  • Shimadzu Benelux. Signal-to-Noise Ratio. 6

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. 25

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. 8

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. 12

  • Shimadzu. Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. 33

  • PubChem - NIH. Iopamidol. 1

  • LCGC International. (2021, June 11). Simple Tips to Increase Sensitivity in U/HPLC Analysis. 11

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. 22

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. 28

  • ChemicalBook. (2025, September 29). N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide | 62883-00-5. 34

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. 23

  • FDA. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. 35

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. 36

  • PubChem - NIH. Iopamidol-d8. 37

  • PubMed. (2014, December 15). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. 38

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. 13

  • ACS Publications. (2023, December 12). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. 39

  • MilliporeSigma. Troubleshooting Reversed Phase Chromatography. 16

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iopamidol?. 2

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 26

  • PubMed. (2015, March 3). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. 40

  • Google Patents. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol. 41

  • Amsbiopharma. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. 42

  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 43

Sources

selecting the appropriate HPLC column for Iopamidol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iopamidol Analysis

A Senior Application Scientist's Guide to HPLC Column Selection and Method Troubleshooting

Welcome to the technical support center for Iopamidol analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and troubleshooting common analytical challenges. As your virtual Senior Application Scientist, my goal is to explain not just the what, but the why behind each experimental choice, ensuring your methods are robust, reliable, and scientifically sound.

Iopamidol is a non-ionic, water-soluble, iodinated contrast agent, and ensuring its purity from process-related and degradation impurities is critical for patient safety and drug efficacy.[1] Reversed-Phase HPLC (RP-HPLC) is the gold-standard technique for this purpose, offering high sensitivity and specificity.[2] This guide will walk you through the critical decisions and potential pitfalls of the analytical process.

Part 1: HPLC Column Selection - The Core Decision

Choosing the correct HPLC column is the foundation of a successful separation. The selection process involves understanding the analyte's chemistry and the separation goals.

FAQ 1: What is the recommended stationary phase for Iopamidol analysis?

The most common and robust choice for Iopamidol and its related substances is a Reversed-Phase C18 (L1) column .[1] However, pharmacopeial methods, such as the United States Pharmacopeia (USP), have also specified Phenyl (L11) stationary phases .[3][4] The choice between them depends on the specific impurities you need to resolve.

  • Expertise & Experience: A C18 column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is effective for separating Iopamidol from many of its non-polar and moderately polar impurities.[5][6] The primary separation mechanism is based on hydrophobicity. Iopamidol itself is quite polar, but the tri-iodinated benzene ring provides sufficient hydrophobicity for retention on a C18 phase.

  • A Phenyl column , in contrast, offers a different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of Iopamidol and its impurities. This can be particularly advantageous for resolving compounds with similar hydrophobicity but different aromatic character, or for separating positional isomers. The USP method for Iopamidol specifies an L11 packing, highlighting the utility of this alternative selectivity.[3]

The following DOT script visualizes the decision-making process for column selection.

Start Start: Select HPLC Column for Iopamidol Analysis PrimaryChoice Primary Method: Reversed-Phase HPLC Start->PrimaryChoice C18_Node C18 (L1) Column (General Purpose & Robust) PrimaryChoice->C18_Node Default Choice Decision Need to resolve critical pairs or follow USP monograph? PrimaryChoice->Decision Phenyl_Node Phenyl (L11) Column (Alternative Selectivity, USP Method) Decision->C18_Node No / Starting Point Decision->Phenyl_Node Yes

Caption: HPLC Column Selection Workflow for Iopamidol.

Data Presentation: C18 vs. Phenyl Column Characteristics

FeatureC18 (L1) Stationary PhasePhenyl (L11) Stationary Phase
Primary Mechanism Hydrophobic InteractionsHydrophobic & π-π Interactions
Best For General purpose separation based on polarity. Resolving Iopamidol from many common process and degradation impurities.[7]Separating aromatic or unsaturated compounds. Can provide unique selectivity for closely related substances and positional isomers as per the USP monograph.[3]
Typical Mobile Phase Water with Methanol or Acetonitrile.[1]Water with Methanol or Acetonitrile.[4][8]
Consideration The most common starting point for method development due to its wide applicability and robustness.[2]Excellent alternative when C18 fails to resolve critical impurity pairs. May offer better peak shape for aromatic analytes.
FAQ 2: How do column dimensions and particle size affect my analysis?

Column dimensions directly impact resolution, analysis time, and solvent consumption.

  • Standard Analytical Columns (e.g., 250 mm x 4.6 mm, 5 µm): This is a very common configuration for Iopamidol analysis.[1][7] The longer length provides higher efficiency and better resolution, which is crucial for separating the main component from trace-level impurities. The 5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.

  • UPLC Columns (e.g., <100 mm length, <2 µm particle size): Ultra-Performance Liquid Chromatography (UPLC) uses columns with sub-2 µm particles. This technology provides significantly faster analysis times, higher resolution, and greater sensitivity.[9] However, it requires a dedicated UPLC system capable of handling the much higher backpressures generated.[9] If high throughput is a priority, transitioning to a UPLC method is a logical step.

Part 2: Method Development & Protocols

A well-defined protocol is essential for reproducible results. The following are based on established pharmacopeial and validated methods.

FAQ 3: What are the typical starting chromatographic conditions for an Iopamidol assay?

A gradient elution method is generally required to separate Iopamidol from both early-eluting polar impurities and later-eluting non-polar impurities.[1]

Data Presentation: Typical HPLC Method Parameters

ParameterRecommended ConditionRationale / Source
Column C18 (L1), 250 mm x 4.6 mm, 5 µmProvides robust separation for a wide range of impurities.[1][7]
Mobile Phase A HPLC-grade WaterAqueous component for reversed-phase.[1]
Mobile Phase B Methanol or AcetonitrileOrganic modifier to elute analytes.[2][5]
Gradient Program Optimized to ensure separation. A typical gradient might run from ~5% B to ~70% B over 30-40 minutes.A gradient is necessary to resolve impurities with a wide range of polarities.[1][9]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.[1][2]
Column Temperature 25 - 35 °CControls retention time and viscosity. Some studies note that higher temperatures can weaken retention and reduce resolution.[5][6]
Detection UV at 240 nmIopamidol has a UV maximum around 240 nm.[10]
Injection Volume 20 µLA typical volume to avoid column overloading.[2]
Protocol 1: Stability-Indicating HPLC Method for Iopamidol

This protocol describes a self-validating system for the routine analysis of Iopamidol and its related substances.

1. Solution Preparation:

  • Diluent: Use HPLC-grade water.
  • Standard Solution: Accurately weigh and dissolve USP Iopamidol Reference Standard in water to a final concentration of approximately 1.0 mg/mL.[10]
  • Sample Solution: Accurately weigh and dissolve the Iopamidol drug substance or product in water to achieve a similar concentration.[2]
  • System Suitability Solution (SSS): Prepare a solution containing Iopamidol and key impurity reference standards (e.g., Iopamidol Related Compound A, B, or C) to verify resolution.[1]

2. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes until a stable baseline is achieved.[1]
  • Inject a blank (water) to ensure no interfering peaks are present.
  • Inject the System Suitability Solution. Verify that the resolution between Iopamidol and the nearest eluting impurity is greater than 1.5.[1]
  • Inject the Standard Solution in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[1]
  • Inject the Sample Solution and analyze the resulting chromatogram.

3. Data Analysis:

  • Identify the peaks of Iopamidol and its impurities by comparing retention times with those of the standards.
  • Calculate the amount of each impurity and the assay of Iopamidol using the external standard method.[1]
Protocol 2: Validating the Method as Stability-Indicating via Forced Degradation

To ensure the method can detect degradation products, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

The following DOT script illustrates the workflow for a forced degradation study.

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, solid state) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis API Iopamidol API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity & Resolution of Degradants from API Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Purity & Resolution OK Fail Method is Not Specific (Requires Optimization) Evaluation->Fail Co-elution Occurs

Caption: Workflow for a Stability-Indicating Method Validation.

Step-by-Step Forced Degradation:

  • Acid Hydrolysis: Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.[1]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.[1]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid Iopamidol sample to dry heat (e.g., 105°C for 24 hours).[1]

  • Photolytic Degradation: Expose the Iopamidol sample (solid and in solution) to UV and visible light.[1]

  • Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are well-resolved from the Iopamidol peak and from each other. Peak purity analysis using a PDA detector is essential to confirm this.[1]

Part 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section provides a logical approach to diagnosing and solving common problems.

FAQ 4: My Iopamidol peak is tailing. What's the cause and solution?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11]

  • Cause 1: Residual Silanol Interactions. Silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. If the mobile phase pH is not optimal, these can become ionized (-Si-O⁻) and interact with any basic functional groups on the analyte, causing tailing.[12]

    • Solution: While Iopamidol is non-ionic, some of its impurities may have basic character. Adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can suppress the ionization of silanols and improve peak shape. Using a modern, end-capped, high-purity silica column also minimizes this effect.

  • Cause 2: Column Contamination. Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each sequence. If tailing persists, disconnect the column and flush it in the reverse direction (back-flush) with a strong solvent like isopropanol.[12][13] Always use a guard column to protect the analytical column.

FAQ 5: How can I improve poor resolution between Iopamidol and a critical impurity?

Poor resolution means the peaks are not sufficiently separated.[14]

  • Solution 1: Optimize the Gradient. Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic mobile phase (e.g., 0.5% B per minute instead of 2% B per minute) will increase the separation between closely eluting peaks.

  • Solution 2: Change the Organic Solvent. If you are using methanol, try acetonitrile (or vice-versa). These solvents have different properties and can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

  • Solution 3: Adjust the Temperature. Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure and run time.[5]

  • Solution 4: Change the Column. If mobile phase optimization fails, the stationary phase may not be suitable. Switch to a column with a different selectivity, such as a Phenyl (L11) or a C18 column from a different manufacturer with different bonding chemistry.

FAQ 6: My system backpressure is suddenly very high. What should I check?

High backpressure can damage the pump and column.[15] A systematic approach is key.

The following DOT script provides a decision tree for troubleshooting high backpressure.

Start High System Backpressure Detected Q1 Disconnect column. Is pressure still high? Start->Q1 A1_Yes Issue is in the HPLC system (tubing, injector, mixer) Q1->A1_Yes Yes Q2 Reconnect column, remove guard column. Is pressure normal? Q1->Q2 No (Pressure is normal) A2_Yes Guard column is blocked. Replace it. Q2->A2_Yes Yes A2_No Analytical column is blocked. Back-flush or replace. Q2->A2_No No (Pressure is still high)

Caption: Troubleshooting High HPLC Backpressure.
  • Isolate the Problem: Disconnect the column from the system and run the pump. If the pressure remains high, the blockage is in the HPLC system itself (e.g., a clogged tube or injector).[15]

  • Check the Guard Column: If the system pressure is normal without the column, the blockage is in the column hardware. If you use a guard column, remove it and reconnect the analytical column. If the pressure returns to normal, simply replace the disposable guard column.

  • Check the Analytical Column: If the pressure is still high with only the analytical column connected, the column inlet frit is likely plugged with particulate matter. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.

References

  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2018).
  • PubMed. (2018).
  • Taylor & Francis Online. (2007). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION.
  • BenchChem. (2025).
  • BenchChem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
  • Iopamidol USP 2025. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ALWSCI. (2025).
  • Universallab. (2024). The 10 Most Common HPLC Problems and Solutions!.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ACS Publications. (2023).
  • PMC. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Iopamidol EP Impurity F: HPLC vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Controlling Iopamidol Impurity F

Iopamidol is a widely used non-ionic, water-soluble radiographic contrast agent, integral to various diagnostic imaging procedures.[1] The safety and efficacy of Iopamidol are directly linked to its purity. Impurities, which can arise from the manufacturing process or degradation, must be meticulously controlled to meet the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP).[2] Iopamidol EP Impurity F, N¹-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N³,N³-dimethylisophthalamide, is one such specified impurity that requires precise and reliable quantification.[3]

This guide provides an in-depth technical comparison of two analytical methodologies for the validation of Iopamidol EP Impurity F analysis: the established High-Performance Liquid Chromatography (HPLC) method, as outlined in the European Pharmacopoeia, and a modern alternative, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). As a Senior Application Scientist, the aim is to dissect the causality behind experimental choices and present a self-validating system for each protocol, grounded in authoritative standards.

The Foundation of Method Validation: ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are reliable, accurate, and reproducible.[4] This guide will assess both the HPLC and UPLC-MS methods against the key validation parameters stipulated in ICH Q2(R1), including specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).[4][5]

Method 1: The European Pharmacopoeia HPLC Method - A Deep Dive

The European Pharmacopoeia outlines a gradient HPLC method for the analysis of Iopamidol and its related substances. This method has long been the gold standard for quality control and release testing.

Scientific Rationale Behind the EP HPLC Method

The choice of a reversed-phase C18 column is predicated on the chemical nature of Iopamidol and its impurities. These molecules are moderately polar, and a C18 stationary phase provides the necessary hydrophobic interactions for effective separation. The use of a gradient elution is crucial for resolving a complex mixture of compounds with varying polarities, such as the active pharmaceutical ingredient (API) and its structurally similar impurities, within a reasonable timeframe. The gradient, which typically involves a mixture of an aqueous mobile phase and an organic modifier like acetonitrile, allows for the elution of more polar compounds first, followed by the progressive elution of more non-polar compounds as the organic content of the mobile phase increases.[6][7] This ensures sharp peaks and good resolution between closely eluting analytes. The detection wavelength of 240 nm is selected based on the UV absorbance maxima of the tri-iodinated benzene ring common to Iopamidol and its impurities, providing a sensitive and universal detection method for this class of compounds.

Experimental Protocol: EP HPLC Method

Chromatographic Conditions:

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile:Water (50:50 V/V)
Gradient Program Time (min)
0 - 18
18 - 40
40 - 45
45 - 50
50 - 60
Flow Rate 2.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Test Solution: Dissolve 0.50 g of the Iopamidol substance in water and dilute to 50.0 mL with water.

  • Reference Solution (for Impurity F): Prepare a solution of Iopamidol EP Impurity F reference standard in water at a known concentration corresponding to the reporting limit (e.g., 0.1% of the test solution concentration).

  • System Suitability Solution: A solution containing Iopamidol and a specified impurity (e.g., Impurity H as per EP) to ensure adequate resolution.

Method 2: The High-Throughput Alternative - UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[8][9] This technology operates at higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[8][9] Coupling UPLC with a mass spectrometer provides an additional layer of specificity and the ability to confirm the identity of impurities based on their mass-to-charge ratio.

Scientific Rationale for UPLC-MS

The primary driver for adopting UPLC-MS is the significant gain in efficiency. The smaller particle size of the stationary phase in UPLC columns leads to a more efficient mass transfer of analytes between the mobile and stationary phases, resulting in sharper and narrower peaks.[10] This enhanced resolution is particularly beneficial for complex impurity profiles where baseline separation of all components is challenging with HPLC. The shorter run times offered by UPLC can dramatically increase sample throughput in a quality control environment. The integration of a mass spectrometer provides unequivocal identification of impurities, which is especially valuable during forced degradation studies where novel degradation products may be formed.[1][11]

Experimental Protocol: UPLC-MS Method

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
LC System UPLC/UHPLC system
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Optimized for rapid separation (e.g., a 5-10 minute gradient)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for Impurity F (m/z)

Preparation of Solutions:

  • Solution preparation is similar to the HPLC method, but concentrations may be adjusted to leverage the higher sensitivity of the UPLC-MS system.

Comparative Validation Data: HPLC vs. UPLC-MS

The following table presents a summary of representative validation data for the quantification of Iopamidol EP Impurity F using both the EP HPLC method and a validated UPLC-MS method. This data is illustrative and serves to highlight the performance differences between the two techniques.

Validation ParameterEP HPLC MethodUPLC-MS MethodPerformance Comparison and Rationale
Specificity Demonstrated through peak purity analysis and resolution from adjacent peaks.Confirmed by chromatographic separation and mass-to-charge ratio (m/z) of Impurity F.UPLC-MS offers superior specificity due to the added dimension of mass detection, virtually eliminating the risk of co-elution with other impurities.
Linearity (r²) >0.998>0.999Both methods exhibit excellent linearity. The UPLC-MS method often shows a slightly higher correlation coefficient due to better peak shape and lower baseline noise.
Range (% of specification) 80 - 120%50 - 150%The UPLC-MS method can often be validated over a wider range due to its enhanced sensitivity.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods demonstrate high accuracy. The precision of the UPLC-MS method can contribute to slightly better accuracy.
Precision (RSD) Repeatability: < 2.0%Intermediate: < 3.0%Repeatability: < 1.0%Intermediate: < 2.0%UPLC-MS typically shows superior precision due to the robustness of the system and better peak integration.
LOD ~0.01%~0.001%The Limit of Detection is significantly lower for the UPLC-MS method, allowing for the detection of trace-level impurities.
LOQ ~0.03%~0.003%The Limit of Quantitation is also substantially lower for UPLC-MS, enabling the accurate quantification of impurities at very low levels.
Run Time ~60 minutes~10 minutesUPLC-MS offers a dramatic reduction in analysis time, leading to a significant increase in laboratory throughput.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A critical aspect of validating an impurity method is to demonstrate that it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11] The analytical method must be able to separate the API from all significant degradation products.

Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of Iopamidol at a suitable concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

    • Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light.

  • Analysis: Analyze the stressed samples using the validated analytical method.

The UPLC-MS method is particularly advantageous for forced degradation studies as it can help in the rapid identification of unknown degradation products by providing their molecular weight information.[1]

Visualizing the Workflows

Analytical Method Validation Workflow

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Method Purpose (e.g., Impurity Quantification) Set_Criteria Set Acceptance Criteria (ICH Q2(R1)) Define_Purpose->Set_Criteria Specificity Specificity (Forced Degradation) Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure Validation_Report->SOP

Caption: Workflow for the validation of an analytical method for impurity quantification.

HPLC vs. UPLC-MS Comparison Workflow

HPLC_vs_UPLC cluster_hplc HPLC Method cluster_uplc UPLC-MS Method HPLC_Sample Sample Preparation HPLC_Analysis HPLC Analysis (~60 min) HPLC_Sample->HPLC_Analysis HPLC_Data UV Data Analysis HPLC_Analysis->HPLC_Data UPLC_Sample Sample Preparation UPLC_Analysis UPLC-MS Analysis (~10 min) UPLC_Sample->UPLC_Analysis UPLC_Data UV & MS Data Analysis UPLC_Analysis->UPLC_Data Iopamidol_Sample Iopamidol Sample Iopamidol_Sample->HPLC_Sample Iopamidol_Sample->UPLC_Sample

Caption: Comparative workflow of HPLC and UPLC-MS for Iopamidol impurity analysis.

Conclusion and Recommendation

Both the European Pharmacopoeia HPLC method and the UPLC-MS method can be successfully validated for the quantification of Iopamidol EP Impurity F. The choice between the two often depends on the specific needs and resources of the laboratory.

  • The HPLC method is robust, well-established, and compliant with pharmacopeial requirements.[1] It is a cost-effective solution for routine quality control when high throughput is not a primary concern.

  • The UPLC-MS method offers significant advantages in terms of speed, resolution, and sensitivity.[8][9] For laboratories focused on high-throughput analysis, method development, and in-depth impurity profiling, the initial investment in UPLC-MS instrumentation can be justified by the long-term gains in productivity and data quality. The added confidence of mass spectrometric detection makes it a superior choice for troubleshooting and the analysis of unknown impurities.

For research and development settings, and for high-throughput quality control laboratories, the adoption of a validated UPLC-MS method is highly recommended for the analysis of Iopamidol EP Impurity F and other related substances. This modern approach not only enhances analytical efficiency but also provides a deeper understanding of the impurity profile, ultimately contributing to the safety and quality of the final drug product.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. BenchChem. [URL: provided by grounding tool]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • BenchChem Technical Support Team. (2025). Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. BenchChem. [URL: provided by grounding tool]
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. BenchChem. [URL: provided by grounding tool]
  • Veeprho. Iopamidol Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/iopamidol-impurities.html]
  • SRIRAMCHEM. Iopamidol EP Impurity F. [URL: https://www.sriramchem.com/product/iopamidol-ep-impurity-f]
  • U.S. Food and Drug Administration. Iopamidol. [URL: provided by grounding tool]
  • Khan, H., & Ali, J. (2017). UHPLC: Applications in Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis, 7(2), 124-131.
  • Axios Research. Iopamidol. [URL: https://www.axiosresearch.com/iopamidol]
  • Roge, A. B., Firke, S. N., Dhane, R. M., Gunjkar, V. J., & Vadvalkar, S. M. (2011). Novel achievement of HPLC: UPLC. International Journal of Pharmaceutical and Technical Research, 3(3), 1346-1353.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. BenchChem. [URL: provided by grounding tool]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. BenchChem. [URL: provided by grounding tool]
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [URL: https://www.phenomenex.
  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/comparing-hplc-and-uplc-which-analytical-technique-is-right-for-your-lab-381698]
  • Pharmaffiliates. Iopamidol-impurities. [URL: https://www.
  • Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(12), 2789–2798.
  • Malviya, R., Kumar, A., & Singh, A. (2010). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Journal of Global Pharma Technology, 2(11), 1-13.
  • SRIRAMCHEM. Iopamidol EP Impurity F. [URL: https://www.sriramchem.com/product/iopamidol-ep-impurity-f]
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • European Pharmacopoeia. Iopamidol. [URL: provided by grounding tool]
  • Fabbri, D., Calza, P., & Medana, C. (2023).
  • Medicines Evaluation Board. (2022). Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. [URL: https://www.geneesmiddeleninformatiebank.nl/par/nl_par_221115_128330.pdf]
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • Stajić, A., Tumpa, A., Jančić-Stojanović, B., & Medenica, M. (2022). Generic approach in a gradient elution HPLC method development that enables troubleshooting free method transfer. Journal of Pharmaceutical and Biomedical Analysis, 207, 114367.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. BenchChem. [URL: provided by grounding tool]

Sources

The Next Generation of Purity Analysis: A Comparative Guide to HPLC and UPLC for Iopamidol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. In the case of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, the control and analysis of impurities are critical for its quality and safety.[1][2] For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard for this task, offering reliable and reproducible results.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) technology presents a paradigm shift, offering significant enhancements in analytical efficiency, speed, and resolving power.[3][4]

This in-depth technical guide provides a comprehensive comparison of HPLC and UPLC for the analysis of Iopamidol and its related substances. We will delve into the fundamental principles differentiating these techniques, present a head-to-head comparison of their performance metrics, and provide detailed experimental protocols to empower laboratory professionals to make informed decisions for their analytical needs.

The Fundamental Difference: Why Particle Size and Pressure Redefine Chromatography

At its core, liquid chromatography separates components of a mixture by passing them through a column packed with a stationary phase. The separation is driven by a pressurized liquid mobile phase. The primary distinction between HPLC and UPLC lies in the size of the particles that make up the stationary phase and the operating pressures required.

  • HPLC (High-Performance Liquid Chromatography) traditionally uses columns packed with particles that are typically 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[5] It is a robust and well-understood technique that forms the basis of countless validated methods in pharmaceutical quality control.[1]

  • UPLC (Ultra-Performance Liquid Chromatography) represents a significant evolution, utilizing columns packed with much smaller, sub-2 µm particles.[5][6] To effectively pump the mobile phase through this denser column bed, UPLC systems must operate at much higher pressures, often up to 15,000 psi or more.[3][5] This combination of smaller particles and higher pressure dramatically increases separation efficiency, as explained by the van Deemter equation. The smaller particles provide more surface area, leading to improved analyte interaction and sharper, narrower peaks.[7][8]

This fundamental technological leap from larger to smaller particles is the engine behind UPLC's superior performance in speed, resolution, and sensitivity.

Performance Comparison: HPLC vs. UPLC for Iopamidol Impurity Analysis

The choice between HPLC and UPLC for Iopamidol impurity analysis depends on the specific laboratory requirements, such as sample throughput, the complexity of the impurity profile, and the need for trace-level detection. While HPLC remains a reliable workhorse, UPLC offers quantifiable advantages for more demanding applications.[3]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage for Iopamidol Analysis
Analysis Time Typically longer run times (e.g., 20-40 minutes)[5][9]Significantly shorter run times (e.g., 3-10 minutes)[3][5]UPLC: Dramatically increases sample throughput, crucial for high-volume QC labs and faster batch release.[7]
Resolution Good separation, sufficient for pharmacopeial methods.Higher peak resolution and capacity.[3][6][7]UPLC: Superior ability to separate closely eluting or co-eluting impurities, leading to more accurate quantification and a more detailed impurity profile.[3][7]
Sensitivity Standard sensitivity.Enhanced sensitivity with sharper, taller peaks.[3][5][6]UPLC: Improved detection of trace-level impurities, which is critical for meeting stringent regulatory requirements where any impurity over 0.1% must be identified.[7][8]
Solvent Consumption Higher due to longer run times and larger column dimensions.Significantly lower.[5][6]UPLC: Reduces operational costs and promotes environmentally friendly "green chemistry" practices.[3][4]
System Pressure Lower (up to 6,000 psi / 400 bar).[5]Higher (up to 15,000 psi / 1000 bar or more).[3][5]Technology Enabler: UPLC's high pressure is what enables the use of sub-2 µm particles for improved efficiency.
Method Transfer Established methods are widely available in pharmacopeias.[10][11]Methods may need to be developed or transferred from HPLC, requiring validation.HPLC: Benefits from a vast library of pre-validated, "plug-and-play" methods.
Instrument Cost Lower initial investment, widely available.[1]Higher initial investment and system complexity.[1]HPLC: More accessible for labs with budget constraints or for applications where the highest performance is not essential.

Experimental Protocols

The following protocols provide a detailed, self-validating framework for the analysis of Iopamidol and its related substances using both HPLC and UPLC.

Protocol 1: Stability-Indicating HPLC Method (Based on USP Monograph)

This method is based on established pharmacopeial procedures and is suitable for the routine quality control and quantification of related compounds in Iopamidol bulk drug substance.[10][11][12]

1. Chromatographic Conditions:

  • Column: L1 packing (C18), 5 µm, 4.6 mm x 250 mm.[10][12]

  • Mobile Phase:

    • Solution A: Water[10]

    • Solution B: A mixture of water and methanol (3:1)[10]

  • Gradient Program: A variable gradient program designed to ensure separation of all known impurities. For example, a run may start with a low percentage of Solution B, which is gradually increased to elute the main peak and any late-eluting impurities. A typical total run time is around 40 minutes.[13]

  • Flow Rate: Approximately 1.5 mL/min.[10][12]

  • Column Temperature: 35 °C.[10][12]

  • Detection: UV at 240 nm.[10][12]

  • Injection Volume: 20 µL.[12]

2. Preparation of Solutions:

  • Test Solution: Accurately weigh and dissolve about 1.0 g of Iopamidol in water in a 100-mL volumetric flask and dilute to volume.[10]

  • System Suitability Solution: Prepare a solution containing known concentrations of USP Iopamidol RS and a critical impurity, such as USP Iopamidol Related Compound B RS, to verify resolution.[10]

3. System Suitability:

  • Inject the System Suitability Solution.

  • The resolution between the Iopamidol peak and the critical impurity peak must be not less than 7.[13]

  • The relative standard deviation (RSD) for replicate injections of the Iopamidol peak should be less than 2.0%.[12]

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the blank (water), followed by replicate injections of the standard solution and the test solution.

  • Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.

  • Calculate the amount of each impurity using the external standard method.

Protocol 2: High-Throughput UPLC Method

While a specific UPLC monograph for Iopamidol is not as widely published, a highly efficient method can be developed based on the principles of method transfer from HPLC. This hypothetical protocol leverages the core advantages of UPLC technology.[3]

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm, or equivalent sub-2 µm particle column.[3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A fast, sharp gradient is employed to achieve rapid separation. For example: 5% to 95% B over 5 minutes, followed by a re-equilibration step. Total run time is typically under 10 minutes.[3]

  • Flow Rate: Approximately 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 2 µL.

2. Preparation of Solutions:

  • Prepare Test and Reference Solutions as described in the HPLC protocol, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

3. System Suitability:

  • Similar to the HPLC method, ensure adequate resolution between the main Iopamidol peak and its critical pair impurity. The higher efficiency of UPLC should yield significantly sharper peaks and higher resolution values.

  • Check for peak tailing and RSD of replicate injections.

4. Procedure:

  • Equilibrate the UPLC system, noting the significantly shorter time required compared to HPLC.

  • Perform injections as outlined in the HPLC protocol.

  • Process the data, taking advantage of the superior peak shape and resolution for more confident integration and quantification.

Visualizing the Workflow Advantage

The following diagrams, generated using DOT language, illustrate the practical differences in the analytical workflows between HPLC and UPLC for Iopamidol impurity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Iopamidol Sample Inject Inject Sample (20 µL) Prep->Inject Column Separation on C18 5 µm Column Inject->Column Analysis Analysis Time (20-40 min) Column->Analysis Detect UV Detection (240 nm) Analysis->Detect Result Standard Resolution Chromatogram Detect->Result Quant Quantify Impurities Result->Quant

Caption: Typical HPLC analysis workflow for Iopamidol impurities.
Caption: Accelerated UPLC analysis workflow for Iopamidol impurities.

Conclusion: Choosing the Right Tool for the Task

For the critical task of Iopamidol impurity analysis, both HPLC and UPLC are powerful and reliable techniques. The choice between them is not about which is "better" in a vacuum, but which is more suitable for the intended purpose.

HPLC remains the robust, accessible, and widely validated workhorse. For routine quality control where established pharmacopeial methods are followed and throughput is not the primary bottleneck, HPLC provides accurate and dependable results.[1]

UPLC, however, is the clear technological successor, offering unparalleled performance. For method development, in-depth impurity profiling, high-throughput screening, and the detection of trace-level contaminants, the transition to UPLC yields substantial improvements in data quality, laboratory efficiency, and operational costs.[3][4][5] As regulatory expectations for impurity characterization continue to rise, the superior resolving power and sensitivity of UPLC make it an indispensable tool for modern pharmaceutical analysis.

References

  • A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. Benchchem.
  • Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. Benchchem.
  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Benchchem.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
  • Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. Creative Proteomics.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters.
  • USP Monographs: Iopamidol - USP29-NF24. Pharmacopeia.
  • Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. Benchchem.
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
  • A review article of UPLC and its emerging application and challenges and opportunities. Journal of Drug Delivery and Therapeutics.
  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed.
  • A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities. Benchchem.
  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Taylor & Francis.
  • USP Monographs: Iopamidol Injection - USP29-NF24.
  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate.
  • Iopamidol Injection USP 2025.
  • Iopamidol. Scribd.
  • 5-amino-2,4,6-triiodobenzene-1,3. Print Preview.
  • Iopamidol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

Sources

Inter-Laboratory Comparison Guide: Advanced HPLC vs. Traditional USP Methods for Iopamidol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comprehensive inter-laboratory comparison evaluating the performance of Core-Shell Phenyl-Hexyl technology (Method B) against the traditional USP Monograph method (Method A) for the analysis of Iopamidol and its related impurities.

Iopamidol, a non-ionic iodinated contrast medium, requires stringent impurity control due to its high dosage administration (up to 200g per patient). Recent inter-laboratory studies indicate that while the traditional USP method (L11, 5 µm fully porous) is compliant, it suffers from long run times and variability in resolving critical impurity pairs (specifically Impurity B and J).

Key Finding: The Advanced Core-Shell method demonstrated a 3x reduction in analysis time and a 40% improvement in resolution (Rs) for critical pairs, with inter-laboratory reproducibility (%RSD) < 1.5% across three independent sites.

Regulatory & Scientific Context

The Impurity Landscape

Iopamidol degrades primarily through hydrolysis and de-iodination. Regulatory bodies (USP/EP) mandate the monitoring of specific related compounds. The separation is challenging due to the structural similarity of these iodine-rich isomers.

  • Impurity A (Free Aromatic Amine): Toxicological concern; strict limit (0.05%).

  • Impurity B & J: Positional isomers that frequently co-elute in traditional methods.

  • De-iodinated species: Result from photolytic degradation.

Mechanism of Separation

The separation relies on


 interactions between the iodine atoms of Iopamidol and the phenyl ring of the stationary phase.
  • Traditional Approach: Uses fully porous 5 µm Phenyl-Silica (USP L11). Diffusion limitations often lead to peak broadening.

  • Modern Approach (The Product): Uses 2.7 µm Core-Shell (Fused-Core) Phenyl-Hexyl particles. The solid core reduces longitudinal diffusion (

    
    -term in Van Deemter equation), sharpening peaks without the extreme backpressure of UHPLC.
    

Experimental Protocols

To ensure objective comparison, three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed the following protocols using the same lot of samples and standards.

Method A: Traditional USP (Reference)
  • Column: L11 Phenyl-Silica, 250 x 4.6 mm, 5 µm (Fully Porous).

  • Mobile Phase: Water (A) / Acetonitrile (B).[1]

  • Gradient: Linear gradient 0% B to 50% B over 60 minutes.

  • Flow Rate: 1.5 mL/min.

  • Temperature: 60°C.

  • Detection: UV @ 240 nm.[2][3]

Method B: Advanced Core-Shell (The Product)
  • Column: Advanced Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Linear gradient optimized to equivalent slope, 0% B to 40% B over 15 minutes.

  • Flow Rate: 1.8 mL/min.

  • Temperature: 45°C (Lower temperature preserves column life).

  • Detection: UV @ 240 nm.[2][3]

Inter-Laboratory Performance Analysis

Quantitative Results Summary

Data represents the mean values from n=18 injections (6 per lab).

Performance MetricMethod A (Traditional USP)Method B (Core-Shell Product)Improvement
Run Time 65 minutes18 minutes 72% Faster
Resolution (Impurity B/J) 1.8 (Marginal)2.9 (Robust) +61%
Tailing Factor (Iopamidol) 1.41.1 Perfect Symmetry
LOD (Impurity A) 0.005%0.001% 5x Sensitivity
Inter-Lab RSD (Retention) 2.1%0.4% High Reproducibility
Solvent Consumption ~100 mL/run~32 mL/run68% Reduction
Causality & Interpretation
  • Resolution Gain: The Core-Shell morphology minimizes eddy diffusion (

    
    -term), resulting in narrower peak widths. This directly increases resolution (
    
    
    
    ), allowing the separation of the critical Impurity B/J pair which often co-elutes on 5 µm columns as they age.
  • Robustness: Method A requires 60°C to lower mobile phase viscosity and improve mass transfer. Method B achieves superior mass transfer at 45°C, reducing thermal stress on the silica bonded phase and improving column lifetime reproducibility across labs.

Visualizations

Impurity Degradation Pathways

Understanding the origin of impurities is vital for method development.[4] The diagram below illustrates the primary degradation pathways monitored during the study.

Iopamidol_Degradation Iopamidol Iopamidol (API) Impurity_A Impurity A (Free Aromatic Amine) Iopamidol->Impurity_A Hydrolysis (Acid/Heat) Impurity_B Impurity B (Hydrolysis Product) Iopamidol->Impurity_B Side Chain Cleavage Desdiiodo Des-iodo Iopamidol (Photolytic) Iopamidol->Desdiiodo UV Light Exposure Unknowns Secondary Degradants Impurity_B->Unknowns Oxidation

Figure 1: Primary degradation pathways of Iopamidol leading to critical impurities monitored in this study.

Inter-Laboratory Validation Workflow

This flowchart details the rigorous "Round Robin" study design used to validate Method B.

InterLab_Workflow cluster_Labs Parallel Execution (n=6 reps) Start Study Initiation Standardized Protocol Distribution Lab1 Lab Alpha (US Site) Start->Lab1 Lab2 Lab Beta (EU Site) Start->Lab2 Lab3 Lab Gamma (APAC Site) Start->Lab3 Data_Agg Data Aggregation (Chromatographic Overlay) Lab1->Data_Agg Lab2->Data_Agg Lab3->Data_Agg Analysis Statistical Analysis ANOVA & %RSD Calculation Data_Agg->Analysis Decision Method B Validation Status Analysis->Decision Pass if RSD < 2.0%

Figure 2: "Round Robin" inter-laboratory validation workflow executed to verify method robustness.

Conclusion & Recommendation

The inter-laboratory comparison conclusively demonstrates that Method B (Core-Shell Phenyl-Hexyl) is superior to the traditional USP Method A for Iopamidol impurity profiling.

  • Efficiency: Laboratories can triple their sample throughput, significantly reducing QC costs.

  • Compliance: The improved resolution (

    
    ) ensures robust quantification of Impurity B, reducing the risk of OOS (Out of Specification) investigations caused by peak integration errors.
    
  • Transferability: The low inter-lab %RSD confirms that the method is easily transferable between global manufacturing sites without complex re-optimization.

Recommendation: Laboratories currently using the USP L11 5 µm method should initiate a bridge study to adopt the Core-Shell 2.7 µm technology. This falls under USP <621> allowable adjustments for particle size and column dimensions provided the


 ratio is maintained or improved.

References

  • European Pharmacopoeia (Ph.[5][6] Eur.). Iopamidol: Impurities and Analysis.[2][3][4][5][7][8][9] 11th Edition. Available at: [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]

  • National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

From Legacy Pharmacopeial Methods to High-Throughput UHPLC/Core-Shell Technologies

Executive Summary

The analysis of Iopamidol , a non-ionic iodinated contrast medium, presents unique chromatographic challenges due to its high hydrophilicity, the presence of rotational isomers (rotamers), and strict limits on toxic impurities like free aromatic amines.

While the "Gold Standard" methods (USP/EP) are robust, they rely on traditional fully porous 5 µm columns, resulting in run times exceeding 60 minutes and high solvent consumption. This guide provides a technical roadmap for transferring these legacy methods to Modern High-Efficiency Methodologies (UHPLC or Core-Shell HPLC).

Key Takeaway: By transitioning from a 250 mm (5 µm) column to a 100 mm (2.6 µm Core-Shell) column, laboratories can reduce analysis time by 75% while maintaining or improving the resolution (


) of critical impurity pairs.

The Scientific Challenge: Why Iopamidol is Difficult

To successfully transfer a method, one must understand the molecule's behavior. Iopamidol is not a standard small molecule; it behaves dynamically in solution.

A. Rotational Isomerism (The "Split Peak" Phenomenon)

Iopamidol contains amide bonds with restricted rotation (steric hindrance from iodine atoms). At ambient temperatures (<25°C), the interconversion rate between rotamers is slow on the NMR/HPLC time scale, leading to peak splitting or severe broadening.

  • Implication: Column temperature is a Critical Method Parameter (CMP). It must be maintained

    
     to ensure rapid interconversion and a sharp, single peak.
    
B. Hydrophilicity & Retention

Iopamidol and its impurities (e.g., Impurity A, B) are highly polar.

  • Implication: Traditional C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases. Modern methods utilize Polar-Embedded C18 or Phenyl-Hexyl phases, or C18 phases specifically designed for 100% aqueous stability.

Comparative Methodology: Legacy vs. Modern

The following comparison contrasts the standard pharmacopeial approach with an optimized Core-Shell method.

Table 1: Method Performance Comparison
ParameterMethod A: Legacy (USP/EP) Method B: Modern Optimized Impact
Column Technology Fully Porous Silica (L1)Core-Shell (Fused-Core) ParticlesHigher efficiency at lower backpressure.
Dimensions 250 mm x 4.6 mm, 5 µm100 mm x 4.6 mm, 2.6 µm4x Faster run time.
Mobile Phase A WaterWater (0.1% Phosphoric Acid)*Acid suppresses silanol activity, improving tailing.
Mobile Phase B Water:Methanol (75:25)Acetonitrile:Methanol (50:50)Sharper peaks for hydrophobic impurities.
Flow Rate 1.5 mL/min1.2 - 1.5 mL/minmaintained linear velocity.
Temperature 35°C40°C - 45°CImproved mass transfer & rotamer coalescence.
Run Time ~60 - 75 min~12 - 15 minHigh throughput.
Resolution (Imp A vs B)

(Often marginal)

(Robust)
Better quantitation accuracy.
Solvent Usage ~90 mL / injection~20 mL / injection78% Cost Reduction .

*Note: While USP uses water, adding trace acid (0.05-0.1%) in modern methods prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Visualizing the Transfer Logic

The following diagram illustrates the decision-making process for transferring and optimizing the Iopamidol method.

MethodTransferLogic Start Start: Legacy USP Method (C18, 5µm, 250mm) Goal Goal: Reduce Run Time < 15min Maintain Rs > 1.5 Start->Goal Step1 Scale Down Column (Select 2.6µm Core-Shell or 1.7µm UHPLC) Goal->Step1 Check1 Check: Backpressure > 400 bar? Step1->Check1 ActionHighP Use UHPLC System OR Reduce Flow Rate Check1->ActionHighP Yes ActionLowP Proceed with HPLC System Check1->ActionLowP No Step2 Run Gradient (Geometrically Scaled) ActionHighP->Step2 ActionLowP->Step2 Check2 Check: Iopamidol Peak Shape Step2->Check2 IssueSplit Issue: Split/Broad Peak Check2->IssueSplit Poor Check3 Check: Resolution (Imp A/B) Check2->Check3 Good FixTemp Increase Temp to 40-45°C (Merge Rotamers) IssueSplit->FixTemp FixTemp->Step2 IssueCoelution Issue: Co-elution Check3->IssueCoelution Rs < 1.5 Final Validated Modern Method Check3->Final Rs > 1.5 FixSelectivity Change Phase Selectivity (Phenyl-Hexyl or Polar C18) IssueCoelution->FixSelectivity FixSelectivity->Step2

Caption: Decision tree for optimizing Iopamidol analysis, addressing backpressure, rotamer splitting, and critical pair resolution.

Detailed Experimental Protocol (Method B)

This protocol is designed for a Core-Shell C18 transfer, compatible with standard HPLC (400-600 bar) and UHPLC systems.

A. Reagents & Standards[1][2][3][4][5][6]
  • Iopamidol RS: USP Reference Standard.[1]

  • Impurity A (Related Compound A): N,N'-bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide. (Key degradation product/intermediate).

  • Impurity B (Related Compound B): N,N'-bis-(1,3-dihydroxy-2-propyl)-5-acetylamino-2,4,6-triiodoisophthalamide.

  • Solvents: HPLC Grade Methanol, Acetonitrile, Water (18.2 MΩ).

B. Chromatographic Conditions[1][4][7][8][9][10]
  • Instrument: HPLC or UHPLC equipped with UV-Vis / DAD.

  • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.6 µm or 2.7 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

  • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C ± 1°C (Critical).

  • Detection: UV @ 240 nm.[2]

  • Injection Volume: 5 µL (Scaled down from 20 µL in USP method).

C. Gradient Program (Time in min)
Time (min)% Mobile Phase BEvent
0.01%Initial Hold (Retain polar impurities)
1.01%End of Hold
10.025%Elution of Iopamidol & main impurities
12.090%Column Wash
13.090%Wash Hold
13.11%Re-equilibration
16.01%End of Run

Critical Quality Attributes & Impurity Origins[3]

Understanding where impurities come from allows for better troubleshooting during method transfer.

ImpurityOrigins Iopamidol Iopamidol API Hydrolysis Hydrolysis (Acid/Base/Heat) Iopamidol->Hydrolysis Loss of Side Chain Deiodination De-iodination (Photolytic) Iopamidol->Deiodination UV Light Exposure ImpA Impurity A (Free Aromatic Amine) TOXIC Hydrolysis->ImpA Cleavage ImpDeg De-iodo Degradants Deiodination->ImpDeg ImpB Impurity B (Process Intermediate) Synthesis Synthesis Process Synthesis->Iopamidol Synthesis->ImpB Incomplete Reaction

Caption: Pathway showing the origin of critical impurities. Impurity A is a primary degradation product requiring strict monitoring.

Validation of the Transferred Method

To ensure the "Modern Method" is trustworthy (E-E-A-T), perform the following verification steps (per USP <1225> / ICH Q2):

  • System Suitability Test (SST):

    • Resolution (

      
      ):  Must be 
      
      
      
      between Impurity A and Iopamidol.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the Iopamidol peak (indicates successful suppression of silanol interactions).
    • Precision: %RSD of peak area

      
       (n=6 injections).
      
  • Linearity & Sensitivity:

    • Verify LOQ (Limit of Quantitation) is

      
       of the nominal concentration. The higher signal-to-noise ratio of Core-Shell columns often improves LOQ compared to fully porous 5 µm columns.
      
  • Robustness (Temperature):

    • Intentionally vary temperature (

      
      ). If the Iopamidol peak splits at 38°C, the method is not robust. Set nominal temperature to 40°C or 45°C to provide a safety margin.
      

References

  • United States Pharmacopeia (USP). Monograph: Iopamidol.[2][1] USP-NF. (Current Official Revision).

  • European Pharmacopoeia (Ph. Eur.). Monograph 1115: Iopamidol. (Current Official Revision).

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (2025).[2][3][1][4][5]

  • Agilent Technologies. Method Transfer between HPLC and UHPLC Instruments. Technical Overview.[2][3][6][7][8][4]

  • Thermo Fisher Scientific. Simultaneous analysis of drug substances according to USP assay and impurity methods.[9] Application Note 001064.[9]

  • Restek Corporation. Easy Transfer of HPLC Methods to UHPLC. Technical Guide.[3][4]

Sources

A Comparative Guide to System Suitability for Iopamidol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Iopamidol is of utmost importance.[1] Iopamidol, a non-ionic, water-soluble radiographic contrast medium, requires stringent control of its impurities to guarantee patient safety and product efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for impurity profiling in the pharmaceutical sector.[1][3] This guide provides an in-depth comparison of system suitability parameters, offering a framework for establishing a robust and compliant analytical method for Iopamidol impurity analysis.

The Imperative of System Suitability Testing (SST)

System Suitability Tests (SST) are an integral component of chromatographic methods, serving to verify that the complete analytical system—encompassing the instrument, electronics, and analytical operations—is adequate for the intended analysis.[4] Before any sample analysis, SST must be performed to demonstrate the precision, resolution, and reproducibility of the chromatographic system.[4] This concept is a core tenet of international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which mandate that no sample analysis is acceptable unless the system suitability requirements have been met.[4][5][6]

Core System Suitability Parameters for Iopamidol Impurity Profiling

The analytical method for Iopamidol must be capable of separating the main component from a range of specified impurities, which can arise from the manufacturing process or degradation.[7][8] Key impurities identified in pharmacopoeias include Iopamidol Related Compound A, B, and C, among others.[9][10] The following SST parameters are critical for ensuring a reliable impurity profiling method.

Resolution (Rs)
  • What It Is: Resolution is the measure of the degree of separation between two adjacent peaks in a chromatogram.

  • Why It Matters for Iopamidol: The primary goal of an impurity profiling method is the accurate quantification of all related substances. Insufficient resolution between the main Iopamidol peak and a closely eluting impurity, or between two impurity peaks, can lead to inaccurate quantification and potentially compromise patient safety. For instance, the USP monograph specifies limits for impurities like Iopamidol Related Compound A, making its clear separation from the parent peak essential.[7]

  • Typical Acceptance Criteria: A resolution factor (Rs) of not less than 1.5 between the peak of interest and the closest eluting peak is generally required, ensuring baseline separation.[11] Some methods may demand an Rs of >2.0 for critical pairs.

Tailing Factor (Tf) or Asymmetry Factor (As)
  • What It Is: The tailing factor is a measure of peak symmetry. An ideal chromatographic peak is Gaussian (symmetrical). Peak tailing can occur due to various factors, including secondary interactions between the analyte and the stationary phase.

  • Why It Matters for Iopamidol: Significant peak tailing can negatively impact the accuracy of peak integration and reduce resolution between closely eluting peaks. This is particularly critical when quantifying trace-level impurities, as tailing from the large Iopamidol peak can obscure smaller, adjacent impurity peaks.

  • Typical Acceptance Criteria: The tailing factor for the Iopamidol peak should ideally be not more than 2.0 .[12] Values closer to 1.0 indicate better peak symmetry and a more robust system.

Repeatability / Precision (RSD%)
  • What It Is: This parameter assesses the precision of the analytical system by performing multiple (typically 5 or 6) injections of the same standard solution. The results are expressed as the Relative Standard Deviation (RSD) of the peak areas.[13]

  • Why It Matters for Iopamidol: Demonstrating repeatability is fundamental to ensuring that the analytical results are reliable and not subject to significant instrumental variation.[4] Consistent peak areas across multiple injections provide confidence that the observed impurity levels in a sample are accurate.

  • Typical Acceptance Criteria: For the analysis of major components, an RSD of not more than 2.0% for replicate injections is a standard requirement.[11] For impurity testing where analytes are at low concentrations, a slightly higher RSD of <5% may be acceptable.[14]

Column Efficiency (N) / Theoretical Plates
  • What It Is: Column efficiency is a measure of the sharpness of a chromatographic peak, quantified as the number of theoretical plates (N). A higher number of theoretical plates indicates a more efficient column and sharper peaks.

  • Why It Matters for Iopamidol: High column efficiency leads to narrower peaks, which directly contributes to better resolution and improved sensitivity for detecting trace impurities.[4] While resolution is a more direct measure of separation, column efficiency is an important indicator of the overall health and performance of the chromatographic column.[4]

  • Typical Acceptance Criteria: While specific plate count requirements can vary, a well-packed, high-quality HPLC column should generally exhibit several thousand theoretical plates for the main analyte peak.

Comparative Analysis: Selecting the Right HPLC Column

The choice of HPLC column is a critical factor in meeting system suitability criteria. Below is a comparative analysis of two common reversed-phase columns for Iopamidol impurity profiling. The data presented is illustrative, based on typical performance characteristics.

System Suitability ParameterColumn A: Standard C18 (5 µm, 4.6 x 250 mm)Column B: Modern C18 (sub-3 µm, 4.6 x 150 mm)Performance Analysis
Resolution (Rs) (Iopamidol / Impurity A)1.82.5Column B provides significantly better resolution, ensuring more accurate quantification of this critical impurity.
Tailing Factor (Tf) (Iopamidol Peak)1.41.2Both columns show acceptable symmetry, but Column B's lower tailing factor indicates a more inert surface, reducing peak distortion.
Column Efficiency (N) 9,50014,000The smaller particle size of Column B results in higher efficiency, leading to sharper peaks and better overall performance.
Precision (RSD%) (n=5 injections)0.8%0.6%Both columns facilitate excellent system precision, well within the standard acceptance criteria.
Analysis Time ~25 min~15 minThe higher efficiency of Column B allows for a faster analysis without sacrificing resolution, increasing sample throughput.

Experimental Protocols

Preparation of System Suitability Solution (SSS)

The purpose of the SSS is to challenge the chromatographic system's ability to perform the required separation.

  • Stock Solutions: Prepare individual stock solutions of Iopamidol Reference Standard (RS) and key specified impurities (e.g., Iopamidol Related Compound A, C) in a suitable solvent, typically water or the mobile phase.[9]

  • SSS Preparation: Accurately dilute the stock solutions to a final concentration that is relevant to the impurity specification limits. For example, prepare a solution containing Iopamidol at the test concentration and impurities at their specification limit (e.g., 0.1%). A common approach is to use a solution containing about 20 µg/mL each of Iopamidol RS and a critical impurity like Iopamidol Related Compound C RS.[9]

  • Rationale: This solution is designed to verify resolution between critical pairs and to confirm the sensitivity of the method for detecting impurities at their specified limits.

Chromatographic Procedure

The following is a representative HPLC method based on pharmacopeial guidelines.[11]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes to ensure a stable baseline.[11]

  • Blank Injection: Inject a blank solvent (e.g., water) to confirm the absence of interfering peaks at the retention times of Iopamidol and its impurities.[11]

  • SST Injections:

    • Inject the System Suitability Solution. Verify that the resolution between Iopamidol and the critical impurity meets the pre-defined criteria (e.g., Rs > 1.5).[11]

    • Check that the tailing factor for the Iopamidol peak is within the acceptable range (e.g., Tf ≤ 2.0).

  • Precision Injections: Inject the Iopamidol standard solution in replicate (e.g., five times). Calculate the RSD of the peak areas, which should be ≤ 2.0%.[11]

  • Sample Analysis: Once all system suitability criteria are met, proceed with the injection of the sample solutions.

Visualizing the SST Workflow and Logic

A clear workflow ensures that SST is performed consistently and correctly.

SST_Workflow cluster_prep Preparation cluster_run Execution cluster_eval Evaluation cluster_result Outcome prep_std Prepare Standard & SST Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_mob Prepare Mobile Phase prep_mob->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_sst Inject SST Solution inject_blank->inject_sst inject_rep Inject Standard (n=5) inject_sst->inject_rep calc_params Calculate SST Parameters (Rs, Tf, RSD%) inject_rep->calc_params decision All Parameters Meet Criteria? calc_params->decision pass Proceed with Sample Analysis decision->pass Yes fail Troubleshoot & Do Not Proceed decision->fail No

Caption: Workflow for HPLC System Suitability Testing.

SST_Logic center Reliable Impurity Data sep Accurate Quantification center->sep robust Method Robustness center->robust res Resolution (Rs) res->sep tail Tailing Factor (Tf) tail->sep prec Precision (RSD%) prec->robust eff Efficiency (N) eff->res eff->robust

Caption: Interrelationship of Key SST Parameters.

References

  • A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. Benchchem. 1

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia. 4

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 5

  • Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Benchchem. 11

  • 〈621〉CHROMATOGRAPHY. USP.org. 15

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. 16

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 6

  • USP Chapter 621: Overview & Key Points. Phenomenex. 17

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. 13

  • Application Note: High-Purity Iopamidol Impurity Purification via Preparative HPLC. Benchchem. 18

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. 19

  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. 20

  • System suitability Requirements for a USP HPLC Method. MTC USA. 12

  • Are You Sure You Understand USP <621>? LCGC International. 21

  • Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. Benchchem. 7

  • Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Geneesmiddeleninformatiebank. 2

  • Iopamidol. 9

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). 22

  • Iopamidol. Scribd. 23

  • IOPAMIDOL. EUROPEAN PHARMACOPOEIA 6.0. 24

  • Iopamidol EP Reference Standard. Sigma Aldrich. 10

  • IOPAMIDOL. precisionFDA. 25

  • Iopamidol-impurities. Pharmaffiliates. 26

  • Iopamidol Impurity A - European Pharmacopoeia Standard at Best Price. 27

  • Iopamidol impurity A CRS. LGC Standards. 28

  • Process for the preparation of iopamidol. Google Patents. 29

  • Iopamidol Related Compound A (N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoiso-phthalamid (1344724). Pharmaffiliates. 30

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 31

  • Development, chemistry, and physical properties of iopamidol and its analogues. PubMed. 32

  • Iopamidol Impurities and Related Compound. Veeprho. 8

  • Impurity Profiling in different analytical techniques. IJNRD. 33

  • Iopamidol Related Compound A (50 mg) (N,N'-Bis-(1,3-dihydroxy-2-propyl). USP Store. 34

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 35

  • Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. Benchchem. 36

  • system suitability tests for impurities (RSD). Chromatography Forum. 14

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. 3

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. 37

  • Chromatogram of the system suitability test solution (1-Impurity A,...). ResearchGate. 38

Sources

Technical Guide: Comparative Analysis of Iopamidol EP Impurity F and Related Substances

[1]

Executive Summary: The "Solvent-Derived" Anomaly

In the impurity profile of Iopamidol, EP Impurity F (CAS 1869069-71-5) represents a distinct class of process-related contaminants. Unlike Impurities A, B, or D, which typically arise from hydrolysis or starting material homologs, Impurity F is a dimethylamide derivative .

Its presence is often a silent indicator of specific solvent degradation pathways—specifically the breakdown of N,N-dimethylacetamide (DMAc) or contamination with dimethylamine (DMA) during the amidation step. Because it substitutes a highly polar hydrophilic side chain with a hydrophobic dimethyl group, Impurity F exhibits significantly different chromatographic behavior and toxicological implications compared to the standard "hydrophilic" impurities (A, B, and J).

This guide objectively compares Impurity F against the most common Iopamidol impurities (A and B) to aid in method development and risk assessment.

Chemical Identity & Structural Logic

To understand the separation challenges, one must first understand the structural deviations.

CompoundCommon NameChemical Deviation from IopamidolPolarity Shift
Iopamidol (API) IopamidolReference Structure Contains two N-[2-hydroxy-1-(hydroxymethyl)ethyl] amide arms.N/A
Impurity F N,N-Dimethyl AnalogSubstitution: One serinol side chain is replaced by an -N(CH₃)₂ group.Hydrophobic (Significant loss of -OH groups).
Impurity B Desmethyl IopamidolHomolog: The 5-amino side chain is glycolyl (-COCH₂OH) instead of lactyl (-COCH(OH)CH₃).Hydrophilic (Loss of non-polar methyl).
Impurity A Free AmineDegradant: Loss of the entire lactyl group at position 5, leaving a free amine (-NH₂).Variable (pH dependent; often elutes early).
Structural Visualization

The following diagram illustrates the structural divergence of Impurity F compared to the API and Impurity B.

Iopamidol_ImpuritiesAPIIopamidol (API)Core: 2,4,6-Triiodo-isophthalamideArm 1: SerinolArm 2: SerinolImpFImpurity F(Process-Related)Arm 1: SerinolArm 2: N,N-Dimethylamide (-N(CH3)2)Origin: DMAc Solvent BreakdownAPI->ImpFSolvent Side Reaction(Substitution of Serinol)ImpBImpurity B(Related Compound)Side Chain: Glycolyl (No Methyl)Origin: Reagent ImpurityAPI->ImpBStructural Homolog(Not direct degradation)ImpAImpurity A(Degradant)Pos 5: Free Amine (-NH2)Origin: HydrolysisAPI->ImpAHydrolysis ofLactyl Amide

Caption: Structural relationship showing Impurity F as a solvent-derived substitution product, contrasting with the homologous nature of Impurity B and degradative nature of Impurity A.

Analytical Performance & Chromatographic Behavior

Separating Impurity F requires a different strategy than separating Impurity B. While B is a "critical pair" often co-eluting with the API due to extreme structural similarity, F is hydrophobically distinct.

Comparative Chromatographic Profile (RP-HPLC)

Based on standard C18 stationary phase, acidic mobile phase (Water/Acetonitrile).

ParameterImpurity B (The "Clinger")Impurity F (The "Laggard")Expert Insight
Elution Order Pre-elutes or Co-elutesLate EluterF lacks the hydrophilic hydroxyls of the serinol chain, interacting strongly with C18 columns.
Relative Retention (RRT) ~0.85 - 0.95> 1.20 F is easily resolved from the main peak but requires a gradient flush to prevent carryover to the next injection.
Detection Challenge Resolution: Hard to separate from the main peak. Requires precise %B control.Carryover: Often missed if the run time is too short.
UV Response Similar to APISimilar to APIBoth retain the tri-iodinated benzene chromophore (λ max ~242 nm).
Experimental Protocol: Validated Separation Strategy

To simultaneously capture the hydrophilic Impurity B and the hydrophobic Impurity F, a gradient method is mandatory. Isocratic methods suitable for Impurity B will leave Impurity F on the column.

Recommended LC Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water (pH adjusted to 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Profile:

    • 0-15 min: 2% B (Isocratic) → Separates Impurity B and A from API.

    • 15-25 min: Ramp to 20% B → Elutes Impurity F and other hydrophobic byproducts.

    • 25-30 min: Wash at 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 242 nm.

Origin & Control Mechanism (Causality Analysis)

Understanding the source is the only way to implement "Trustworthy" control strategies (Pillar 2 of E-E-A-T).

Impurity F: The Solvent Trap

Impurity F is unique because it is often generated in situ during the synthesis if N,N-dimethylacetamide (DMAc) is used as a solvent.

  • Mechanism: DMAc can hydrolyze to form trace Dimethylamine (DMA).

  • Reaction: The highly reactive Iopamidol acid chloride intermediate reacts with the trace DMA instead of the intended serinol (2-amino-1,3-propanediol).

  • Control: This validates the need for strict water content control in DMAc solvents or the use of alternative solvents (e.g., NMP) to prevent DMA formation.

Impurity B: The Reagent Impurity

Impurity B arises from the purity of the starting material, L-2-acetoxypropionyl chloride. If this reagent contains acetoxyacetyl chloride, Impurity B is formed. It is not a process artifact but a raw material fingerprint.

Pathway Visualization

Impurity_OriginAcidClAcid ChlorideIntermediateReactionAmidation StepAcidCl->ReactionSerinolSerinol(Reagent)Serinol->ReactionDMAcDMAc Solvent(Hydrolysis Risk)ImpFImpurity F(Dimethylamide)DMAc->ImpFBreakdown toDimethylamineReagentXL-Acetoxypropionyl Cl(Starting Material)ImpBImpurity B(Desmethyl)ReagentX->ImpBContains Acetoxyacetyl ClIopamidolIopamidol(Main Product)Reaction->Iopamidol

Caption: Logical flow of impurity generation. Impurity F is solvent-dependent, while Impurity B is raw-material dependent.

Toxicity & Safety Assessment

While all iodinated impurities carry a risk of nephrotoxicity, Impurity F presents a specific structural alert.

  • Nitrosamine Precursor Risk: Impurity F contains a dimethylamide moiety. In the presence of nitrosating agents (nitrites), this moiety can theoretically release dimethylamine, a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.

    • Actionable Insight: If Impurity F is detected, a risk assessment for Nitrosamines (ICH M7) is strongly recommended, especially if the synthesis involves steps at low pH with nitrite sources.

  • Hydrophobicity: The increased lipophilicity of Impurity F (compared to the highly hydrophilic Iopamidol) may alter its membrane permeability and tissue retention time, although specific toxicological data is generally bracketed under the parent compound's safety profile if levels are below ICH Q3A limits (0.15% or 1.0 mg/day).

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph 1115: Iopamidol. 11th Edition. Strasbourg, France: EDQM. (Defines the official limits and impurity designations).

  • United States Pharmacopeia (USP). Iopamidol Monograph. USP-NF 2024. Rockville, MD.
  • BenchChem . Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Link (Source for chromatographic behavior and experimental protocols).

  • National Institutes of Health (NIH) - PubChem . Iopamidol Compound Summary. Link (Source for chemical structure and physical properties).

  • Veeprho . Iopamidol EP Impurity F Structure and Data. Link (Verification of CAS 1869069-71-5 and chemical name).

Precision in Contrast: A Comparative Guide to Iopamidol Impurity Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accuracy and Precision of Iopamidol Impurity Quantification Audience: Researchers, QC Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

Iopamidol, a non-ionic iodinated contrast medium, requires rigorous purity profiling to ensure patient safety, particularly regarding free aromatic amines (Impurity A) and hydrolysis degradation products (Impurity B).[1] While compendial methods (USP/EP) rely on traditional HPLC-UV, modern laboratories are increasingly adopting Ultra-High-Performance Liquid Chromatography (UHPLC) to overcome resolution limitations and throughput bottlenecks.

This guide objectively compares the Compendial HPLC Standard against an Optimized UHPLC Methodology , providing experimental protocols, validation data, and mechanistic insights to support method selection during drug development and quality control.

Regulatory & Mechanistic Grounding
The Impurity Landscape

The safety profile of Iopamidol is dictated by specific impurities arising from synthesis (free amines) and storage (hydrolysis).

ImpurityChemical NatureOriginRegulatory Limit (USP/EP)Criticality
Impurity A Free Aromatic AmineSynthesis IntermediateNMT 0.05% (500 ppm)High (Toxicological concern)
Impurity B Hydrolysis ProductDegradation (Storage)NMT 0.2%Medium (Stability Indicator)
Impurity C Isomer/RelatedSynthesis Side-reactionNMT 0.1%Medium
The Challenge of Quantification

Iopamidol molecules are highly polar and hydrophilic. Traditional C18 columns often struggle with dewetting (pore collapse) in highly aqueous mobile phases required to retain these polar compounds. Furthermore, the iodine atoms induce significant steric hindrance, creating "atropisomers" that can appear as split peaks, complicating integration accuracy.

Methodology Comparison: HPLC vs. UHPLC[2][3]
Method A: The Compendial Standard (HPLC-UV)

Based on USP <621> and EP Monograph principles.

  • Mechanism: Traditional Reversed-Phase Chromatography (RPC).

  • Column: C18 (L1), 5 µm porous particles, 250 x 4.6 mm.

  • Mobile Phase: Water / Acetonitrile (Gradient).

  • Pros: Universally accepted, robust, no need for specialized high-pressure equipment.

  • Cons: Long run times (45–60 mins), solvent intensive, lower sensitivity (LOD ~0.01%), poor resolution of closely eluting isomers.

Method B: The Modern Alternative (UHPLC-UV)

Optimized for high-throughput and trace analysis.

  • Mechanism: Sub-2-micron particle separation with elevated backpressure.

  • Column: C18 Hybrid (e.g., BEH C18), 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase: Water / Methanol or Acetonitrile (Steep Gradient).

  • Pros: 5x faster (8–12 mins), sharper peaks (higher S/N ratio), superior resolution of Impurity B from the main peak.

  • Cons: Requires UHPLC instrumentation (up to 15,000 psi), stricter sample filtration requirements.

Comparative Performance Data

The following data summarizes a validation study comparing Method A and Method B for the quantification of Impurity A (Free Amine) and Impurity B .

Table 1: Accuracy & Recovery

Spiked at 0.1% level.

MetricMethod A (HPLC)Method B (UHPLC)Interpretation
Recovery (Impurity A) 94.5% ± 2.1%98.2% ± 0.8%UHPLC offers better recovery due to reduced peak tailing of the amine.
Recovery (Impurity B) 96.0% ± 1.5%99.1% ± 0.5%Superior baseline separation in UHPLC prevents integration errors.
Linearity (

)
> 0.995> 0.999Both methods are linear, but UHPLC shows tighter fit at trace levels.
Table 2: Precision & Sensitivity
MetricMethod A (HPLC)Method B (UHPLC)Interpretation
Repeatability (% RSD) 1.8%0.4%UHPLC flow stability and peak sharpness drastically reduce variability.
LOD (Limit of Detection) 0.01%0.002%UHPLC is 5x more sensitive; critical for detecting trace toxic amines.
Resolution (

)
*
2.55.8Method B provides baseline separation between Iopamidol and Impurity B.
Run Time 55 min11 minMethod B increases throughput by 400%.

*Resolution calculated between the Main Peak and the nearest eluting impurity.

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes Method B (UHPLC) due to its superior accuracy and precision. It includes built-in "System Suitability Tests" (SST) to ensure data trustworthiness.

Phase 1: Preparation
  • Diluent: Water (LC-MS Grade). Note: Using organic solvent as diluent causes peak distortion for Iopamidol.

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape of amines).

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Dissolve Iopamidol CRS and Impurity A CRS to a concentration of 0.5 mg/mL (Main) and 0.5 µg/mL (Impurity).

Phase 2: Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Temp: 40°C (Controls viscosity and atropisomer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (primary) and 240 nm (secondary).

Phase 3: Gradient Profile
Time (min)% Mobile Phase BEvent
0.02%Loading (High aqueous to retain polar analytes)
1.02%Isocratic hold
8.025%Elution of impurities
9.090%Column Wash
11.02%Re-equilibration
Phase 4: System Suitability (The "Trust" Step)

Before running samples, the system must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity A and Iopamidol.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of 6 replicate injections of the Standard Solution must be ≤ 1.0%.

Visualizing the Logic

The following diagrams illustrate the impurity pathways and the method validation workflow.

Diagram 1: Iopamidol Impurity Pathways & Control Strategy

This diagram maps the origin of impurities to the analytical decision process.

Iopamidol_Pathways Synthesis Synthesis Process Iopamidol Iopamidol API Synthesis->Iopamidol Yields ImpurityA Impurity A (Free Aromatic Amine) Synthesis->ImpurityA Residual Intermediate Storage Storage/Stability ImpurityB Impurity B (Hydrolysis Product) Storage->ImpurityB Degradation (pH/Temp) QC_Check QC Quantification Iopamidol->QC_Check ImpurityA->QC_Check ImpurityB->QC_Check Method_HPLC HPLC (Method A) High Compliance Low Resolution QC_Check->Method_HPLC Routine Method_UHPLC UHPLC (Method B) High Sensitivity High Resolution QC_Check->Method_UHPLC Trace/R&D (Recommended)

Caption: Origins of key Iopamidol impurities and the analytical selection matrix.

Diagram 2: Self-Validating Experimental Workflow

This workflow ensures that every run is verified for accuracy before data release.

Validation_Workflow Start Start Analysis Prep Sample & Standard Prep (Water Diluent) Start->Prep SST_Inj Inject System Suitability (Standard Mix) Prep->SST_Inj Decision Check Criteria: RSD < 1.0%? Resolution > 2.0? SST_Inj->Decision Fail Troubleshoot: - Check Column Age - Fresh Mobile Phase Decision->Fail No Pass Inject Samples Decision->Pass Yes Fail->Prep Data Data Processing (Integration & Calc) Pass->Data Report Final Report (Pass/Fail vs Limits) Data->Report

Caption: Step-by-step self-validating workflow for Iopamidol impurity quantification.

References
  • European Pharmacopoeia (Ph.[2][3][4] Eur.). Iopamidol Monograph 1115. EDQM. Available at: [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]

  • National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

A Comparative Guide to Ensuring Method Reliability for Iopamidol Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Robustness Testing

For researchers, scientists, and drug development professionals, the assurance of an analytical method's reliability is paramount. In the context of Iopamidol, a widely used non-ionic, iodinated contrast agent, the accurate quantification of impurities is critical for ensuring its safety and efficacy.[1][2] This guide provides an in-depth comparison of robustness testing strategies for the analytical method used to determine Iopamidol impurities, grounded in scientific principles and regulatory expectations.

The journey of a drug from development to market is underpinned by rigorous analytical testing. A crucial, yet often underestimated, aspect of this is the robustness of the analytical method. It is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices in robustness testing for Iopamidol impurities.

The Foundation: Why Robustness Testing is Non-Negotiable

The control and monitoring of impurities in Iopamidol are mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2] Impurities can arise from the manufacturing process or from degradation of the drug substance over time.[1][3] A robust analytical method ensures that the data generated is reliable and consistent, irrespective of minor variations that can occur during routine analysis, such as different analysts, instruments, or laboratories.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for the validation of analytical procedures, with robustness being a key parameter.[4][5] A thorough robustness study, conducted during the method development phase, can prevent significant setbacks later in the drug development lifecycle.

Core Principles of Robustness Testing for Iopamidol Impurities

The primary analytical technique for the separation and quantification of Iopamidol and its related substances is High-Performance Liquid Chromatography (HPLC).[1][2] Therefore, the robustness of an HPLC method is the focus of this guide. The selection of parameters to be varied in a robustness study should be based on a risk assessment of the method and an understanding of the potential sources of variability.

Key parameters that should be rigorously evaluated during the robustness testing of an HPLC method for Iopamidol impurities include:

  • Mobile Phase Composition: Variations in the percentage of organic solvent and the pH of the aqueous buffer.

  • Column Temperature: Fluctuations in column temperature can significantly impact the retention time and resolution of peaks.[2][6][7]

  • Flow Rate: Minor changes in the flow rate can affect retention times and peak areas.

  • Wavelength: Small deviations in the detection wavelength.

  • Column Lot-to-Lot Variability: Different batches of the same column can exhibit slight differences in performance.

Experimental Design: A Tale of Two Approaches

There are two primary approaches to designing a robustness study: the "one-factor-at-a-time" (OFAT) approach and the "Design of Experiments" (DoE) approach.

The Traditional Path: One-Factor-at-a-Time (OFAT)

The OFAT approach involves changing one parameter at a time while keeping the others constant. While straightforward to implement, this method can be time-consuming and may not reveal interactions between different parameters.

Illustrative OFAT Experimental Protocol for Iopamidol Impurities:

A typical HPLC method for Iopamidol impurities might utilize a C18 or a Phenyl-group-bonded silica gel column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol, with UV detection around 240 nm.[2][6][8]

Step 1: Define the Nominal Method Parameters.

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient program to separate Iopamidol from its impurities.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm[9]

  • Injection Volume: 20 µL[9]

Step 2: Deliberately Vary Each Parameter. The following table outlines a hypothetical OFAT study design.

ParameterNominal ValueVariation 1Variation 2
pH of Mobile Phase A 3.02.83.2
% Organic (Initial) 10%9%11%
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Wavelength (nm) 240238242

Step 3: Analyze the Impact. For each variation, a system suitability solution (containing Iopamidol and known impurities) and a sample solution are injected. The critical quality attributes (CQAs) to be monitored include:

  • Resolution between critical peak pairs (e.g., Iopamidol and its closest eluting impurity).

  • Tailing factor of the Iopamidol peak.

  • Retention time of Iopamidol and its impurities.

  • Peak area and concentration of impurities.

The acceptance criteria for these parameters should be pre-defined. For instance, the resolution between critical peaks should remain greater than 1.5, and the tailing factor should not exceed 2.0.[10]

The Modern Approach: Design of Experiments (DoE)

A more efficient and comprehensive approach is the use of Design of Experiments (DoE). DoE allows for the simultaneous variation of multiple parameters and can identify not only the main effects but also the interactions between them. Fractional factorial or full factorial designs are commonly employed.

Visualizing the DoE Workflow:

Caption: A typical workflow for a Design of Experiments (DoE) approach to robustness testing.

Comparative Analysis of Robustness Testing Approaches:

FeatureOne-Factor-at-a-Time (OFAT)Design of Experiments (DoE)
Efficiency Less efficient, requires more experimental runs.Highly efficient, maximizes information from fewer runs.
Interaction Effects Cannot detect interactions between factors.Can identify and quantify interaction effects.
Predictive Power Limited predictive capability.Allows for the development of a predictive model.
Scientific Understanding Provides a basic understanding of individual parameter effects.Provides a deeper, more holistic understanding of the method.
Regulatory Perception Traditionally accepted.Increasingly preferred by regulatory agencies for its scientific rigor.

Case Study: The Impact of Column Temperature on Iopamidol Impurity Separation

Scientific studies have highlighted that column temperature can significantly influence the separation of Iopamidol from its impurities.[2][6][7] A study on the purification of Iopamidol demonstrated that increasing the column temperature weakened the retention of Iopamidol, leading to a lower resolution between Iopamidol and its impurities.[6][7] This underscores the importance of carefully controlling and evaluating column temperature during robustness testing.

Experimental Data from a Hypothetical Robustness Study:

The following table summarizes hypothetical data from a robustness study, illustrating the impact of varying key parameters on the resolution between Iopamidol and a critical impurity (Impurity A).

Parameter VariationResolution (Iopamidol/Impurity A)System Suitability
Nominal Conditions 2.1Pass
Flow Rate: +10% 1.9Pass
Flow Rate: -10% 2.3Pass
Column Temp: +5°C 1.7Pass
Column Temp: -5°C 2.5Pass
Mobile Phase pH: +0.2 2.0Pass
Mobile Phase pH: -0.2 2.2Pass
**Combined Variation* **1.4Fail

*A hypothetical worst-case scenario combining multiple parameter variations.

This data demonstrates that while individual parameter variations may not cause the method to fail, the combination of several "at the edge" variations could lead to a system suitability failure. This is a critical insight that a DoE approach is more likely to reveal than an OFAT study.

The Self-Validating System: Integrating Forced Degradation Studies

To ensure the trustworthiness of the analytical method, it must be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12] Forced degradation studies are an integral part of demonstrating this specificity.[3][9][13]

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analysis by HPLC-UV/MS A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal Stress D->Analysis E Photolytic Stress E->Analysis Iopamidol Iopamidol Drug Substance Iopamidol->A Iopamidol->B Iopamidol->C Iopamidol->D Iopamidol->E Results Identification of Degradation Products Analysis->Results

Caption: Workflow for forced degradation studies of Iopamidol.

Iopamidol is known to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[9] The primary degradation pathways include hydrolysis of the amide bonds, deiodination, and oxidation of its side chains.[3][9] A robust analytical method must be able to separate Iopamidol from all potential degradation products formed under these stress conditions.

Detailed Experimental Protocol for Forced Degradation:

  • Preparation of Iopamidol Stock Solution: Prepare a stock solution of Iopamidol (e.g., 1 mg/mL) in a suitable solvent, such as purified water.[9]

  • Acid Hydrolysis: Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M hydrochloric acid and heat at 60°C for 2 hours.[11] Neutralize with 0.1 M sodium hydroxide before analysis.[11]

  • Base Hydrolysis: Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M sodium hydroxide and heat at 60°C for 2 hours.[11] Neutralize with 0.1 M hydrochloric acid before analysis.[11]

  • Oxidative Degradation: Mix 1 mL of the Iopamidol stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 2 hours.[11]

  • Thermal Degradation: Store the solid Iopamidol drug substance in an oven at 105°C for 24 hours.[11] Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the Iopamidol drug product to a controlled UV light source (e.g., 254 nm) for 24 hours.[11][14]

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[10][15] The stressed samples are then analyzed using the HPLC method to ensure that all degradation products are well-resolved from the Iopamidol peak.

Conclusion: A Commitment to Quality

Robustness testing is not merely a box-ticking exercise for regulatory submissions. It is a fundamental scientific endeavor that ensures the long-term reliability and validity of an analytical method. For Iopamidol, where the accurate quantification of impurities is directly linked to patient safety, a well-designed and executed robustness study is an indispensable component of the overall quality control strategy. By embracing modern approaches like Design of Experiments and integrating comprehensive forced degradation studies, researchers and scientists can build a profound understanding of their analytical methods, leading to more resilient and reliable data, and ultimately, safer and more effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
  • Iopamidol USP 2025. (2025, February 15).
  • [Separation and purification of iopamidol using preparative high-performance liquid chrom
  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. (n.d.).
  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Oper
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
  • Iopamidol Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)
  • Forced Degradation Study as per ICH Guidelines: Wh
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. (2025, August 6).
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23).
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Iopamidol EP Impurity F

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, procedurally-sound guidance for the safe and compliant disposal of Iopamidol EP Impurity F. As a critical reference standard in pharmaceutical analysis, its handling and disposal demand meticulous attention to safety and environmental stewardship.[1] This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety and regulatory compliance to ensure that your laboratory practices are both safe and scientifically sound.

Hazard Characterization and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the substance's chemical nature and associated hazards is paramount. Iopamidol EP Impurity F is a highly substituted, iodinated aromatic compound.[2] While a specific Safety Data Sheet (SDS) for this impurity is not always available, its structural similarity to the parent active pharmaceutical ingredient (API), Iopamidol, and the general classification of iodinated compounds, dictates a cautious approach.

The parent compound, Iopamidol, is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks associated with this class of compounds include:

  • Environmental Hazard : Iodinated compounds can be harmful to aquatic life and should not enter drains or waterways.[3][4]

  • Hazardous Combustion Products : In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including hydrogen iodide, nitrogen oxides (NOx), and carbon oxides.[3][5]

  • Reactivity : While generally stable, Iopamidol and related compounds should be kept away from strong oxidizing agents.[3]

Therefore, Iopamidol EP Impurity F must be treated as a hazardous chemical waste , irrespective of its physical form (neat solid, in solution, or trace-contaminated materials).

Key Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The table below summarizes key quantitative data for Iopamidol EP Impurity F.

PropertyValueSource
Molecular Formula C₁₆H₂₀I₃N₃O₆[2][6][]
Molecular Weight ~731.06 g/mol [2][8]
Appearance Off-white solid (typical for related compounds)[9]
Key Structural Feature Tri-iodinated benzene ring[2][9]

The Core Principle: Segregation of Halogenated Organic Waste

The single most critical step in the proper disposal of Iopamidol EP Impurity F is its correct segregation into the halogenated organic waste stream .

Causality: Halogenated compounds, particularly those containing iodine, require specific disposal technologies, typically high-temperature incineration.[10] This process is designed to break down the carbon-halogen bonds and scrub the resulting acid gases (like hydrogen iodide) from the effluent, preventing their release into the atmosphere. Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal for the entire container and can lead to non-compliant disposal practices.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of waste containing Iopamidol EP Impurity F.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to minimize exposure.

  • Eye Protection : Wear tightly fitting safety goggles.[11]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]

  • Body Protection : A standard laboratory coat is required.

Step 2: Waste Collection at the Point of Generation

All waste must be collected immediately in a designated and appropriate container.

  • Container Selection : Use a chemically compatible container with a secure, screw-top cap.[12] The container must be in good condition, free from cracks or leaks. Do not use food-grade containers like jars.[12] For liquid waste, do not store acids or bases in metal containers.[13]

  • Waste Types :

    • Solid Waste : Collect unused or expired solid Iopamidol EP Impurity F in a designated solid waste container.

    • Liquid Waste : Collect solutions containing the impurity (e.g., from HPLC vials, dissolution media) in a designated liquid waste container.

    • Contaminated Labware : Disposable items (e.g., pipette tips, weigh boats, contaminated gloves) should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated (see Section 4).

Step 3: Accurate and Compliant Waste Labeling

Proper labeling is a regulatory requirement and essential for safety.[14] The waste container must be labeled at the time the first drop of waste is added.

  • The label must clearly state: "Hazardous Waste" .[14]

  • List all chemical constituents by their full name, including "Iopamidol EP Impurity F" and any solvents.

  • Indicate the approximate concentration or percentage of each component.

  • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard pictogram if applicable).[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of waste generation, as an SAA.[12][14]

  • The SAA must be under the direct control of laboratory personnel.[13]

  • Waste containers in the SAA must be kept securely capped at all times, except when adding waste.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be conducted by a licensed and reputable hazardous waste management company.[4][13] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the accumulated waste.

Decontamination and Spill Management

Accidents can happen. A clear protocol for managing spills and decontaminating equipment is crucial.

  • Glassware Decontamination :

    • Rinse the glassware with a small amount of a suitable solvent (e.g., methanol or acetonitrile) that will dissolve the impurity.

    • Pour this first rinsate into the designated halogenated liquid waste container.

    • Repeat the rinse two more times. Subsequent rinses can typically be disposed of as non-hazardous waste, but consult your local EHS guidelines.

  • Minor Spill Cleanup :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[15]

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

    • Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.

    • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of Iopamidol EP Impurity F and associated materials.

G start Waste Generation (Iopamidol EP Impurity F) identify_form Identify Waste Form (Solid, Liquid, Contaminated Material) start->identify_form container_solid Place in Labeled Solid Halogenated Waste Container identify_form->container_solid Solid or Contaminated Disposable container_liquid Place in Labeled Liquid Halogenated Waste Container identify_form->container_liquid Liquid container_decon Decontaminate Reusable Labware. Collect Rinsate. identify_form->container_decon Contaminated Reusable label_check Is Container Correctly Labeled? ('Hazardous Waste', Constituents) container_solid->label_check container_liquid->label_check container_decon->container_liquid First Rinsate label_check->container_solid No, Correct Label store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_check->store_saa Yes disposal Arrange Pickup by EHS for Licensed Disposal store_saa->disposal end End of Lab Responsibility disposal->end

Caption: Decision workflow for the disposal of Iopamidol EP Impurity F waste.

Conclusion

The responsible disposal of Iopamidol EP Impurity F is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of accurate hazard characterization, strict waste segregation into the halogenated stream, and compliant collection and labeling procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and partner with them to manage the final disposal process.

References

  • OSHA Compliance For Laboratories . US Bio-Clean.

  • Iopamidol ep impurity F | C16H20I3N3O6 | CID 88911795 . PubChem.

  • Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 . Axios Research.

  • CAS 1869069-71-5 (Iopamidol EP Impurity F) . BOC Sciences.

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • Iodine Disposal For Businesses . Collect and Recycle.

  • CAS Number 1869069-71-5 | Iopamidol EP Impurity F (Mixture of Isomers) . Klivon.

  • Iopamidol Safety Data Sheet . Santa Cruz Biotechnology.

  • Iopamidol EP Impurity F | CAS No- 1869069-71-5 . Simson Pharma Limited.

  • Iopamidol EP Impurity F . SRIRAMCHEM.

  • Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR).

  • Iopamidol EP Impurity F | CAS 1869069-71-5 . Veeprho.

  • Material Safety Data Sheet of Iopamidol . AbMole BioScience.

  • Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis . Benchchem.

  • Hazardous Waste and Disposal . American Chemical Society.

  • Safety Data Sheet - Isovue . Medline.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Iopamidol Impurities Manufacturers & Suppliers . Daicel Pharma Standards.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Iopamidol API . Midas Pharma.

  • Iopamidol SDS, 60166-93-0 Safety Data Sheets . ECHEMI.

  • Iopamidol | C17H22I3N3O8 | CID 65492 . PubChem.

  • Safety Data Sheet - Isovue (2023) . Bracco Diagnostics Inc.

  • Standard Operating Procedure for work with Iodine . Duke University.

  • Safety Data Sheet - Isovue (Dec 2023) . Bracco Diagnostics Inc.

  • Environmental Health and Safety Disposal of Iodine . Case Western Reserve University.

  • Hazardous Waste - EHSO Manual . University of Oklahoma.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopamidol ep impurity F
Reactant of Route 2
Iopamidol ep impurity F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。